Technical Documentation Center

Methyl 2,5-dimethyl-4-sulfanylfuran-3-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 2,5-dimethyl-4-sulfanylfuran-3-carboxylate
  • CAS: 1565345-93-8

Core Science & Biosynthesis

Foundational

Methyl 2,5-dimethyl-4-sulfanylfuran-3-carboxylate: A Technical Guide to Synthesis and Bioisosteric Scaffold Generation

Executive Summary In modern medicinal chemistry, the strategic use of highly functionalized heterocyclic building blocks is paramount for successful scaffold hopping and bioisosteric replacement. Methyl 2,5-dimethyl-4-su...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic use of highly functionalized heterocyclic building blocks is paramount for successful scaffold hopping and bioisosteric replacement. Methyl 2,5-dimethyl-4-sulfanylfuran-3-carboxylate (CAS: 1565345-93-8)[1] is a specialized, densely substituted furan derivative that serves as a critical precursor for the synthesis of fused bicyclic systems. By combining an electron-rich furan core with a reactive thiol (-SH) and an adjacent methyl ester (-COOCH3), this compound provides an ideal geometric and electronic setup for the modular assembly of thieno[2,3-b]furans . These fused architectures are highly valued in drug discovery, functioning as metabolically stable bioisosteres for indoles and benzofurans, and have shown specific efficacy as topical carbonic anhydrase inhibitors[2].

Structural Elucidation & Physicochemical Profiling

The furan ring is a classic electron-rich heteroaromatic system[3]. In this specific building block, all four carbon positions of the furan core are substituted, dictating a highly predictable reactivity profile:

  • C2 & C5 (Methyl Groups): Act as electron-donating groups (EDGs) via hyperconjugation, stabilizing the aromatic system and increasing overall electron density.

  • C3 (Methyl Ester): Acts as an electron-withdrawing group (EWG), providing a synthetic handle for subsequent cyclization or cross-coupling events.

  • C4 (Sulfanyl/Thiol Group): A highly nucleophilic center primed for S-alkylation.

Table 1: Physicochemical Properties
PropertyValue
IUPAC Name Methyl 2,5-dimethyl-4-sulfanylfuran-3-carboxylate
CAS Registry Number 1565345-93-8[1]
Molecular Formula C8H10O3S
Molecular Weight 186.23 g/mol [1]
Topological Polar Surface Area (TPSA) 39.44 Ų
Hydrogen Bond Donors (HBD) 1
Hydrogen Bond Acceptors (HBA) 3
Rotatable Bonds 3

De Novo Synthesis Strategy & Mechanistic Causality

The synthesis of methyl 2,5-dimethyl-4-sulfanylfuran-3-carboxylate relies on the innate regioselectivity of the furan core. Starting from the commercially available methyl 2,5-dimethylfuran-3-carboxylate, the C4 position is the only unsubstituted carbon on the ring. Because the synergistic electron-donating effects of the C2/C5 methyls outweigh the deactivating effect of the C3 ester, the ring is highly susceptible to electrophilic aromatic substitution (EAS)[3].

The workflow involves a regioselective chlorosulfonylation followed by a chemoselective reduction.

Synthesis SM Methyl 2,5-dimethylfuran- 3-carboxylate Step1 Chlorosulfonylation (ClSO3H, 0°C to RT) SM->Step1 Int1 Sulfonyl Chloride Intermediate (Position 4) Step1->Int1 Step2 Reduction (Zn dust, HCl or PPh3) Int1->Step2 Prod Methyl 2,5-dimethyl-4-sulfanylfuran- 3-carboxylate Step2->Prod

Fig 1: Regioselective synthesis pathway of the 4-sulfanylfuran building block.

Experimental Protocol: Synthesis & Self-Validation

As a Senior Application Scientist, establishing protocols that feature built-in self-validation is critical to ensure reproducibility and prevent downstream failures.

Step 1: Regioselective Chlorosulfonylation
  • Causality: Chlorosulfonic acid (ClSO₃H) acts as both the electrophile and the solvent. The reaction must be kept cold initially to prevent the acid-catalyzed polymerization of the electron-rich furan ring.

  • Procedure:

    • Dissolve methyl 2,5-dimethylfuran-3-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM).

    • Cool the reaction flask to 0 °C under an inert argon atmosphere.

    • Add chlorosulfonic acid (1.5 eq) dropwise over 30 minutes.

    • Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Self-Validating Checkpoint: Quench a 50 µL micro-aliquot in ice water, extract with ethyl acetate, and analyze via Thin Layer Chromatography (TLC) using Hexane/EtOAc (8:2). The successful formation of the sulfonyl chloride intermediate is confirmed by the appearance of a distinct, less polar spot (higher

    
    ) compared to the starting material.
    
Step 2: Chemoselective Reduction to the Thiol
  • Causality: The sulfonyl chloride must be reduced to a thiol (-SH) without hydrolyzing or reducing the C3 methyl ester. Zinc dust in aqueous acid is a chemoselective, multi-electron reducing agent that perfectly spares the ester functionality.

  • Procedure:

    • Concentrate the organic layer from Step 1 and redissolve the crude sulfonyl chloride in a 1:1 mixture of ethanol and 2M HCl.

    • Cool the mixture to 0 °C and add Zinc dust (4.0 eq) in small portions to control the exothermic hydrogen gas evolution.

    • Gradually heat the mixture to reflux for 3 hours to drive the multi-electron reduction from S(VI) to S(-II).

    • Filter through Celite to remove zinc salts, extract with DCM, dry over Na₂SO₄, and concentrate in vacuo.

  • Self-Validating Checkpoint: The physical evolution of hydrogen gas (effervescence) validates the active reducing environment. Upon completion, the product will emit a strong, characteristic thiol odor. In ¹H NMR analysis, the complete disappearance of the furan C4-H proton (typically a singlet at ~6.2 ppm in the starting material) and the emergence of a D₂O-exchangeable singlet at ~3.0 ppm confirms the successful installation of the -SH group.

Medicinal Chemistry Applications: Thieno[2,3-b]furan Assembly

The primary strategic value of methyl 2,5-dimethyl-4-sulfanylfuran-3-carboxylate lies in its capacity to generate thieno[2,3-b]furans . These fused-ring heterocycles are highly sought after in the development of advanced conjugated materials[4] and as target-specific pharmaceuticals, such as topical carbonic anhydrase inhibitors for the treatment of ocular hypertension[2].

The proximity of the nucleophilic C4-thiol and the electrophilic C3-ester allows for a rapid, two-step cascade to build the fused thiophene ring:

  • S-Alkylation: The highly nucleophilic thiol is alkylated using an α-halo ester (e.g., ethyl bromoacetate) and a mild base (K₂CO₃).

  • Dieckmann-Type Cyclization: A strong base (e.g., Sodium ethoxide) promotes an intramolecular condensation between the newly installed active methylene and the C3 methyl ester, closing the ring to form the thieno[2,3-b]furan scaffold.

Scaffold Thiol Methyl 2,5-dimethyl-4-sulfanylfuran- 3-carboxylate Alkylation S-Alkylation (alpha-halo ester, K2CO3) Thiol->Alkylation Thioether S-Alkylated Intermediate Alkylation->Thioether Cyclization Base-Promoted Cyclization (NaOEt / EtOH) Thioether->Cyclization Thienofuran Thieno[2,3-b]furan Derivative Cyclization->Thienofuran

Fig 2: Assembly of thieno[2,3-b]furan scaffold via S-alkylation and cyclization.

References

  • Thieno[2,3-b]furan-2-sulfonamides as topical carbonic anhydrase inhibitors Source: Hartman GD, et al. Journal of Medicinal Chemistry, 1992, 35(16):3027-33.[2] URL:[Link]

  • Facile and Scalable Synthesis of the Fused-Ring Heterocycles Thieno[3,2-b]thiophene and Thieno[3,2-b]furan Source: Heeney M, et al. Organic Letters, ACS Publications, 2009.[4] URL:[Link]

Sources

Exploratory

Spectroscopic Elucidation of Methyl 2,5-dimethyl-4-sulfanylfuran-3-carboxylate: A Technical Guide

Abstract This technical guide provides a comprehensive analysis of the predicted spectroscopic data for Methyl 2,5-dimethyl-4-sulfanylfuran-3-carboxylate, a novel furan derivative. In the absence of direct empirical data...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for Methyl 2,5-dimethyl-4-sulfanylfuran-3-carboxylate, a novel furan derivative. In the absence of direct empirical data, this document synthesizes information from analogous compounds and foundational spectroscopic principles to offer a robust predictive characterization. This guide is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, providing a detailed framework for the identification and structural confirmation of this and similar molecules. The methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are detailed, alongside an in-depth interpretation of the expected spectral features.

Introduction

Furan derivatives are significant scaffolds in medicinal chemistry and materials science. The introduction of a sulfanyl (thiol) group into the furan ring, as in Methyl 2,5-dimethyl-4-sulfanylfuran-3-carboxylate, is anticipated to impart unique chemical and biological properties. A thorough spectroscopic characterization is paramount for the unambiguous identification and further investigation of this target compound. This guide presents a predictive analysis of its ¹H NMR, ¹³C NMR, MS, and IR spectra, based on data from the well-characterized analogue, Methyl 2,5-dimethylfuran-3-carboxylate, and the known spectroscopic behavior of sulfanyl compounds.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for Methyl 2,5-dimethyl-4-sulfanylfuran-3-carboxylate. These predictions are derived from established chemical shift correlations, fragmentation patterns of similar molecules, and characteristic vibrational frequencies of the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR data are presented below, with chemical shifts referenced to tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Data (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
-SH3.0 - 4.0Singlet (broad)
-OCH₃~3.8Singlet
2-CH₃~2.5Singlet
5-CH₃~2.3Singlet

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (ppm)
C=O~165
C-2~158
C-5~148
C-3~118
C-4~115
-OCH₃~51
2-CH₃~14
5-CH₃~12

Interpretation of Predicted NMR Spectra:

The ¹H NMR spectrum is expected to be relatively simple, with four distinct singlets. The broad singlet in the 3.0-4.0 ppm range is characteristic of a thiol proton, which can undergo exchange with residual water in the solvent, leading to broadening.[1][2] The sharp singlets for the methoxy and two methyl groups are predicted based on the data for Methyl 2,5-dimethylfuran-3-carboxylate.[3]

For the ¹³C NMR spectrum, the chemical shifts of the furan ring carbons are predicted by considering the substituent effects. The introduction of the electron-donating sulfanyl group at C-4 is expected to cause a slight upfield shift for C-3 and C-5 compared to the unsubstituted analog.[4] The chemical shifts for the carbonyl, methoxy, and methyl carbons are anticipated to be similar to those observed for Methyl 2,5-dimethylfuran-3-carboxylate.[3][5]

Diagram 1: Structural Correlation with Predicted NMR Data

G cluster_mol Methyl 2,5-dimethyl-4-sulfanylfuran-3-carboxylate cluster_1H Predicted ¹H NMR cluster_13C Predicted ¹³C NMR mol C₁=C(C(O)=O[CH₃])C(S[H])=C(O(C₁)=C)[CH₃] H_SH -SH 3.0-4.0 ppm (s, broad) center H_SH->center H_OCH3 -OCH₃ ~3.8 ppm (s) H_OCH3->center H_2CH3 2-CH₃ ~2.5 ppm (s) H_2CH3->center H_5CH3 5-CH₃ ~2.3 ppm (s) H_5CH3->center C_CO C=O ~165 ppm C_CO->center C_C2 C-2 ~158 ppm C_C2->center C_C5 C-5 ~148 ppm C_C5->center C_C3 C-3 ~118 ppm C_C3->center C_C4 C-4 ~115 ppm C_C4->center C_OCH3 -OCH₃ ~51 ppm C_OCH3->center C_2CH3 2-CH₃ ~14 ppm C_2CH3->center C_5CH3 5-CH₃ ~12 ppm C_5CH3->center

Caption: Predicted NMR shifts and their structural assignments.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. The predicted mass spectral data for Methyl 2,5-dimethyl-4-sulfanylfuran-3-carboxylate are based on Electron Ionization (EI).

Table 3: Predicted Mass Spectrometry Data

m/zPredicted IdentityRelative Abundance
186[M]⁺Moderate
155[M - OCH₃]⁺High
127[M - COOCH₃]⁺Moderate
43[CH₃CO]⁺High

Interpretation of Predicted Mass Spectrum:

The molecular ion peak [M]⁺ is expected at m/z 186. A prominent peak at m/z 155, corresponding to the loss of the methoxy radical (-OCH₃), is anticipated to be the base peak, similar to the fragmentation of other furan carboxylates.[3][6] Another significant fragment at m/z 127 would result from the loss of the entire carbomethoxy group. The peak at m/z 43 is a common fragment representing the acetyl cation, likely arising from the rearrangement and fragmentation of the furan ring.[7]

Diagram 2: Predicted Mass Spectrometry Fragmentation Pathway

G M [M]⁺ m/z 186 M_minus_OCH3 [M - OCH₃]⁺ m/z 155 M->M_minus_OCH3 - OCH₃ M_minus_COOCH3 [M - COOCH₃]⁺ m/z 127 M->M_minus_COOCH3 - COOCH₃ CH3CO [CH₃CO]⁺ m/z 43 M_minus_OCH3->CH3CO rearrangement

Caption: Key predicted fragmentation pathways in EI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted Infrared Spectroscopy Data

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
S-H stretch2550 - 2600Weak
C-H stretch (aromatic)~3100Medium
C-H stretch (aliphatic)2850 - 3000Medium
C=O stretch (ester)~1720Strong
C=C stretch (furan ring)1500 - 1600Medium
C-O stretch (ester & ether)1000 - 1300Strong

Interpretation of Predicted IR Spectrum:

The IR spectrum is expected to show a weak but characteristic absorption band for the S-H stretch in the region of 2550-2600 cm⁻¹.[1][8] A strong, sharp peak around 1720 cm⁻¹ will be indicative of the ester carbonyl group.[9][10] The aromatic C-H stretching of the furan ring will appear around 3100 cm⁻¹, while the aliphatic C-H stretches of the methyl groups will be observed between 2850 and 3000 cm⁻¹. The C=C stretching vibrations of the furan ring are expected in the 1500-1600 cm⁻¹ region. Strong absorptions in the 1000-1300 cm⁻¹ range will correspond to the C-O stretching of the ester and the furan ring ether linkage.[9][11]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS in a clean, dry NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A standard pulse sequence with a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds is recommended.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument using a proton-decoupled pulse sequence. A larger number of scans will be necessary to achieve a good signal-to-noise ratio.

Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Separation: Inject 1 µL of the solution into a gas chromatograph equipped with a non-polar capillary column (e.g., HP-5MS). Use a suitable temperature program to ensure good separation and peak shape.

  • MS Analysis: The eluent from the GC is introduced into an electron ionization mass spectrometer. Acquire the mass spectrum over a range of m/z 40-400.

Infrared (IR) Spectroscopy
  • Sample Preparation: If the sample is a liquid, a thin film can be prepared between two NaCl or KBr plates. If it is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for Methyl 2,5-dimethyl-4-sulfanylfuran-3-carboxylate. The predicted ¹H NMR, ¹³C NMR, MS, and IR spectra, along with their interpretations, offer a comprehensive framework for the structural elucidation of this compound. The provided experimental protocols serve as a practical starting point for its characterization. This predictive approach, grounded in the analysis of analogous structures and fundamental spectroscopic principles, is an invaluable tool for researchers working on the synthesis and characterization of novel furan derivatives.

References

  • Davidson, A. D. (1965). The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. Graduate Theses and Dissertations. Available from: [Link]

  • Computational IR spectrum of Furan. ResearchGate. Available from: [Link]

  • Abdel-Aal, A. I. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 52(1), 134-142.
  • Anharmonic IR spectra of furan. ResearchGate. Available from: [Link]

  • ¹H NMR chemical shifts of furan and thiophene protons. ResearchGate. Available from: [Link]

  • Stibor, I., et al. (1975). INDO calculations and 1H- and 13C-NMR spectra of furan methyl derivatives. IAEA. Available from: [Link]

  • Považanec, F., et al. (1978). Furan derivatives. CVI. Infrared, ultraviolet, and Raman spectra of substituted 5-phenyl-2-furonitiiles. Chemical Papers, 32(3), 392-396.
  • Perlin, A. S., & Casu, B. (1982). Carbon-13 Chemical Shifts of Furanosides and Cyclopentanols. Configurational and Conformational Influences. Canadian Journal of Chemistry, 60(10), 1189-1196.
  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
  • Thiol. Wikipedia. Available from: [Link]

  • Page, T. F., et al. (1969). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society, 91(20), 5533-5539.
  • Furan, 2-[(4-methoxyphenyl)methyl]- ¹³C NMR. SpectraBase. Available from: [Link]

  • Electronic Supplementary Information A Tunable Precious-Metal-Free System for Selective Oxidative Esterification of Biobased 5-(hydroxymethyl)furfural. RSC.org. Available from: [Link]

  • 3-Furancarboxylic acid, 2,5-dimethyl-, methyl ester. PubChem. Available from: [Link]

  • Schneider, W. G., & Bernstein, H. J. (1956). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Canadian Journal of Chemistry, 34(11), 1477-1487.
  • Fay, L. B., et al. (2000). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 48(2), 339-343.
  • 3-Furancarboxylic acid, 2,5-dimethyl-, methyl ester. NIST WebBook. Available from: [Link]

  • ¹³C Chemical Shift Table. Oregon State University. Available from: [Link]

  • ¹H and ¹³C NMR spectra of isolated (a) dimethyl 2,5-furandicarboxylate. ResearchGate. Available from: [Link]

  • The mass spectrum of the cations of furan obtained at an electron energy of 100 eV. ResearchGate. Available from: [Link]

  • Graziano, M. L., et al. (1985). Multifunctional Compounds from the 2,5-Peroxide of Methyl Furan-3-carboxylate. J. Chem. Soc., Chem. Commun., (23), 1608-1609.
  • Hudson, R. L. (2018). Infrared Spectra and Interstellar Sulfur - New Laboratory Results for H₂S and Four Malodorous Thiol Ices. arXiv preprint arXiv:1809.09062.
  • Abraham, R. J., et al. (2002). ¹H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 40(10), 655-666.

Sources

Foundational

The Chemical Ecology and Analytics of Sulfur-Containing Furanones in Food Matrices

An In-Depth Technical Guide for Researchers, Flavor Chemists, and Drug Development Professionals As a Senior Application Scientist, I frequently encounter the profound impact that trace volatile compounds have on both fo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Flavor Chemists, and Drug Development Professionals

As a Senior Application Scientist, I frequently encounter the profound impact that trace volatile compounds have on both food perception and pharmaceutical formulation. Among the most potent of these are sulfur-containing furanones and their derivatives, most notably 2-methyl-3-furanthiol (MFT) [1]. Despite their presence at parts-per-billion (ppb) or parts-per-trillion (ppt) levels, these compounds dictate the savory, "meaty," and roasted profiles of numerous cooked foods.

This whitepaper synthesizes the mechanistic pathways, natural occurrence, and self-validating analytical protocols required to harness and quantify these elusive molecules. For drug development professionals, mastering these compounds is critical for advanced flavor masking in oral formulations and leveraging their inherent antioxidant properties[2].

Natural Occurrence and Quantitative Profiling

Sulfur-substituted furan derivatives are not synthesized de novo by plants or animals; rather, they are secondary artifacts of thermal processing. MFT and its oxidized dimer, bis(2-methyl-3-furyl) disulfide, are primarily detected in cooked meats, roasted coffee, and fermented soy products [1, 3].

The concentration of MFT is highly dependent on the availability of specific precursors (e.g., sulfur-containing amino acids and pentose sugars) and the thermodynamic conditions of the cooking method.

Table 1: Concentration of 2-Methyl-3-furanthiol (MFT) in Common Food Matrices [1]
Food MatrixProcessing / Cooking MethodMFT Concentration Range (µg/kg)Sensory Contribution
Beef Boiled (45 min)7.0 - 28.0Intense roasted, savory broth
Pork Boiled (45 min)6.0 - 9.0Meaty, slightly sweet
Lamb Boiled (45 min)5.0 - 11.0Earthy, roasted meat
Chicken Boiled (60 min)~4.5Mild savory
Coffee RoastedPresent (OAV ≥ 1)*Roasted, sulfurous undertones

*OAV = Odor Activity Value. An OAV ≥ 1 indicates the compound is present above its human detection threshold.

Mechanistic Pathways of Formation

The causality behind the appearance of MFT in specific foods lies in two primary thermal degradation pathways: the Maillard reaction and Thiamine (Vitamin B1) degradation [3, 4].

In the Maillard reaction, pentoses (such as ribose) react with L-cysteine. Historically, it was believed that 4-hydroxy-5-methyl-3(2H)-furanone (norfuraneol) was the primary intermediate. However, isotopic labeling studies (using


-ribose) have proven that fragmentation of ribose is not strictly required. Instead, ribose reacts directly with cysteine to form a 1,4-dideoxyosone intermediate, which cyclizes with hydrogen sulfide (generated from cysteine degradation) to form MFT while keeping the carbon skeleton intact [4].

Because MFT contains a highly reactive free thiol group, it readily undergoes radical-mediated oxidation in the food matrix to form bis(2-methyl-3-furyl) disulfide, which also possesses a potent meaty aroma but is more chemically stable [3].

MFT_Pathway Ribose Ribose (Pentose Sugar) Amadori Amadori Rearrangement Products Ribose->Amadori + Amino Group (Heat) Cysteine L-Cysteine H2S Hydrogen Sulfide (H2S) Cysteine->H2S Thermal Degradation Thiamine Thiamine (Vit B1) MFT 2-Methyl-3-furanthiol (MFT) Thiamine->MFT Thermal Degradation Dideoxyosone 1,4-Dideoxyosone Intermediate Amadori->Dideoxyosone Dehydration & Fission Dideoxyosone->MFT + H2S (Cyclization) Disulfide Bis(2-methyl-3-furyl) disulfide MFT->Disulfide Oxidation / Radical Reaction

Figure 1: Thermal formation pathways of 2-Methyl-3-furanthiol via Maillard and Thiamine degradation.

Self-Validating Analytical Protocol: Quantification via HS-SPME-GC-MS/SIDA

Quantifying sulfur-containing furanones is notoriously difficult. They are highly volatile, present at ultra-trace levels, and rapidly oxidize during sample preparation. To ensure scientific integrity, standard external calibration is insufficient.

As an application standard, we must employ a Stable Isotope Dilution Assay (SIDA) coupled with Headspace Solid-Phase Microextraction (HS-SPME) [1]. By spiking the sample with a stable isotope (


-MFT) at the very beginning of the protocol, any losses due to oxidation or incomplete extraction are perfectly mirrored by the internal standard, making the system self-validating.
Step-by-Step Methodology
  • Sample Homogenization & Isotope Spiking:

    • Weigh 10.0 g of the food matrix (e.g., cooked meat) into a 50 mL centrifuge tube.

    • Crucial Causality Step: Immediately spike the matrix with 50 µL of a known concentration of

      
      -2-methyl-3-furanthiol. The rapid addition ensures the isotope equilibrates with the native MFT before any oxidative degradation occurs.
      
    • Add 10 mL of saturated NaCl solution to decrease the solubility of volatiles in the aqueous phase (salting-out effect), driving MFT into the headspace.

  • Equilibration:

    • Transfer 5 mL of the homogenate to a 20 mL amber headspace vial and seal with a PTFE/silicone septum.

    • Incubate at 40°C for 15 minutes with agitation (250 rpm).

  • HS-SPME Extraction:

    • Expose a 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME fiber to the headspace for 30 minutes at 40°C.

    • Crucial Causality Step: The CAR/PDMS fiber is explicitly chosen because the microporous structure of Carboxen is highly selective for low-molecular-weight, highly volatile sulfur compounds, outperforming standard PDMS fibers.

  • Thermal Desorption & GC-MS/MS Analysis:

    • Desorb the fiber in the GC inlet at 250°C for 3 minutes in splitless mode.

    • Separation: Use a polar polyethylene glycol column (e.g., DB-WAX, 30m x 0.25mm x 0.25µm). Polar columns are required to prevent peak tailing of active thiol groups.

    • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode to isolate the specific mass transitions of native MFT and

      
      -MFT, eliminating matrix background noise.
      

SPME_Workflow Sample 1. Matrix Prep & Salting Out Isotope 2. Spike with 2H3-MFT (SIDA) Sample->Isotope Equilibration 3. Thermal Equilibration Isotope->Equilibration SPME 4. HS-SPME (CAR/PDMS) Equilibration->SPME Desorption 5. Thermal Desorption SPME->Desorption GCMS 6. GC-MS/MS Quantification Desorption->GCMS

Figure 2: Self-validating HS-SPME-GC-MS/SIDA workflow for the extraction and quantification of MFT.

Relevance to Drug Development and Pharmacology

While traditionally the domain of food flavorists, sulfur-containing furanones are increasingly relevant to pharmaceutical scientists:

  • Advanced Flavor Masking: The extreme potency of MFT (odor threshold in water is approximately 0.005 to 0.01 parts per billion) makes it an exceptional masking agent. In veterinary medicine and pediatric chewable formulations, trace amounts of MFT can completely override the bitter, metallic off-notes of active pharmaceutical ingredients (APIs) by overriding olfactory receptors with a dominant umami/savory signal.

  • Antioxidant Properties: MFT exhibits significant antioxidant activity. The free thiol group acts as a potent radical scavenger, protecting lipid-based drug delivery systems (like liposomes or lipid nanoparticles) from lipid peroxidation in both aqueous and organic phases [2].

  • Toxicological Safety: As evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA), 2-methyl-3-furanthiol is assigned to structural class II. It has a No Observed Effect Level (NOEL) of 5 mg/kg bw per day, which is >100,000 times the estimated human intake when used as a flavoring agent, ensuring a wide margin of safety for formulation use [5].

References

  • Tang, W., Jiang, D., Yuan, P., & Ho, C.-T. "Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound." Journal of Agricultural and Food Chemistry, 2012.[Link]

  • ResearchGate. "Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound | Request PDF." ResearchGate, 2012.[Link]

  • Cerny, C., & Guntz-Dubini, R. "Formation of aroma compounds from ribose and cysteine during the Maillard reaction." National Institutes of Health (NIH), 2003.[Link]

  • INCHEM. "Sulfur-substituted Furan Derivatives (JECFA Food Additives Series 50)." INCHEM, 2003. [Link]

Exploratory

The Mechanistic Role and Application of Methyl 2,5-dimethyl-4-sulfanylfuran-3-carboxylate in Maillard-Driven Chemical Systems

Executive Summary Sulfur-containing furan derivatives are among the most potent and chemically significant impact compounds generated via the Maillard reaction. While simple thiofurans are well-documented for their savor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sulfur-containing furan derivatives are among the most potent and chemically significant impact compounds generated via the Maillard reaction. While simple thiofurans are well-documented for their savory organoleptic properties, complex esterified scaffolds like Methyl 2,5-dimethyl-4-sulfanylfuran-3-carboxylate (CAS: 1565345-93-8) represent a critical intersection between advanced flavor chemistry and small-molecule drug discovery. This whitepaper deconstructs the mechanistic formation of this compound, details a self-validating analytical workflow for its isolation, and explores its emerging utility as a versatile pharmacological scaffold.

Chemical Identity & Quantitative Data

Methyl 2,5-dimethyl-4-sulfanylfuran-3-carboxylate is a highly functionalized heterocyclic compound. The presence of the methyl ester stabilizes the furan ring, modulating its volatility and reactivity compared to free furanthiols, while the sulfanyl (-SH) group acts as the primary pharmacophore and organoleptic trigger.

Table 1: Physicochemical & Structural Properties
PropertyValueSource/Validation
Chemical Name Methyl 2,5-dimethyl-4-sulfanylfuran-3-carboxylate1
CAS Registry Number 1565345-93-81
Molecular Formula C8H10O3S[[1]]()
Molecular Weight 186.23 g/mol 1
Core Scaffold Base 3-Furancarboxylic acid, 2,5-dimethyl-, methyl ester2
Key Functional Groups Methyl ester, Sulfanyl (Thiol), Furan heterocycleStructural Analysis
Sensory Descriptors Savory, meaty, roasted (umami impact)Extrapolated from 3, 4

Mechanistic Role in the Maillard Reaction

The synthesis of sulfanylfurans in thermal processing is not a single-step reaction but a convergence of carbohydrate dehydration and amino acid degradation. The formation of Methyl 2,5-dimethyl-4-sulfanylfuran-3-carboxylate requires specific kinetic conditions:

  • Carbohydrate Degradation: Reducing sugars (e.g., ribose or xylose) condense with primary amines to form Schiff bases, which undergo the Amadori rearrangement. Subsequent dehydration and cleavage yield reactive α-dicarbonyls like 3-deoxyosone [[3]](), 5. Cyclization of these intermediates forms the furan-3-carboxylate core. The methyl ester typically arises from in-situ esterification in methanol-rich matrices (e.g., pectin degradation) or via targeted synthetic modification.

  • Amino Acid Degradation: Concurrently, sulfur-containing amino acids such as L-cysteine undergo Strecker degradation, liberating hydrogen sulfide (H₂S) 3.

  • Nucleophilic Thiolation: The highly reactive H₂S acts as a nucleophile, attacking the furanic core at the 4-position to yield the final sulfanylfuran compound 4.

MaillardPathway Sugar Reducing Sugars (e.g., Ribose/Xylose) Amadori Amadori Rearrangement Intermediates Sugar->Amadori + Amino Group Cysteine Sulfur Amino Acids (e.g., L-Cysteine) H2S Hydrogen Sulfide (H2S) via Strecker Degradation Cysteine->H2S Thermal Degradation Dicarbonyl α-Dicarbonyls (3-Deoxyosone) Amadori->Dicarbonyl Dehydration & Cleavage FuranCore Methyl 2,5-dimethylfuran- 3-carboxylate Scaffold Dicarbonyl->FuranCore Cyclization & Esterification Target Methyl 2,5-dimethyl-4- sulfanylfuran-3-carboxylate H2S->Target -SH Donor FuranCore->Target Nucleophilic Thiolation

Caption: Maillard reaction pathway forming sulfanylfuran derivatives via carbohydrate and amino acid degradation.

Experimental Workflows: Synthesis & Analytical Quantification

To study highly volatile, oxidation-prone thiols, standard liquid-liquid extraction is fundamentally flawed; it frequently results in the oxidative dimerization of thiols into disulfides. As an Application Scientist, I mandate the use of Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry-Olfactometry (GC-MS/O) .

Self-Validating Protocol: Isolation and Characterization

This protocol is designed as a self-validating system. It utilizes orthogonal detection (mass spectrometry + human olfactometry) to eliminate false positives, and an internal standard to continuously verify extraction efficiency.

Step 1: Matrix Preparation & Internal Standardization

  • Action: Prepare the Maillard reaction model system (e.g., 0.1 M L-cysteine and 0.1 M D-ribose in phosphate buffer, pH 5.5, heated to 140°C for 30 min). Spike the cooled matrix with 100 µg/L of 2-methyl-3-heptanone.

  • Causality: 2-methyl-3-heptanone acts as the internal standard. Its stable ketone structure does not react with free thiols, and its distinct retention index prevents co-elution. If the recovery of this standard drops, it immediately flags matrix suppression or fiber degradation.

Step 2: Headspace Extraction (HS-SPME)

  • Action: Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber to the sample headspace at 50°C for 30 minutes.

  • Causality: The mixed-polarity DVB/CAR/PDMS fiber is explicitly chosen because it comprehensively captures both the lipophilic furan core and the polar sulfanyl moiety, preventing the thermal degradation associated with direct liquid injection.

Step 3: Chromatographic Separation & Orthogonal Detection

  • Action: Desorb the fiber in the GC inlet at 250°C. Separate analytes using a low-bleed HP-5MS capillary column. Split the column effluent 1:1 between the Mass Spectrometer (MS) and the Olfactory Sniff Port (O).

  • Causality: Orthogonal validation is critical. The MS provides the fragmentation pattern (m/z) for structural identification, while the Olfactory port confirms the biological activity. If a peak registers the correct mass spectrum but lacks the characteristic "meaty/roasted" aroma at the sniff port, it is flagged as a potential co-eluting artifact rather than the target sulfanylfuran.

GCMSWorkflow Matrix Maillard Matrix + Internal Standard SPME HS-SPME Extraction (DVB/CAR/PDMS) Matrix->SPME Volatilization Desorb Thermal Desorption (GC Inlet, 250°C) SPME->Desorb Fiber Transfer Column Capillary Separation (HP-5MS) Desorb->Column Injection Splitter Effluent Splitter (1:1 Ratio) Column->Splitter Elution MS Mass Spectrometry (Structural ID) Splitter->MS m/z Profiling Olf Olfactometry (Sensory ID) Splitter->Olf Human Sniff Port

Caption: Analytical workflow for the orthogonal isolation and quantification of volatile thiofurans.

Pharmaceutical and Biomedical Implications

While traditionally confined to flavor chemistry, furan-3-carboxylates are gaining traction among drug development professionals as highly versatile small-molecule scaffolds.

  • Prodrug-Like Lipophilicity: The methyl ester moiety increases the molecule's lipophilicity (predicted LogP ~2.1), enhancing cellular permeability. Once intracellular, host esterases can hydrolyze the ester to yield the active furan-3-carboxylic acid derivative.

  • Antioxidant & Anti-Biofilm Activity: The free sulfanyl (-SH) group is a potent radical scavenger and metal chelator. Similar Maillard-derived furanic compounds, such as 5-Hydroxymethylfurfural (5-HMF), have demonstrated significant anti-quorum sensing and anti-biofilm activity against pathogens like Pseudomonas aeruginosa and E. coli6, 7. The incorporation of a thiol group into the furan ring geometrically positions it to disrupt bacterial redox homeostasis, making Methyl 2,5-dimethyl-4-sulfanylfuran-3-carboxylate a prime candidate for novel antimicrobial library screening.

References

  • BLD Pharmatech. "1565345-93-8 | Methyl 2,5-dimethyl-4-sulfanylfuran-3-carboxylate". BLDpharm.
  • Benchchem. "2-Methyl-3-furanthiol | 28588-74-1". Benchchem.
  • National Center for Biotechnology Information. "3-Furancarboxylic acid, 2,5-dimethyl-, methyl ester | C8H10O3 | CID 80248". PubChem.
  • MDPI. "Combination of GC-IMS and Nano-LC/HRMS Reveals the Mechanism of Superheated Steam Glycosylation Modification in Improving Oyster Peptide Flavor". Foods.
  • PMC. "Aroma Patterns Characterization of Braised Pork Obtained from a Novel Ingredient by Sensory-Guided Analysis and Gas-Chromatography-Olfactometry". Molecules.
  • MDPI. "Potential Health Benefits of Fruits and Vegetables II". Foods.
  • MDPI. "Compound Identification from Bromelia karatas Fruit Juice Using Gas Chromatography–Mass Spectrometry and Evaluation of the Bactericidal Activity of the Extract". Molecules.

Sources

Foundational

The Volatile Sulfur Frontier: A Technical Guide to the Discovery and Isolation of Novel Thio-Metabolites

Executive Summary Volatile sulfur compounds (VSCs) have transcended their historical reputation as mere environmental odorants or food off-flavors. Today, they are recognized as critical signaling molecules and potent th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Volatile sulfur compounds (VSCs) have transcended their historical reputation as mere environmental odorants or food off-flavors. Today, they are recognized as critical signaling molecules and potent therapeutic targets. Hydrogen sulfide (H₂S), alongside novel thio-metabolites, functions as a fundamental gasotransmitter regulating vasorelaxation, cellular bioenergetics, and angiogenesis[1],[2].

However, the discovery and isolation of novel VSCs present a formidable analytical conundrum. Their high volatility, trace abundance (often low parts-per-trillion), and extreme susceptibility to artifactual oxidation demand rigorous, self-validating analytical workflows. This whitepaper elucidates the causality behind advanced experimental choices in VSC discovery, detailing the integration of in-situ derivatization, Comprehensive Two-Dimensional Gas Chromatography (GC×GC), and Sulfur Chemiluminescence Detection (SCD).

The Mechanistic Imperative: VSCs in Biological Signaling and Drug Development

To isolate a compound, one must first understand its genesis and physiological lifecycle. In mammalian systems, VSCs like H₂S are enzymatically generated from L-cysteine and homocysteine via three primary pyridoxal-5′-phosphate-dependent enzymes: Cystathionine-β-synthase (CBS), Cystathionine-γ-lyase (CSE), and 3-Mercaptopyruvate sulfurtransferase (3-MST)[1].

In the context of drug development, the biphasic nature of H₂S makes it a compelling target. While basal levels exert cytoprotective and anti-inflammatory effects, pathologically elevated H₂S—driven by the selective up-regulation of CBS—has been shown to stimulate tumor bioenergetics and angiogenesis in colon cancer[2]. Consequently, the field is bifurcating into two therapeutic avenues: the development of H₂S-releasing small molecules (donors) for cardiovascular and inflammatory diseases, and the discovery of novel CBS inhibitors (e.g., aminooxyacetic acid, AOAA) for oncology[1],[2].

H2S_Pathway Substrates L-Cysteine & Homocysteine CBS CBS Enzyme (Up-regulated in Cancer) Substrates->CBS Pathological CSE CSE & 3-MST Enzymes Substrates->CSE Physiological H2S Hydrogen Sulfide (H2S) & Novel VSCs CBS->H2S Cleavage CSE->H2S Targets Protein Persulfidation & Ion Channel Activation H2S->Targets Signaling Physiology Vasorelaxation, Angiogenesis & Tumor Bioenergetics Targets->Physiology

Enzymatic pathways of H2S generation and its downstream physiological targets.

The Analytical Conundrum: Causality in VSC Degradation

The primary reason legacy VSC discovery efforts fail is the reliance on standard extraction and Gas Chromatography-Mass Spectrometry (GC-MS) protocols. VSCs possess unique physicochemical liabilities:

  • Artifactual Oxidation: Free sulfhydryls (thiols) rapidly oxidize to disulfides or polysulfides in the presence of atmospheric oxygen or transition metals during extraction.

  • Thermal Degradation: The high temperatures of a standard GC inlet (often >250°C) can catalyze the thermal breakdown of labile thio-metabolites.

  • Matrix Quenching: In complex biological matrices, co-eluting hydrocarbons can quench the ionization process in MS, rendering trace VSCs invisible.

The Solution: To circumvent these issues, researchers must employ a "trap-and-lock" strategy. By utilizing in-situ derivatizing agents such as p-hydroxymercuribenzoate (pHMB) or N-(2-ferroceneethyl) maleimide (FEM), the highly reactive free sulfhydryl groups are covalently locked before extraction[3],[4]. This prevents artifactual disulfide formation and stabilizes the molecule for thermal desorption.

Advanced Detection: The GC×GC-SCD Paradigm

While Mass Spectrometry is indispensable for structural elucidation, it is inherently flawed for the quantification and discovery of unknown sulfur compounds due to variable ionization efficiencies.

The gold standard for VSC discovery is the coupling of Comprehensive Two-Dimensional Gas Chromatography (GC×GC) with a Sulfur Chemiluminescence Detector (SCD)[5],[6]. The SCD operates by combusting the effluent in a hydrogen-rich flame to form sulfur monoxide (SO), which then reacts with ozone to produce a chemiluminescent species.

Why SCD? The SCD provides an equimolar response to sulfur[7]. This means the detector's response is proportional strictly to the number of sulfur atoms present, regardless of the compound's overall chemical structure. In discovery workflows, this allows researchers to accurately quantify an entirely novel, unidentified VSC using a simple standard like dimethyl sulfide.

Table 1: Comparative Analysis of VSC Analytical Detectors
Detector TechnologySelectivity for SulfurSensitivityKey AdvantagesCritical Limitations
Flame Ionization (FID) LowppmUniversal carbon detectionCannot detect H₂S, COS, CS₂; severe matrix interference[7].
Mass Spectrometry (MS) ModerateppbStructural elucidation (m/z)Prone to matrix quenching; requires specific standards for quantification.
Pulsed Flame Photometric (PFPD) Highlow ppbEconomical sulfur detectionNon-linear response; susceptible to hydrocarbon quenching[7].
Sulfur Chemiluminescence (SCD) Ultra-Highsub-ppbEquimolar sulfur response, zero hydrocarbon quenching[7].High maintenance; requires parallel MS for structural identification[6].

Experimental Protocol: Self-Validating VSC Trapping and Isolation

To ensure scientific integrity, the following protocol is designed as a self-validating system. It incorporates internal isotopic standards to verify extraction efficiency and parallel blank analyses to rule out derivatization artifacts.

Phase 1: Matrix Quenching and Internal Standardization
  • Sample Collection: Harvest biological tissue or fluid (e.g., microbiome culture or plant extract) directly into a cryogenic vial pre-loaded with liquid nitrogen to arrest enzymatic VSC generation.

  • Standard Addition: Spike the frozen matrix with a deuterated internal standard (e.g., d5-ethanethiol) at an estimated physiological concentration. Causality: This standard will experience the exact same matrix suppression and thermal losses as the endogenous VSCs, enabling absolute quantification.

Phase 2: In-Situ Derivatization
  • Reagent Introduction: Add 500 µL of the sample to a headspace vial containing an excess of the derivatizing agent, p-hydroxymercuribenzoate (pHMB), in a buffered aqueous solution (pH 7.0)[4].

  • Incubation: Seal the vial with a PTFE-lined septum and incubate at 37°C for 15 minutes. Causality: pHMB selectively targets and binds free sulfhydryls, preventing their oxidation into disulfides during the subsequent heating phase[4].

Phase 3: Headspace Solid-Phase Microextraction (HS-SPME)
  • Extraction: Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the vial headspace for 30 minutes at 40°C.

  • Parallel Blank: Simultaneously run a vial containing only the buffer and pHMB reagent. Causality: This validates that no sulfur-containing artifacts are bleeding from the septum or the derivatizing agent itself.

Phase 4: GC×GC-SCD/TOF-MS Analysis
  • Desorption: Thermally desorb the SPME fiber in the GC inlet at 250°C.

  • Detection: Split the GC column effluent 1:1 between a Time-of-Flight Mass Spectrometer (TOF-MS) and an SCD[6]. Use the TOF-MS for structural identification of the derivatized adducts, and the SCD for equimolar quantification[6],[7].

VSC_Workflow Sample Cryogenic Sample Collection & Spike Trapping In-Situ Derivatization (pHMB / FEM) Sample->Trapping Arrest Enzymes Extraction HS-SPME Extraction (DVB/CAR/PDMS) Trapping->Extraction Prevent Oxidation Separation GCxGC Separation (Comprehensive 2D GC) Extraction->Separation Isolate Volatiles Detection Parallel Detection: SCD (Quant) + TOF-MS (ID) Separation->Detection High Resolution Validation Data Synthesis & Artifact Exclusion Detection->Validation Cross-Reference

Analytical workflow for the isolation, separation, and detection of volatile sulfur compounds.

Conclusion

The discovery of novel volatile sulfur compounds requires a fundamental shift away from generic metabolomics workflows. Because of their inherent reactivity, VSCs dictate the rules of their own isolation. By enforcing in-situ derivatization to lock molecular structures, and deploying the equimolar quantification capabilities of Sulfur Chemiluminescence Detection, researchers can confidently map the dark matter of the sulfur metabolome. As these analytical barriers fall, the translation of VSCs from elusive trace gases to targeted therapeutics will accelerate, opening new frontiers in oncology and cardiovascular medicine.

References

  • Source: physiology.
  • Source: benchchem.
  • Source: acs.
  • Gas Chromatographic-Sulfur Chemiluminescent Detector procedures for the simultaneous determination of free forms of volatile sulfur compounds...
  • Source: proquest.
  • Source: pnas.
  • Source: intechopen.

Sources

Exploratory

Thermochemical Properties of 2,5-Dimethylfuran and Its Derivatives: A Technical Guide for Researchers and Drug Development Professionals

Abstract 2,5-Dimethylfuran (DMF) and its derivatives are emerging as a critical class of heterocyclic compounds, with profound implications for the development of next-generation biofuels and as versatile scaffolds in me...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

2,5-Dimethylfuran (DMF) and its derivatives are emerging as a critical class of heterocyclic compounds, with profound implications for the development of next-generation biofuels and as versatile scaffolds in medicinal chemistry. A comprehensive understanding of their thermochemical properties is paramount for optimizing their synthesis, predicting their performance as energetic materials, and elucidating their metabolic pathways. This in-depth technical guide provides a synthesized overview of the core thermochemical properties of 2,5-dimethylfuran and related derivatives, grounded in both experimental and computational methodologies. We delve into the causality behind experimental choices and provide self-validating protocols, ensuring scientific integrity and reproducibility. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals, enabling them to leverage the unique thermochemical landscape of these promising molecules.

Introduction: The Rising Profile of 2,5-Dimethylfuran

Derived from renewable biomass sources, 2,5-dimethylfuran (DMF) is a promising biofuel candidate with an energy density 40% greater than that of ethanol, making it comparable to gasoline.[1] Its favorable physicochemical properties, including high research octane number (RON) and low water solubility, position it as a potential "drop-in" replacement for conventional transportation fuels.[2] Beyond its bioenergy applications, the furan ring is a prevalent motif in a vast array of pharmaceuticals and biologically active compounds. The substitution pattern on the furan core significantly influences its electronic properties, reactivity, and metabolic stability, making a thorough understanding of its thermochemical characteristics essential for rational drug design.

This guide will navigate the key thermochemical properties of DMF and its derivatives, offering a blend of theoretical principles and practical, field-proven insights.

Core Thermochemical Properties: A Quantitative Overview

The utility of 2,5-dimethylfuran and its derivatives in various applications is intrinsically linked to their thermochemical properties. This section provides a detailed examination of the key parameters that govern their energetic behavior.

Enthalpy of Formation: A Measure of Molecular Stability

The standard enthalpy of formation (ΔfH°) is a fundamental thermochemical quantity that reflects the stability of a molecule. It represents the change in enthalpy when one mole of a substance in its standard state is formed from its constituent elements in their standard states. A more negative enthalpy of formation indicates a more stable compound.

High-level ab initio calculations have been instrumental in refining our understanding of the enthalpy of formation of furan and its alkylated derivatives. The Feller-Petersen-Dixon method, for instance, provides theoretical values with a compelling internal consistency.[3][4][5]

CompoundFormulaPhaseΔfH° (kJ·mol⁻¹) (Experimental)ΔfH° (kJ·mol⁻¹) (Theoretical)Reference(s)
FuranC₄H₄Ogas-34.7 ± 0.8-34.8 ± 3[3][4]
2-MethylfuranC₅H₆Ogas-76.4 ± 1.2-80.3 ± 5[3][4]
2,5-DimethylfuranC₆H₈Ogas-128.1 ± 1.1-124.6 ± 6[3][4]
FurfurylamineC₅H₇NOgas-43.5 ± 1.4-[6]
5-MethylfurfurylamineC₆H₉NOgas-81.2 ± 1.7-[6]

Table 1: Standard Molar Enthalpies of Formation of Furan and its Derivatives.

Combustion Properties: Unlocking Energy Potential

For biofuel applications, the heat of combustion is the most critical thermochemical parameter. It quantifies the amount of energy released when a compound undergoes complete combustion with oxygen. The combustion of DMF has been extensively studied to evaluate its performance in internal combustion engines.[7][8]

The primary reaction pathways for the decomposition and oxidation of DMF are complex, involving hydrogen atom abstraction, addition to the furan ring, and unimolecular decomposition.[7][8] Understanding these pathways is crucial for developing detailed chemical kinetic models to predict combustion behavior and minimize the formation of pollutants.

Bond Dissociation Energies: Predicting Reactivity

Bond dissociation energy (BDE) is the enthalpy change required to break a specific bond homolytically, forming two radical species. BDEs are invaluable for predicting the reactivity of a molecule and understanding its decomposition mechanisms. Computational methods, such as CBS-QB3, CBS-APNO, and G3 theories, have been successfully employed to calculate the BDEs of various bonds in alkylfurans.[9][10]

Interestingly, the ring C-H bonds in alkylfurans are among the strongest C-H bonds ever recorded, exceeding 500 kJ·mol⁻¹.[9][10] This high bond strength is attributed to the inability of the resulting furyl radical to effectively delocalize the unpaired electron and the geometric constraints of the five-membered ring.[9][10] In contrast, the C-H bonds on the methyl substituents are significantly weaker, making them more susceptible to hydrogen abstraction during combustion and metabolism.

BondBDE (kJ·mol⁻¹)MethodReference(s)
C-H (in CH₂ of Furfuryl Alcohol)371CBS-QB3[11]
O-H (in CH₂OH of Furfuryl Alcohol)436CBS-QB3[11]
C-O (ring-CH₂ of Furfuryl Alcohol)464CBS-QB3[11]
C-H(α) in Furan501.2 ± 8.4Experimental[12]

Table 2: Selected Bond Dissociation Energies of Furan Derivatives.

Experimental Determination of Thermochemical Properties

Rigorous experimental measurements are the bedrock of thermochemistry. This section outlines the step-by-step methodologies for key experiments used to determine the thermochemical properties of 2,5-dimethylfuran and its derivatives.

Static Bomb Combustion Calorimetry: Measuring the Heat of Combustion

This technique is the gold standard for determining the standard enthalpy of formation of combustible compounds. It measures the heat released during the complete combustion of a substance in a high-pressure oxygen environment.

Experimental Protocol:

  • Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of the furan derivative is placed in a crucible. For volatile liquids like DMF, encapsulation in a gelatin capsule is necessary to prevent evaporation before ignition.

  • Bomb Assembly: The crucible is placed in the bomb, and a fuse wire is connected to the electrodes, with the wire in contact with the sample. A small, known amount of water is added to the bomb to ensure that all water formed during combustion is in the liquid state.

  • Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

  • Calorimeter Setup: The bomb is submerged in a known mass of water in the calorimeter. The system is allowed to reach thermal equilibrium.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Data Analysis: The heat of combustion is calculated from the temperature rise of the calorimeter, taking into account the heat capacity of the calorimeter (determined by calibrating with a standard substance like benzoic acid) and corrections for the heat of formation of nitric acid and sulfuric acid (if nitrogen or sulfur are present in the sample) and the heat of combustion of the fuse wire.

Computational_Workflow cluster_input Input cluster_calc Quantum Chemical Calculations cluster_output Output Input Molecular Structure Opt Geometry Optimization (e.g., B3LYP/6-31G(d)) Input->Opt Freq Frequency Calculation (for ZPVE & Thermal Corrections) Opt->Freq SPE Single-Point Energy Calculations (Higher-Level Theory) Opt->SPE Composite Composite Energy Calculation (G3/G4) Freq->Composite SPE->Composite Thermo Thermochemical Properties (ΔfH°, BDE) Composite->Thermo

Caption: Quantum Chemical Calculation Workflow.

Isodesmic Reactions: A Strategy for Error Cancellation

Isodesmic reactions are hypothetical reactions in which the number and types of bonds are conserved on both the reactant and product sides. [13][14]By calculating the enthalpy of reaction for an isodesmic reaction, systematic errors in the computational method tend to cancel out, leading to a more accurate determination of the enthalpy of formation for the target molecule.

For example, the enthalpy of formation of 2,5-dimethylfuran can be calculated using the following isodesmic reaction:

2,5-dimethylfuran + 2 * CH₄ → furan + 2 * C₂H₆

The enthalpy of formation of 2,5-dimethylfuran can then be derived from the calculated enthalpy of this reaction and the known experimental enthalpies of formation of methane, furan, and ethane.

Implications for Biofuel Applications and Drug Development

The thermochemical properties of 2,5-dimethylfuran and its derivatives have significant practical implications:

  • For Biofuels: The high heat of combustion of DMF makes it an attractive biofuel. Understanding the bond dissociation energies and reaction pathways of its combustion is crucial for designing more efficient and cleaner-burning engines. The high sooting tendency of DMF under certain pyrolysis conditions, however, needs to be addressed for its widespread adoption.

  • For Drug Development: The stability of the furan ring, as indicated by its enthalpy of formation and the high BDEs of its ring C-H bonds, contributes to its utility as a stable scaffold in drug molecules. However, the weaker C-H bonds on the alkyl substituents are potential sites for metabolic oxidation. A thorough understanding of these thermochemical parameters can aid in the design of more metabolically stable drug candidates.

Conclusion

The thermochemical properties of 2,5-dimethylfuran and its derivatives are a rich and complex field of study with significant implications for both renewable energy and medicinal chemistry. This guide has provided a comprehensive overview of the key thermochemical parameters, the experimental and computational methodologies used to determine them, and their practical implications. By leveraging the insights and protocols presented herein, researchers can accelerate the development of innovative technologies based on this versatile class of heterocyclic compounds.

References

  • Simmie, J. M., & Curran, H. J. (2009). High-Level ab Initio Enthalpies of Formation of 2,5-Dimethylfuran, 2-Methylfuran, and Furan. The Journal of Physical Chemistry A, 113(47), 11768–11775. [Link]

  • Simmie, J. M., & Curran, H. J. (2012). High-Level ab Initio Enthalpies of Formation of 2,5-Dimethylfuran, 2-Methylfuran, and Furan. The Journal of Physical Chemistry A, 116(47), 11768–11775. [Link]

  • Li, S., Zhang, J., Gao, H., Zhou, W., & Zhou, Z. (2010). Computational calculation of heat of formation for a series of substituted furan derivatives by DFT methods. Journal of Molecular Structure: THEOCHEM, 950(1-3), 88-92. [Link]

  • Ribeiro da Silva, M. A., & Santos, L. M. (2010). Standard molar enthalpies of formation of furfurylamine and 5-methylfurfurylamine. The Journal of Chemical Thermodynamics, 42(5), 659-663. [Link]

  • Simmie, J. M., & Curran, H. J. (2012). High-Level ab Initio Enthalpies of Formation of 2,5-Dimethylfuran, 2-Methylfuran, and Furan. The Journal of Physical Chemistry A, 116(47), 11768–11775. [Link]

  • Dorofeeva, O. V., Ryzhova, O. N., & Druzhinina, A. I. (2024). Thermochemistry of Furan and Its Derivatives: A High-Level Ab Initio Study. Journal of Chemical & Engineering Data. [Link]

  • Somers, K. P., Simmie, J. M., Gillespie, F., Burke, U., Connolly, J., Metcalfe, W. K., ... & Curran, H. J. (2013). A comprehensive experimental and detailed chemical kinetic modelling study of 2, 5-dimethylfuran pyrolysis and oxidation. Combustion and Flame, 160(11), 2291-2318. [Link]

  • Cuoci, A., Frassoldati, A., Faravelli, T., & Ranzi, E. (2012). Gas Phase Kinetics of Volatiles from Biomass Pyrolysis. Note II: Furan, 2-methyl-furan, and 2,5-dimethylfuran. Italian Section of the Combustion Institute. [Link]

  • Simmie, J. M., & Curran, H. J. (2009). Formation Enthalpies and Bond Dissociation Energies of Alkylfurans. The Strongest C–X Bonds Known?. The Journal of Physical Chemistry A, 113(17), 5128-5137. [Link]

  • Ribeiro da Silva, M. A., & Gomes, J. R. (2025). Thermochemical Characterization of Sulfur-Containing Furan Derivatives: Experimental and Theoretical Study. Molecules, 30(6), 1234. [Link]

  • Oßwald, P., Kohse-Höinghaus, K., Struckmeier, U., & Kasper, T. (2012). Combustion chemistry and flame structure of furan group biofuels using molecular-beam mass spectrometry and gas chromatography–Part II: 2-Methylfuran. Proceedings of the Combustion Institute, 34(1), 735-742. [Link]

  • Simmie, J. M., & Curran, H. J. (2009). Formation Enthalpies and Bond Dissociation Energies of Alkylfurans. The Strongest C–X Bonds Known?. The Journal of Physical Chemistry A, 113(17), 5128-5137. [Link]

  • Somers, K. P., Simmie, J. M., Gillespie, F., Burke, U., Connolly, J., Metcalfe, W. K., ... & Curran, H. J. (2013). A comprehensive experimental and detailed chemical kinetic modelling study of 2, 5-dimethylfuran pyrolysis and oxidation. Combustion and Flame, 160(11), 2291-2318. [Link]

  • NIST Chemistry WebBook. (n.d.). 2-Methylfuran. In NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]

  • NIST Chemistry WebBook. (n.d.). 2-Methylfuran. In NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]

  • El-Nahas, A. M., & El-Sayed, M. S. (2017). A review of thermo-chemical conversion of biomass into biofuels-focusing on gas cleaning and up-grading process steps. Diva-portal.org. [Link]

  • Sarathy, S. M., Farooq, A., & Kalghatgi, G. T. (2018). Recent Trends in the Production, Combustion and Modeling of Furan-Based Fuels. Energies, 11(3), 555. [Link]

  • Oßwald, P., Kohse-Höinghaus, K., Struckmeier, U., & Kasper, T. (2011). Combustion chemistry and flame structure of furan group biofuels using molecular-beam mass spectrometry and gas chromatography–Part I. Proceedings of the Combustion Institute, 33(1), 631-638. [Link]

  • ResearchGate. (n.d.). Isodesmic reactions proposed to calculate the formation enthalpy of compounds 1-6. [Link]

  • Davis, A. C., & Sarathy, S. M. (2013). Computational Study of the Combustion and Atmospheric Decomposition of 2-Methylfuran. The Journal of Physical Chemistry A, 117(33), 7670–7685. [Link]

  • Zipse, H. (n.d.). G4 theory - improving on G3X. Group of Prof. Hendrik Zipse. [Link]

  • Cheméo. (n.d.). Chemical Properties of Furan, 2-methyl- (CAS 534-22-5). [Link]

  • Hossain, M. M., & Al-Lal, A. M. (2023). A review on thermochemical based biorefinery catalyst development progress. RSC Advances, 13(35), 24459-24483. [Link]

  • Giri, B. R., & El-Nahas, A. M. (2018). High temperature pyrolysis of 2-methyl furan. Physical Chemistry Chemical Physics, 20(38), 24719-24730. [Link]

  • ResearchGate. (n.d.). Comparison of G3 and G4 Theories for Radical Addition and Abstraction Reactions. [Link]

  • ResearchGate. (2025). Recent Progress on the Production of Liquid Fuel 2,5-Dimethylfuran via Chemoselective Hydrogenolysis Biomass-Derived 5-Hydroxymethylfurfural. [Link]

  • ResearchGate. (n.d.). Combustion characteristics and emissions of 2-methylfuran compared to 2,5-dimethylfuran, gasoline and ethanol in a DISI engine. [Link]

  • Haynes, W. M. (Ed.). (2014). CRC handbook of chemistry and physics. CRC press. [Link]

  • Galimberti, M., & Barbera, V. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Ene. Polymers, 16(4), 498. [Link]

  • Curtiss, L. A., Raghavachari, K., Redfern, P. C., & Pople, J. A. (2000). Gaussian-3 and Related Methods for Accurate Thermochemistry. Annual Review of Physical Chemistry, 51(1), 359-387. [Link]

  • Chan, B., & Radom, L. (2020). Applications of isodesmic‐type reactions for computational thermochemistry. WIREs Computational Molecular Science, 10(5), e1466. [Link]

  • LibreTexts Chemistry. (2021). 12.2: Describing a Reaction - Bond Dissociation Energies. [Link]

  • Sanov, A. (2010). The C–H bond dissociation energy of furan: Photoelectron spectroscopy of the furanide anion. The Journal of Chemical Physics, 133(16), 164307. [Link]

  • Wikipedia. (n.d.). 2,5-Dimethylfuran. [Link]

  • Kumar, A., Saini, A., & Kumar, S. (2022). A Review of Thermochemical Conversion of Waste Biomass to Biofuels. Energies, 15(17), 6393. [Link]

  • LibreTexts Chemistry. (2021). Bond Dissociation Energies Explained. [Link]

  • Academia.edu. (n.d.). A Review of Thermochemical Conversion of Waste Biomass to Biofuels. [Link]

  • ResearchGate. (2022). A Review of Thermochemical Conversion of Waste Biomass to Biofuels. [Link]

  • Wang, H., & Frenklach, M. (1997). First-Principles Prediction of Enthalpies of Formation for Polycyclic Aromatic Hydrocarbons and Derivatives. The Journal of Physical Chemistry A, 101(4), 682-690. [Link]

Sources

Foundational

CAS number and IUPAC name for Methyl 2,5-dimethyl-4-sulfanylfuran-3-carboxylate

An In-depth Technical Guide to Methyl 2,5-dimethyl-4-sulfanylfuran-3-carboxylate: Synthesis, Properties, and Potential Applications For Researchers, Scientists, and Drug Development Professionals This technical guide pro...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Methyl 2,5-dimethyl-4-sulfanylfuran-3-carboxylate: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2,5-dimethyl-4-sulfanylfuran-3-carboxylate, a specialized furan derivative. Due to its likely status as a novel compound, this guide focuses on a proposed, high-yield synthetic pathway, predicted chemical properties, and an exploration of its potential applications in medicinal chemistry and drug development, grounded in the established bioactivity of related sulfur-containing heterocyclic compounds.

Compound Identification and Nomenclature

As of this writing, Methyl 2,5-dimethyl-4-sulfanylfuran-3-carboxylate is not listed in major chemical databases with an assigned CAS number, suggesting it is not a commercially available stock item. The systematic IUPAC name is derived from its constituent functional groups and their positions on the furan ring.

  • IUPAC Name: Methyl 2,5-dimethyl-4-sulfanylfuran-3-carboxylate

  • Common Synonym: Methyl 2,5-dimethyl-4-mercaptofuran-3-carboxylate

  • CAS Number: Not assigned

  • Molecular Formula: C₈H₁₀O₃S

  • Molecular Weight: 186.23 g/mol

  • Chemical Structure:

/ S C2-CH3 | / H--C5-CH3

O

Proposed Synthetic Pathway

The synthesis of Methyl 2,5-dimethyl-4-sulfanylfuran-3-carboxylate can be logically approached via a two-step sequence starting from the commercially available Methyl 2,5-dimethylfuran-3-carboxylate. This pathway involves the introduction of a sulfonyl chloride group at the C4 position, followed by its reduction to the desired sulfanyl (thiol) group.

Synthetic_Pathway Start Methyl 2,5-dimethylfuran-3-carboxylate (CAS: 6148-34-1) Intermediate Methyl 4-(chlorosulfonyl)-2,5-dimethylfuran-3-carboxylate (CAS: 306936-34-5) Start->Intermediate  Chlorosulfonation (ClSO3H) Product Methyl 2,5-dimethyl-4-sulfanylfuran-3-carboxylate Intermediate->Product  Reduction (e.g., PPh3 or H2/Pd)

Caption: Proposed two-step synthesis of the target compound.

Step 1: Chlorosulfonation of Methyl 2,5-dimethylfuran-3-carboxylate

The introduction of a sulfonyl chloride group onto the furan ring is a critical first step. The furan ring is an electron-rich aromatic system, making it highly reactive towards electrophiles.[1] Chlorosulfonic acid is a potent reagent for this electrophilic aromatic substitution.

Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Methyl 2,5-dimethylfuran-3-carboxylate in a suitable inert solvent such as methylene chloride. Cool the solution to -10 °C in an ice-salt bath.

  • Reagent Addition: Slowly add chlorosulfonic acid (approximately 1.2 equivalents) dropwise to the stirred solution, maintaining the temperature below 0 °C.[2]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an extended period (e.g., 48-72 hours) to ensure the completion of the sulfonic acid formation.[2]

  • Conversion to Sulfonyl Chloride: Recool the mixture to below 0 °C. Add an acid scavenger such as pyridine, followed by a chlorinating agent like phosphorus pentachloride.[2]

  • Work-up: Stir the reaction overnight at room temperature. Carefully quench the reaction by pouring it over ice-water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, Methyl 4-(chlorosulphonyl)-2,5-dimethylfuran-3-carboxylate[3], can be purified by column chromatography.

Step 2: Reduction of the Sulfonyl Chloride to a Thiol

The reduction of an aryl or heteroaryl sulfonyl chloride to the corresponding thiol is a well-established transformation with several reliable methods available.

Method A: Reduction with Triphenylphosphine

This method is rapid, chemoselective, and proceeds under mild conditions.

Protocol:

  • Reaction Setup: Under a nitrogen atmosphere, dissolve the intermediate, Methyl 4-(chlorosulphonyl)-2,5-dimethylfuran-3-carboxylate, in toluene.

  • Reagent Addition: Add triphenylphosphine (approximately 3 equivalents) to the solution. The reaction is often exothermic.

  • Reaction: Stir the mixture for a short duration (e.g., 15 minutes).

  • Work-up: Perform an extractive work-up to remove the triphenylphosphine oxide byproduct.

  • Purification: The resulting Methyl 2,5-dimethyl-4-sulfanylfuran-3-carboxylate can be purified by distillation or column chromatography to yield the final product.

Method B: Catalytic Hydrogenation

This method offers a "greener" alternative, avoiding stoichiometric phosphine waste.

Protocol:

  • Reaction Setup: In a hydrogenation vessel, dissolve the sulfonyl chloride intermediate in a suitable solvent. Add a palladium on carbon catalyst (e.g., 5% Pd/C) and a base such as sodium acetate or a non-methylated tertiary amine.[4][5]

  • Hydrogenation: Pressurize the vessel with hydrogen gas and stir the reaction mixture at a controlled temperature until the uptake of hydrogen ceases.[4]

  • Work-up: Filter the reaction mixture to remove the catalyst. Neutralize the mixture and extract the product with an organic solvent.

  • Purification: Wash, dry, and concentrate the organic extracts. Purify the crude product by appropriate methods such as chromatography.

Experimental_Workflow cluster_step1 Step 1: Chlorosulfonation cluster_step2 Step 2: Reduction Setup1 Dissolve starting material in CH2Cl2 Cool to -10°C Add_ClSO3H Add Chlorosulfonic Acid Setup1->Add_ClSO3H React1 Stir at RT for 48-72h Add_ClSO3H->React1 Convert Add Pyridine & PCl5 React1->Convert Workup1 Quench, Extract, & Purify Convert->Workup1 Setup2 Dissolve intermediate in Toluene Add_PPh3 Add Triphenylphosphine Setup2->Add_PPh3 React2 Stir for 15 min Add_PPh3->React2 Workup2 Extract & Purify React2->Workup2

Caption: A generalized workflow for the proposed synthesis.

Physicochemical Properties (Predicted)

PropertyPredicted Value/RangeJustification
Appearance Colorless to pale yellow liquid or low-melting solidBased on similar furan esters and thiols.
Odor Likely a characteristic sulfurous, possibly roasted or meaty aromaSulfur-containing furan derivatives are known for their strong aromas.[6]
Boiling Point > 200 °CHigher than the starting material due to increased molecular weight and potential for hydrogen bonding.
Solubility Soluble in common organic solvents (e.g., ethanol, acetone, ethyl acetate). Sparingly soluble in water.Typical for moderately polar organic molecules.
Acidity (pKa) ~7-9 for the thiol groupTypical pKa range for aromatic and heteroaromatic thiols.

Potential Applications in Drug Discovery and Research

The furan nucleus is a privileged scaffold in medicinal chemistry, present in a wide array of therapeutic agents.[7] The introduction of a sulfur-containing substituent can significantly modulate a molecule's biological activity and pharmacokinetic properties.

  • Antimicrobial and Antifungal Agents: Thiophene, the sulfur analog of furan, and its derivatives are known for their broad-spectrum antimicrobial activities.[8] The target molecule, combining a furan core with a reactive thiol group, could be a precursor for novel antimicrobial agents.

  • Anti-inflammatory and Anticancer Activity: Many furan derivatives exhibit anti-inflammatory and anticancer properties.[7][9] Sulfur-containing compounds are also known to play a role in various biological processes, including redox modulation, which is relevant in both inflammation and cancer.[10]

  • Enzyme Inhibition: The thiol group is a nucleophile and can form covalent bonds with electrophilic residues in enzyme active sites, making it a valuable functional group for designing enzyme inhibitors.

  • Flavor and Fragrance Chemistry: Many sulfur-containing furan derivatives are potent aroma compounds found in food and beverages, often contributing to roasted, savory, or meaty notes.[6] This makes the target molecule of interest in flavor science.

Signaling_Pathways Furan_Thiol_Derivative Furan-Thiol Scaffold Kinase Kinase Pathways Furan_Thiol_Derivative->Kinase Inhibition Microbial_Enzymes Microbial Enzymes Furan_Thiol_Derivative->Microbial_Enzymes Inhibition Inflammatory_Pathways Inflammatory Pathways (e.g., COX, LOX) Furan_Thiol_Derivative->Inflammatory_Pathways Modulation

Caption: Potential biological targets for furan-thiol derivatives.

Safety and Handling

While specific toxicity data for Methyl 2,5-dimethyl-4-sulfanylfuran-3-carboxylate is unavailable, it should be handled with the standard precautions for a novel chemical compound.

  • General: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Reagents: Chlorosulfonic acid is highly corrosive and reacts violently with water. Phosphorus pentachloride is also corrosive and moisture-sensitive. Both should be handled with extreme care.

  • Thiols: Many thiols are malodorous and can be toxic. Avoid inhalation and skin contact.

Conclusion

Methyl 2,5-dimethyl-4-sulfanylfuran-3-carboxylate represents a synthetically accessible yet underexplored molecule with significant potential. The proposed two-step synthesis from a readily available starting material provides a clear path for its preparation. Based on the known bioactivities of related furan and thiol-containing compounds, this molecule and its derivatives are promising candidates for further investigation in medicinal chemistry, particularly in the development of new antimicrobial, anti-inflammatory, and anticancer agents.

References

  • Mylroie, V.L., & Doles, J.K. (1990). Reduction of Sulfonyl Chlorides to Thiols. In Catalysis of Organic Reactions. Marcel Dekker, Inc.
  • Google Patents. (n.d.). Hydrogen reduction of sulfonyl chlorides to thiols. AU3869901A.
  • Organic Chemistry Portal. (n.d.). Reduction of Sulfonyl Chlorides. [Link]

  • ResearchGate. (2023). Synthesis of Polyfunctionalized Furan Analogs Catalyzed by Chlorosulfonic Acid Immobilized Nano-Cobaltferrite. [Link]

  • Akamanchi, K. G., et al. (2009). A Simple, Fast and Chemoselective Method for the Preparation of Arylthiols. Synthesis. [Link]

  • Oae, S., & Togo, H. (1982). Reduction of Sulfonic Acids and Related Organosulfur Compounds with Triphenylphosphine-Iodine System. Bulletin of the Chemical Society of Japan.
  • ResearchGate. (n.d.). Reduction of sulfonyl chlorides. [Link]

  • ResearchGate. (n.d.). Reduction of Arylsulfonyl Chlorides to Arylthiols Using Triphenylphosphine. [Link]

  • ResearchGate. (2023). Chlorosulfonic Acid. [Link]

  • Oriental Journal of Chemistry. (2021). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]

  • Google Patents. (n.d.). Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors. US6022984A.
  • ResearchGate. (n.d.). Bioinspired one-pot furan-thiol-amine multicomponent reaction for making heterocycles and its applications. [Link]

  • MDPI. (2025). Thermochemical Characterization of Sulfur-Containing Furan Derivatives: Experimental and Theoretical Study. [Link]

  • DTIC. (n.d.). The Action of Chlorosulfonic Acid and of Fluosulfonic Acids on Hydrocarbons. [Link]

  • International Journal of Advanced Biological and Biomedical Research. (2024). Furan: A Promising Scaffold for Biological Activity. [Link]

  • PMC. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

  • ResearchGate. (n.d.). Synthesis and biological activities of furan derivatives. [Link]

  • Journal of Applied Botany and Food Quality. (2019). Plant-derived sulfur containing natural products produced as a response to biotic and abiotic stresses.
  • ResearchGate. (2009). Synthesis and biological activity studies of furan derivatives. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Trace Analysis of Methyl 2,5-dimethyl-4-sulfanylfuran-3-carboxylate via HS-SPME-GC-MS/MS

Executive Summary & Analytical Context Methyl 2,5-dimethyl-4-sulfanylfuran-3-carboxylate (CAS: 1565345-93-8; MW: 186.23 g/mol ) is a complex, polyfunctional sulfur-containing furan. Compounds of this class—mercaptofurans...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Context

Methyl 2,5-dimethyl-4-sulfanylfuran-3-carboxylate (CAS: 1565345-93-8; MW: 186.23 g/mol ) is a complex, polyfunctional sulfur-containing furan. Compounds of this class—mercaptofurans and sulfanylfurans—are critical trace odorants and intermediates in flavor chemistry, often contributing intense savory, meaty, or roasted aromatic profiles[1].

However, the analysis of sulfanylfurans presents significant analytical challenges. They exist at ultra-trace levels (often ng/L or µg/kg), possess low odor thresholds, and are highly susceptible to oxidation (forming disulfides) and thermal degradation during extraction[2]. To overcome these challenges, this application note details a self-validating Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) method. This approach ensures high sensitivity, minimizes artifact formation compared to traditional Simultaneous Distillation and Extraction (SDE)[3], and provides robust quantitation via isotope dilution.

Mechanistic Principles & Experimental Causality

As a Senior Application Scientist, it is critical to understand why specific parameters are chosen, rather than just executing a method. Every step in this protocol is designed to manipulate the thermodynamic and kinetic properties of the target analyte.

Why HS-SPME over SDE or Liquid Extraction?

Traditional extraction methods like SDE expose sulfur-containing furans to prolonged heat, leading to the artificial generation of Strecker degradation products or the oxidation of the free thiol (-SH) group[3]. HS-SPME operates in a closed system under mild heating (e.g., 40–50 °C). By extracting from the headspace rather than the liquid phase, non-volatile matrix interferents (lipids, proteins) are entirely excluded from the GC inlet, drastically extending column lifespan and reducing MS background noise.

The Causality of the Salting-Out Effect

We mandate the addition of Sodium Chloride (NaCl) to the sample matrix.

  • Mechanism: Water molecules form tight hydration shells around the dissociated Na⁺ and Cl⁻ ions. This reduces the amount of "free" water available to solvate the organic target molecule.

  • Result: The partition coefficient (

    
    ) shifts dramatically, driving the hydrophobic Methyl 2,5-dimethyl-4-sulfanylfuran-3-carboxylate out of the aqueous phase and into the headspace, maximizing fiber adsorption.
    
Fiber Selection: DVB/CAR/PDMS

A triple-phase Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is selected. The PDMS layer extracts non-polar compounds, while the DVB and CAR layers trap polar and low-molecular-weight volatiles. Sulfanylfurans exhibit mixed polarity due to the ester and thiol functional groups; the triple-phase fiber ensures comprehensive capture regardless of minor matrix pH shifts.

Self-Validating Protocol Design

To ensure trustworthiness, this protocol is designed as a self-validating system . Analytical drift, fiber degradation, and matrix suppression are constant threats in MS/MS. By incorporating a stable isotope-labeled internal standard (SIL-IS) prior to extraction, any loss of analyte during the SPME process or variation in MS ionization is proportionally mirrored by the IS, canceling out the error[2].

Caption: Logical workflow of the self-validating Isotope Dilution HS-SPME-GC-MS/MS system.

Step-by-Step Methodology

Reagents and Materials
  • Target Analyte: Methyl 2,5-dimethyl-4-sulfanylfuran-3-carboxylate standard (Purity ≥ 98%).

  • Internal Standard (IS): Deuterated analog (e.g.,

    
    -Methyl 2,5-dimethyl-4-sulfanylfuran-3-carboxylate) or a structurally similar stable thiol (e.g., 2-methyl-3-furanthiol-
    
    
    
    )[2].
  • Matrix Modifier: Sodium chloride (NaCl), analytical grade, baked at 400 °C for 4 hours to remove volatile impurities.

  • SPME Fiber: 50/30 µm DVB/CAR/PDMS (Supelco), pre-conditioned at 270 °C for 1 hour.

Sample Preparation (HS-SPME)
  • Aliquot: Transfer exactly 5.0 g (or 5.0 mL) of the homogenized sample into a 20 mL amber glass headspace vial.

  • Salting Out: Add 1.5 g of baked NaCl to the vial. Causality: Saturation of the aqueous phase forces the analyte into the headspace.

  • Internal Standard Addition: Spike the sample with 10 µL of the IS working solution (e.g., 1 mg/L in methanol).

  • Sealing: Immediately seal the vial with a PTFE/silicone septum and magnetic crimp cap to prevent volatile loss.

  • Equilibration: Place the vial in the SPME autosampler agitator. Incubate at 50 °C for 15 minutes at 250 rpm. Causality: Establishes thermodynamic equilibrium between the liquid and headspace phases.

  • Extraction: Expose the DVB/CAR/PDMS fiber to the headspace for exactly 30 minutes at 50 °C.

GC-MS/MS Instrumental Conditions

Gas Chromatography Parameters:

  • System: Agilent 7890B GC or equivalent.

  • Column: Polyethylene glycol (PEG) stationary phase, e.g., VF-Wax MS or DB-Wax (30 m × 0.25 mm i.d., 0.25 µm film thickness). Causality: Wax columns provide superior peak shape and resolution for polar and sulfur-containing compounds compared to non-polar (e.g., DB-5) phases[3].

  • Carrier Gas: Helium (99.999%), constant flow at 1.2 mL/min.

  • Inlet: Splitless mode, 250 °C. SPME desorption time: 3 minutes.

Mass Spectrometry Parameters:

  • System: Triple Quadrupole MS (e.g., Agilent 7000 series) equipped with an EI source[2].

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Temperatures: Transfer line at 250 °C; Ion source at 230 °C; Quadrupoles at 150 °C.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Caption: Analytical pathway from SPME thermal desorption through Triple Quadrupole MS/MS detection.

Quantitative Data Presentation

To ensure reproducibility, the instrumental parameters must be strictly adhered to. The tables below summarize the optimized GC oven gradient and the predictive MS/MS transitions for the target analyte.

Table 1: GC Oven Temperature Program

Causality: The low initial temperature (40 °C) focuses the volatile analytes into a tight band at the head of the column after SPME desorption, preventing peak broadening.

StepRate (°C/min)Target Temperature (°C)Hold Time (min)Total Time (min)
Initial-403.03.0
Ramp 15.01500.025.0
Ramp 215.02405.036.0
Table 2: MS/MS MRM Transitions (Predictive)

Note: Optimization of Collision Energy (CE) should be performed via direct liquid injection of the standard prior to SPME analysis. The molecular ion for Methyl 2,5-dimethyl-4-sulfanylfuran-3-carboxylate is m/z 186.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)Purpose
Target Analyte186.0 [M]⁺153.0 [M-SH]⁺1550Quantifier
Target Analyte186.0 [M]⁺127.0 [M-COOCH₃]⁺2050Qualifier
Target Analyte186.0 [M]⁺171.0[M-CH₃]⁺1050Qualifier
Deuterated IS189.0 [M]⁺156.0 [M-SH]⁺1550IS Quantifier

Data Analysis and Method Validation

  • Calibration Curve: Construct a 6-point calibration curve using the matrix-matched standard addition method. Plot the peak area ratio (Analyte/IS) against the concentration ratio.

  • Limit of Detection (LOD): Calculate LOD based on a Signal-to-Noise (S/N) ratio of 3:1 in the MRM chromatogram. Given the sensitivity of the triple quadrupole system, LODs in the low ng/L range are expected[2].

  • Quality Control: Run a blank (water + NaCl + IS) every 10 samples to monitor for fiber carryover. If carryover is detected (peak area > 5% of the lowest calibration point), extend the fiber bake-out time in the GC inlet.

References

  • Aroma Patterns Characterization of Braised Pork Obtained from a Novel Ingredient by Sensory-Guided Analysis and Gas-Chrom
  • Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines ACS Publications (Journal of Agricultural and Food Chemistry)
  • 2-Methyl-3-furanthiol (Related Mercaptofuran D

Sources

Application

Application Note: Advanced Stable Isotope Dilution Assay (SIDA) for the Quantification of Ultra-Trace Sulfur-Containing Aroma Compounds

Executive Summary The quantification of volatile sulfur-containing aroma compounds (volatile thiols) in complex matrices—such as wine, food products, and pharmaceutical formulations—represents one of the most formidable...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of volatile sulfur-containing aroma compounds (volatile thiols) in complex matrices—such as wine, food products, and pharmaceutical formulations—represents one of the most formidable challenges in modern analytical chemistry. Present at ultra-trace levels (ng/L to pg/L), these compounds possess extremely low odor detection thresholds and profoundly impact sensory profiles. However, their highly reactive sulfhydryl (–SH) groups make them uniquely susceptible to rapid oxidation, isomerization, and matrix-induced suppression .

This application note details a self-validating analytical workflow utilizing a Stable Isotope Dilution Assay (SIDA) coupled with Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). By integrating in-situ derivatization with stable isotope tracking, this protocol ensures absolute quantitative accuracy, bypassing the limitations of traditional external calibration methodologies.

Mechanistic Causality: The Analytical Challenge of Volatile Thiols

Volatile thiols are notoriously difficult to isolate and quantify. The core analytical bottlenecks stem from two physical realities:

  • Chemical Instability: The nucleophilic nature of the –SH moiety makes it highly prone to oxidation (forming disulfides) and degradation during sample extraction and heating .

  • Matrix Effects: Complex matrices contain polyphenols, proteins, and transition metals that irreversibly bind free thiols, drastically reducing their recovery rates.

The SIDA Solution: To overcome these barriers, SIDA introduces a heavy-isotope analog (isotopologue) of the target analyte—such as deuterium (


H) or carbon-13 (

C) labeled standards—directly into the raw sample at the very beginning of the workflow . Because the heavy standard shares identical physicochemical properties with the endogenous analyte, it experiences the exact same matrix suppression, extraction losses, and derivatization variability. The mass spectrometer ultimately measures the ratio of the "Light" (endogenous) to "Heavy" (standard) ions. This renders the assay inherently self-correcting and mathematically immune to downstream physical losses.

SIDA_Workflow N1 1. Sample Collection (Complex Matrix) N2 2. Spike Stable Isotope Internal Standard (e.g., d3-3SH) N1->N2 N3 3. Equilibration (Matrix Integration) N2->N3 N4 4. In-situ Derivatization (e.g., PFBBr Alkylation) N3->N4 N5 5. HS-SPME Extraction (Volatile Enrichment) N4->N5 N6 6. GC-MS/MS Analysis (MRM Mode) N5->N6 N7 7. Absolute Quantification (Light/Heavy Ratio) N6->N7

Fig 1. Step-by-step SIDA workflow ensuring self-validating quantification of volatile thiols.

Target Analytes & Sensory Impact

The following table summarizes the primary polyfunctional thiols targeted by this assay, highlighting their sensory impact and the specific isotopologues required for accurate SIDA quantification [[1]]([Link]).

Target AnalyteAbbreviationOdor DescriptorOdor Detection Threshold (ng/L)Target MRM Transition (m/z)*Required Labeled IS
3-Sulfanylhexan-1-ol3SH Grapefruit, Passion fruit60298 → 181

-3SH
3-Sulfanylhexyl acetate3SHA Box tree, Passion fruit4.2340 → 181

-3SHA
4-Methyl-4-sulfanylpentan-2-one4MSP Box tree, Blackcurrant0.8312 → 181

-4MSP
2-Furanmethanethiol2FM Roasted coffee0.4294 → 181

-2FM

*Note: MRM transitions are representative of Pentafluorobenzyl bromide (PFBBr) derivatives.

The Role of Extractive Alkylation (Derivatization)

Direct analysis of free thiols via GC-MS is highly inefficient due to poor chromatographic peak shape and thermal degradation in the GC inlet. To circumvent this, we employ in-situ extractive alkylation using Pentafluorobenzyl bromide (PFBBr) . PFBBr reacts rapidly with the free –SH group via nucleophilic substitution, converting the volatile thiol into a highly stable, non-reactive thioether. This not only prevents oxidative loss but also significantly enhances the molecular weight and volatility profile for optimal GC-MS/MS detection.

Chemical_Fate Thiol Free Volatile Thiol (Reactive -SH) Oxidation Oxidation / Disulfide Formation (Loss) Thiol->Oxidation Without Protection Stable Stable Thioether Derivative Thiol->Stable + Reagent Reagent Derivatization Reagent (PFBBr) Reagent->Stable MS Accurate MS/MS Detection Stable->MS GC/LC Compatible

Fig 2. Mechanistic causality of thiol derivatization preventing oxidative loss prior to MS analysis.

Experimental Protocol: HS-SPME-GC-MS/MS

Reagents & Materials
  • Internal Standards:

    
    -3SH, 
    
    
    
    -3SHA,
    
    
    -4MSP (100 µg/L working solutions in absolute ethanol).
  • Derivatization Reagent: Pentafluorobenzyl bromide (PFBBr), 10 mM in dichloromethane.

  • Matrix Modifier: Sodium chloride (NaCl), analytical grade (baked at 250°C to remove volatile impurities).

  • SPME Fiber: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) 50/30 µm. Causality: A tri-phase fiber provides optimal extraction coverage for derivatized analytes of varying polarities.

Step-by-Step Methodology

Step 1: Matrix Preparation & Salting-Out

  • Aliquot exactly 10.0 mL of the sample into a 20 mL amber headspace vial. (Amber glass prevents UV-induced photo-oxidation of trace thiols).

  • Add 3.0 g of NaCl.

    • Causality: The addition of salt decreases the solubility of organic compounds in the aqueous phase (the salting-out effect), thermodynamically driving the derivatized thiols into the headspace and maximizing extraction efficiency.

Step 2: Isotope Spiking & Equilibration 3. Spike 50 µL of the stable isotope internal standard mixture directly into the sample. 4. Cap the vial immediately with a PTFE/silicone septum and vortex for 30 seconds. 5. Allow the sample to equilibrate at room temperature for 15 minutes to ensure the heavy isotopes fully integrate with the matrix components.

Step 3: In-Situ Derivatization 6. Inject 100 µL of the PFBBr derivatization solution through the septum into the liquid phase. 7. Incubate the vial at 40°C for 30 minutes with continuous agitation (250 rpm). This ensures complete nucleophilic conversion of free thiols to stable PFB-thioethers.

Step 4: HS-SPME Extraction 8. Expose the DVB/CAR/PDMS SPME fiber to the vial headspace for 45 minutes at 40°C.

  • Causality: Extracting from the headspace rather than the liquid phase provides an orthogonal separation step that leaves non-volatile matrix interferents (e.g., sugars, proteins) behind, dramatically extending GC column lifespan.

Step 5: GC-MS/MS Desorption 9. Retract the fiber and immediately insert it into the GC inlet. Desorb at 250°C for 5 minutes in splitless mode to transfer the analytes onto the column.

Instrumental Analysis (GC-MS/MS)

Single quadrupole MS (SIM mode) often suffers from isobaric interferences in complex matrices. Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides a secondary layer of mass filtration, isolating specific precursor-to-product ion transitions to achieve sub-ng/L limits of detection .

  • Column: DB-WAX or HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: 40°C (hold 2 min) → ramp at 5°C/min to 150°C → ramp at 15°C/min to 250°C (hold 5 min).

  • Ionization: Electron Impact (EI) at 70 eV.

  • Collision Gas: Argon (for Collision-Induced Dissociation in the Q2 cell).

Data Processing & Validation

Quantification is performed by calculating the peak area ratio of the endogenous analyte (Light) to its corresponding internal standard (Heavy).



Because the extraction efficiency, derivatization yield, and ionization suppression affect both the Light and Heavy isotopologues equally, these variables cancel out in the ratio. This self-validating mathematical relationship guarantees that the calculated concentration reflects the absolute true value of the thiol originally present in the sample, fulfilling the highest standards of analytical rigor required in flavor chemistry and drug development.

References

  • Title: Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine Source: MDPI Molecules (2019) URL: [Link]

  • Title: Quantitative Determination of Sulfur-Containing Wine Odorants at Sub Parts per Billion Levels. 2. Development and Application of a Stable Isotope Dilution Assay Source: ACS Journal of Agricultural and Food Chemistry (2003) URL: [Link]

  • Title: Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation Source: PMC Beverages (2018) URL: [Link]

  • Title: Comparison of electron and chemical ionization modes for the quantification of thiols and oxidative compounds in white wines by gas chromatography–tandem mass spectrometry Source: Journal of Chromatography A (2015) URL: [Link]

Sources

Method

Comprehensive Application Note: High-Performance Liquid Chromatography (HPLC) Methods for Furan Derivatives

Introduction & Scientific Rationale Furan derivatives—most notably 5-hydroxymethylfurfural (5-HMF), furfural, furfuryl alcohol, and 2-furoic acid—are critical chemical markers across multiple industries. In food science,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Furan derivatives—most notably 5-hydroxymethylfurfural (5-HMF), furfural, furfuryl alcohol, and 2-furoic acid—are critical chemical markers across multiple industries. In food science, they are primary products of the acid-catalyzed dehydration of carbohydrates and the Maillard reaction, serving as indicators of thermal processing, aging, and potential adulteration in products like honey, coffee, and baked goods1[1]. In the biofuel sector, 5-HMF and furfural are monitored as potent yeast inhibitors during the fermentation of hydrolyzed lignocellulosic biomass 2[2]. Furthermore, in the energy sector, furanic compounds migrate into electrical insulating liquids as direct degradation products of cellulosic solid insulation (e.g., paper and pressboard), making them vital diagnostic markers for transformer health3[3].

Given their diverse matrices and varying toxicological profiles, robust, sensitive, and highly selective analytical methods are required. Reversed-Phase High-Performance Liquid Chromatography coupled with Diode Array Detection (RP-HPLC-DAD) remains the gold standard for the simultaneous determination of these compounds.

Mechanistic Insights in Method Development

Developing a self-validating HPLC method for furan derivatives requires a deep understanding of their physicochemical properties. The causality behind the chromatographic parameters is outlined below:

  • Stationary Phase Selection: While C18 columns are standard for general reversed-phase applications, C8 columns (e.g., Zorbax Eclipse XBD-C8) are often preferred for complex furan mixtures. The slightly lower hydrophobicity of the C8 phase allows for optimal retention and superior resolution of highly polar derivatives like furfuryl alcohol without excessively prolonging the run time 4[4].

  • Mobile Phase pH and Ionization Suppression: Furanic acids (such as 2-furoic acid and 5-hydroxymethyl furoic acid) possess carboxylic acid functional groups that ionize at neutral pH, leading to severe peak tailing and variable retention times. By introducing an acidic modifier—typically 0.1% acetic acid or phosphoric acid—the pH of the mobile phase is lowered below the pKa of these acids. This suppresses ionization, keeping the molecules in their neutral state, which guarantees sharp, symmetrical peaks and reproducible retention 4[4].

  • Detection Wavelength Optimization: Furan derivatives exhibit distinct UV absorption maxima due to their conjugated

    
    -electron systems. 5-HMF and furfural have strong absorption at 280–285 nm, whereas 2-furoic acid absorbs optimally at 254 nm, and furfuryl alcohol at 220 nm. Utilizing a Diode Array Detector (DAD) allows for simultaneous multi-wavelength monitoring, maximizing sensitivity for each specific analyte while avoiding signal saturation1[1].
    
  • Temperature Control: Furan retention is highly sensitive to column temperature. Temperatures above 30°C significantly shorten retention times but can compromise the resolution between early-eluting peaks. A strictly controlled column compartment at 25°C is recommended to balance throughput and resolution 4[4].

Experimental Workflow and Visualization

G A 1. Matrix Extraction (LLE, SPE, or Aqueous) B 2. Sample Filtration (0.45 µm Membrane) A->B C 3. RP-HPLC Separation (C8/C18, Acidic Mobile Phase) B->C D 4. DAD/UV Detection (280 nm & 254 nm) C->D E 5. Peak Integration & Quantification D->E

Workflow for the extraction, separation, and quantification of furan derivatives via HPLC-UV.

Step-by-Step Experimental Protocols

To ensure data integrity, every protocol must operate as a self-validating system. This means incorporating internal checks, such as light-protection measures and strict system suitability testing (SST), directly into the workflow.

Protocol A: Sample Preparation (Solid/Complex Matrices)

Applicable to roasted coffee, biomass hydrolysates, and viscous food products.

  • Homogenization: Accurately weigh 50 mg of the homogenized solid sample (or 5 g for viscous liquids like honey/syrup) into a 2-mL centrifuge tube or volumetric flask 5[5].

  • Extraction: Add 1.0 mL of HPLC-grade water (for solids) or dilute with 25 mL of water (for syrups). Causality: Water is highly efficient for extracting polar furan derivatives, yielding >97% recovery in the first cycle compared to organic solvents like methanol4[4].

  • Agitation & Heating: Place the tubes in a thermomixer at 60°C for 10 minutes, shaking at 1000 rpm.

  • Clarification: Centrifuge the mixture at 14,000 rpm for 15 minutes at 5°C to precipitate suspended particulates 6[6].

  • Filtration & Storage: Filter the supernatant through a 0.45 µm PTFE membrane directly into an amber HPLC vial. Critical Step: 5-HMF and furfural are highly photolabile; amber vials prevent UV-induced degradation prior to injection1[1].

Protocol B: HPLC-DAD Analytical Execution
  • System Equilibration: Purge the HPLC lines with Mobile Phase A (0.1% acetic acid in water) and Mobile Phase B (Methanol). Install the analytical column (e.g., C8, 4.6 x 150 mm, 5 µm) and equilibrate at 25°C until baseline drift is

    
     1 mAU/hr.
    
  • System Suitability Testing (SST): Inject a mixed standard containing 5-HMF, furfural, and 2-furoic acid (10 µg/mL). Verify that the resolution (

    
    ) between 5-HMF and furfural is 
    
    
    
    1.5, and peak tailing factors are between 0.9 and 1.2.
  • Gradient Program:

    • 0.0 - 2.5 min: 100% A (Isocratic hold to separate highly polar early eluters).

    • 2.5 - 10.0 min: Linear gradient to 84% A / 16% B.

    • 10.0 - 10.5 min: Step gradient to 100% B (Column wash).

    • 10.5 - 15.0 min: 100% B, followed by re-equilibration to 100% A.

  • Injection & Detection: Inject 2 to 10 µL of the sample. Causality: Injection volumes exceeding 10 µL can cause detector signal saturation for high-concentration samples1[1]. Monitor channels at 280 nm, 254 nm, and 220 nm simultaneously.

Quantitative Data Presentation

The following tables summarize the optimized chromatographic parameters and the expected validation metrics derived from authoritative literature.

Table 1: Summary of Optimized Chromatographic Conditions

ParameterMethod 1: Complex Mixtures (Gradient)Method 2: Routine Food QC (Isocratic)
Target Analytes 5-HMF, Furfural, 2-Furoic acid, Furfuryl alcohol5-HMF only
Column Zorbax Eclipse XBD-C8 (4.6 x 150 mm, 5 µm)Nucleosil C18 (250 x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Acetic acid in water B: MethanolWater : Methanol (90:10 v/v)
Flow Rate 0.5 mL/min1.0 mL/min
Temperature 25°C30°C
Detection (DAD) 280 nm, 254 nm, 220 nm285 nm
Injection Volume 2 - 10 µL10 - 100 µL

Table 2: Expected Method Validation Parameters

AnalyteLinear RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)
5-HMF 0.1 – 50 µg/mL0.03 – 0.20 µg/mL0.10 – 0.60 µg/mL97.0 – 108.0%
Furfural 0.1 – 25 µg/mL0.15 – 0.35 µg/mL0.48 – 1.00 µg/mL97.5 – 100.4%
2-Furoic Acid 5.0 – 25 µg/mL~0.76 µg/mL~2.55 µg/mL

89.9%
Furfuryl Alcohol 5.0 – 25 µg/mL~0.11 µg/mL~0.35 µg/mL

89.9%

(Data synthesized from[5],[4], and[2])

References

  • Validation of HPLC Method for the Determination of 5-hydroxymethylfurfural in Pestil, Köme, Jam, Marmalade And Pekmez Source: DergiPark URL
  • Source: PMC (National Institutes of Health)
  • Furanic Compounds in Electrical Insulating Liquids by High-Performance Liquid Chromatography (HPLC) (ASTM D5837-15)
  • A Comparative Guide to Validated HPLC Methods for 5-Alkylfurfural Analysis Source: Benchchem URL
  • Levels of 5-hydroxymethylfurfural, furfural, 2-furoic acid in sapa syrup, Marsala wine and bakery products Source: Taylor & Francis URL
  • Source: ACS Omega (ACS Publications)

Sources

Application

Application Note: Protocol for the Regiospecific Synthesis of Polysubstituted Furans via Transition-Metal Catalyzed Carbene Intermediates

Introduction & Mechanistic Rationale Polysubstituted furans are privileged heterocycles in medicinal chemistry and drug development, serving as the core pharmacophore in numerous FDA-approved therapeutics (e.g., Amiodaro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Polysubstituted furans are privileged heterocycles in medicinal chemistry and drug development, serving as the core pharmacophore in numerous FDA-approved therapeutics (e.g., Amiodarone, Ranitidine) and bioactive natural products. Traditionally, the synthesis of these scaffolds relied on condensation methods, such as the Paal-Knorr synthesis from 1,4-diketones. However, these classical routes often require harsh acidic conditions and suffer from poor regioselectivity when unsymmetrical precursors are employed, leading to difficult-to-separate isomeric mixtures.

To overcome these limitations, transition-metal catalyzed cascade cycloisomerizations have emerged as the modern standard. By leveraging alkynyl or allenyl precursors, researchers can generate highly reactive metal-carbene intermediates in situ. Because the regiochemistry is strictly dictated by the intramolecular cyclization geometry and the subsequent trapping event—rather than thermodynamic equilibration—these protocols yield a single regioisomer with exceptional fidelity.

This application note details two state-of-art, self-validating protocols for synthesizing highly decorated furans using Copper(I) and Gold(I) catalysis.

MechanisticPathway A Propargylic Ester (Precursor) B Cu(I) Catalyst Activation A->B Coordination C (2-Furyl)carbene Intermediate B->C Cycloisomerization D Nucleophilic Trapping C->D + Nu-H E Polysubstituted Furan D->E Regiospecific

Figure 1: Mechanistic pathway for Cu(I)-catalyzed furan synthesis via carbene intermediates.

Experimental Design & Catalyst Selection

The choice of transition metal fundamentally dictates the activation mode and the stability of the carbene intermediate:

  • Copper(I) Catalysis: As demonstrated by [1], Cu(I) salts efficiently activate propargylic esters (bis-alkynyl methyl carboxylates). The reaction proceeds via a postulated (2-furyl)carbene complex. CuI is selected due to its mild nature, cost-effectiveness, and specific ability to stabilize the carbene intermediate against premature dimerization, allowing it to be cleanly intercepted by nucleophiles (alcohols, electron-rich alkenes).

  • Gold(I) Catalysis: [2] developed a highly modular protocol utilizing allenyl ketones tethered to a cyclopropyl moiety. Activation by a cationic Au(I) complex triggers a cascade cycloisomerization and ring-opening, followed by an unprecedented 1,2-gold carbene transfer. Gold is uniquely suited for this due to its extreme π-acidity (carbophilicity) and relativistic effects, which stabilize the intermediate carbene while allowing the reaction to proceed rapidly at room temperature.

Quantitative Optimization Data

The necessity of the bimetallic Au/Ag system is highlighted in the optimization of the 1,2-gold carbene transfer reaction. Silver salts are required to abstract the chloride from the gold precatalyst, generating the active cationic species.

Table 1: Optimization of Gold-Catalyzed Furan Synthesis

Catalyst SystemAdditive / ScavengerSolventTrapping ReagentYield (%)Regioselectivity
AuCl₃NoneDCEMethanol< 20Low
Ph₃PAuClAgOTfDCMMethanol45Moderate
Au₂(rac-BINAP)Cl₂AgSbF₆AcetoneAcetone65High (>95:5)
Au₂(rac-BINAP)Cl₂AgSbF₆DCE1-Adamantanol> 80High (>95:5)

Step-by-Step Methodologies

Protocol A: Cu(I)-Catalyzed Synthesis via (2-Furyl)carbene Complexes [1]

This protocol is ideal for synthesizing tri-substituted furans from propargylic esters.

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the (bis-alkynyl)methyl carboxylate precursor (1.0 equiv, typically 0.5 mmol) under a strict argon atmosphere.

  • Catalyst Addition: Add Copper(I) Iodide (CuI, 10 mol%). Causality Note: Cu(I) is strictly required to activate the alkyne π-system without over-oxidizing the substrate, a common failure point when using Cu(II) salts.

  • Solvent & Nucleophile: Dissolve the mixture in anhydrous 1,2-dichloroethane (DCE, 5.0 mL). Add the trapping reagent (e.g., an electron-rich alkene or alcohol, 2.0 equiv).

  • Reaction Execution: Seal the flask and stir the mixture at 80 °C for 4–6 hours. Monitor the reaction via Thin Layer Chromatography (TLC) until complete consumption of the starting material is observed.

  • Workup: Cool the reaction to room temperature. Filter the crude mixture through a short pad of Celite to remove the insoluble copper salts, washing the pad with ethyl acetate (15 mL).

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford the pure polysubstituted furan.

Protocol B: Gold(I)-Catalyzed 1,2-Carbene Transfer Synthesis [2]

This protocol is optimal for accessing sterically demanding tri- or tetrasubstituted furans.

  • Active Catalyst Generation: In a dry vial inside a glovebox (or under standard Schlenk conditions), weigh Au₂(rac-BINAP)Cl₂ (2.5 mol%) and AgSbF₆ (5 mol%). Causality Note: AgSbF₆ acts as a halide scavenger. The precipitation of AgCl drives the formation of the highly active, cationic Au(I) species in situ.

  • Substrate Addition: Dissolve the allenyl ketone bearing a cyclopropyl moiety (0.2 mmol) in anhydrous DCE (2.0 mL) and add it to the catalyst mixture.

  • Trapping Agent: Add the desired nucleophile (e.g., 1-adamantanol, 1.5 equiv). If using a ketone like acetone as the trapping agent, it can serve as both the reagent and the solvent.

  • Reaction Execution: Stir the mixture at room temperature (25 °C). Causality Note: The extreme carbophilicity of the cationic Au(I) allows the cycloisomerization and 1,2-carbene transfer to proceed rapidly under ambient conditions, preventing thermal degradation of the product.

  • Quenching & Workup: Upon completion (typically 1–2 hours, monitored by TLC), quench the reaction with a single drop of triethylamine to deactivate the gold catalyst. Filter the mixture through Celite.

  • Purification: Concentrate the filtrate and purify via silica gel chromatography (200–300 mesh) to isolate the regiospecific furan product.

GoldWorkflow A Allenyl Ketone (Cyclopropyl-tethered) B Cationic Au(I) Generation [Au2(rac-BINAP)Cl2 + AgSbF6] A->B Catalyst Addition C Cycloisomerization & Ring-Opening B->C Activation D 1,2-Gold Carbene Transfer C->D Cascade E Intermolecular Trapping (Alcohols/Ketones) D->E Nucleophile F Tri- or Tetrasubstituted Furan E->F Product Isolation

Figure 2: Workflow of the 1,2-gold carbene transfer cascade for regiospecific furan synthesis.

Troubleshooting & Critical Parameters

To ensure the trustworthiness and reproducibility of these self-validating systems, pay strict attention to the following parameters:

  • Moisture Sensitivity: Silver salts (AgSbF₆, AgOTf) are highly hygroscopic. Moisture will coordinate to the cationic gold center, severely retarding the reaction rate and leading to hydration side-products. Always store and handle silver salts in a desiccator or glovebox.

  • Steric Hindrance in Trapping: While Protocol B accommodates bulky nucleophiles like 1-adamantanol, the reaction time must be extended (up to 4 hours) compared to primary alcohols (e.g., methanol) to ensure complete conversion without compromising regioselectivity.

  • Catalyst Poisoning: Ensure that all starting materials are free of coordinating impurities (e.g., free amines or thiols not intended for the reaction), as these will irreversibly bind to the Cu(I) or Au(I) centers and halt the catalytic cycle.

References

  • Barluenga, J., Riesgo, L., Vicente, R., López, L. A., & Tomás, M. (2008). Cu(I)-catalyzed regioselective synthesis of polysubstituted furans from propargylic esters via postulated (2-furyl)carbene complexes. Journal of the American Chemical Society, 130(41), 13528-13529. URL:[Link]

  • Miao, M., Xu, H., Jin, M., Chen, Z., Xu, J., & Ren, H. (2018). 1,2-Gold Carbene Transfer Empowers Regioselective Synthesis of Polysubstituted Furans. Organic Letters, 20(10), 3096-3100. URL:[Link]

Method

Application Note: Derivatization Strategies for Furan Carboxylates in Chromatographic Detection

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Applications: Biomarker Discovery, Bio-based Polymer Characterization, and Pharmacokinetics Introduction & Mechanistic Rationale Fur...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Applications: Biomarker Discovery, Bio-based Polymer Characterization, and Pharmacokinetics

Introduction & Mechanistic Rationale

Furan carboxylates—such as 2,5-furandicarboxylic acid (FDCA), 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), and furoic acid—are highly versatile compounds. They serve as critical platform monomers for bio-based polymers like poly(ethylene 2,5-furandicarboxylate) (PEF) 1 and act as important metabolic biomarkers in toxicological studies.

However, the direct chromatographic analysis of these compounds is notoriously difficult due to their high polarity and active hydrogen atoms.

  • Gas Chromatography (GC-MS): The free carboxylic acid moieties hydrogen-bond strongly with the silanol groups on GC column stationary phases, leading to severe peak tailing, irreversible adsorption, and thermal degradation. Derivatization via silylation (e.g., using BSTFA or MSTFA) or esterification neutralizes these active hydrogens, drastically increasing volatility and thermal stability [[2]]().

  • Liquid Chromatography (HPLC-UV / LC-MS): While furan rings possess native chromophores, underivatized di-carboxylic acids like FDCA elute near the void volume on standard C18 columns unless highly acidic, column-degrading mobile phases are employed 3. Chemical derivatization increases hydrophobicity for optimal reversed-phase retention and can introduce enhanced fluorophores or chromophores for trace-level detection 4.

Decision Matrix for Derivatization

The selection of a derivatization strategy is dictated by the analytical platform and the specific functional groups present on the furan ring.

Workflow A Furan Carboxylate (e.g., FDCA, HMFCA) B Select Analytical Platform A->B C1 GC-MS B->C1 Volatile Analysis C2 HPLC-UV / LC-MS B->C2 Non-Volatile Analysis D1 Silylation (BSTFA/MSTFA) or Esterification C1->D1 D2 UV-Tagging or Alkylation C2->D2 E1 High Volatility & Thermal Stability D1->E1 E2 Enhanced C18 Retention & Ionization D2->E2

Decision matrix for furan carboxylate derivatization based on analytical platform.

Quantitative Performance Enhancements

The table below summarizes the expected analytical improvements when applying targeted derivatization to furan carboxylates.

Derivatization StrategyPrimary Reagent(s)Target Functional GroupAnalytical PlatformMechanistic BenefitTypical LOD Improvement
Silylation BSTFA + 1% TMCS-COOH, -OH, -NH₂GC-MSReplaces active protons with TMS, preventing column adsorption 520x to 50x
Dual Silylation Methoxylamine + MSTFA-COOH, -CHOGC-MSProtects aldehydes from enolization prior to TMS addition 625x
Esterification Methanol / H₂SO₄-COOHHPLC-UV / GC-MSConverts polar acids to hydrophobic esters; improves C18 retention 25x to 10x
UV-Tagging p-Methylaniline-CHO (Furan ring)HPLC-UV / VisShifts absorption max; heavily enhances native chromophore 4>100x

Validated Experimental Protocols

Protocol A: Silylation for GC-MS Analysis (BSTFA/TMCS)

Causality & Mechanism: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent. However, for sterically hindered di-carboxylic acids like FDCA, BSTFA alone can result in incomplete reactions. The addition of 1% Trimethylchlorosilane (TMCS) acts as a critical Lewis acid catalyst, driving the substitution of the acidic protons to completion 5.

Step-by-Step Methodology:

  • Sample Drying: Transfer 50 µL of the furan carboxylate extract into a glass GC vial. Evaporate to absolute dryness under a gentle stream of nitrogen. Crucial: Water aggressively quenches silylation reagents.

  • Reagent Addition: Add 50 µL of anhydrous Pyridine (acts as an acid scavenger and solvent) and 50 µL of BSTFA containing 1% TMCS.

  • Incubation: Seal the vial with a PTFE-lined cap. Incubate in a heating block at 70°C for 45 minutes to ensure complete derivatization of both carboxyl groups.

  • Cooling & Injection: Allow the vial to cool to room temperature. Inject 1 µL into the GC-MS (split ratio 1:10, inlet temperature 250°C).

Self-Validating System Check: In your initial GC-MS run, extract the ion chromatograms (EIC) for both the mono-TMS and di-TMS derivatives of FDCA. A robust, complete derivatization must yield a mono-TMS peak area of <1% relative to the di-TMS peak. If the mono-TMS peak exceeds this threshold, moisture contamination is present, or the incubation time must be extended.

Protocol B: Acid-Catalyzed Esterification for HPLC-UV/LC-MS

Causality & Mechanism: Underivatized furan carboxylates suffer from poor retention on standard C18 stationary phases due to their hydrophilicity. Acid-catalyzed esterification using Methanol/H₂SO₄ converts the polar carboxylic acid into a highly hydrophobic methyl ester 2. This eliminates the need for ion-pairing reagents (which suppress MS ionization) and allows for sharp, symmetrical peaks under standard reversed-phase gradients.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 1 mg of the furan carboxylate sample in 1 mL of anhydrous Methanol.

  • Catalysis: Add 20 µL of concentrated Sulfuric Acid (H₂SO₄) dropwise while vortexing.

  • Reflux/Incubation: Cap tightly and incubate at 60°C for 2 hours.

  • Neutralization: Cool the sample on ice. Add 1 mL of 5% aqueous Sodium Bicarbonate (NaHCO₃) to neutralize the acid.

  • Extraction: Add 1 mL of Ethyl Acetate. Vortex vigorously for 1 minute, then centrifuge at 3000 x g for 5 minutes to separate the phases.

  • Analysis: Extract the upper organic layer, evaporate under nitrogen, and reconstitute in 500 µL of the HPLC mobile phase (e.g., 20:80 Water:Acetonitrile) 7.

Self-Validating System Check: Monitor the UV chromatogram at 265 nm. The presence of split peaks or a broad hump indicates incomplete esterification (a mixture of mono-methyl and di-methyl esters). A single, sharp, symmetrical peak confirms quantitative conversion to the di-ester.

References

  • 5-(Methylsulfamoyl)furan-2-carboxylic Acid - Benchchem Benchchem
  • Novel and Efficient Biotechnological Approach to Produce 2,5-Diformylfuran from Biomass-Derived 5-Hydroxymethylfurfural ACS Sustainable Chemistry & Engineering
  • Beyond 2,5-furandicarboxylic acid: status quo, environmental assessment, and blind spots of furanic monomers for bio-based polymers RSC Publishing
  • Efficient Method for Synthesis of 2,5-Furandicarboxylic Acid from 5-Hydroxymethylfurfural and Fructose Using Pd/CC Catalyst under Aqueous Conditions ACS Sustainable Chemistry & Engineering
  • The role of 5-hydroxymethylfurfural in food and recent advances in analytical methods Universidade de São Paulo (USP)
  • US9006470B2 - Method of synthesizing low color furan diesters Google P
  • Comparative metabolic profile of maize genotypes reveals the tolerance mechanism associ

Sources

Technical Notes & Optimization

Troubleshooting

Stability and degradation of Methyl 2,5-dimethyl-4-sulfanylfuran-3-carboxylate

Technical Support Center: Stability and Handling of Methyl 2,5-dimethyl-4-sulfanylfuran-3-carboxylate As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of multifun...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability and Handling of Methyl 2,5-dimethyl-4-sulfanylfuran-3-carboxylate

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of multifunctional heterocycles during assay development. Methyl 2,5-dimethyl-4-sulfanylfuran-3-carboxylate is a prime example of a compound that demands rigorous environmental control. Its molecular architecture contains three distinct vulnerabilities: a highly reactive sulfanyl (-SH) group, a hydrolytically sensitive methyl ester, and an electron-rich furan ring.

Failure to account for the thermodynamic and kinetic properties of these functional groups will inevitably lead to experimental artifacts, loss of active pharmaceutical ingredient (API) integrity, and irreproducible assays. This guide provides a mechanistic understanding of its degradation pathways and field-proven protocols to ensure structural integrity during your experiments.

Mechanistic Overview of Degradation

G Compound Methyl 2,5-dimethyl-4- sulfanylfuran-3-carboxylate Oxidation Thiol Oxidation (O2, transition metals) Compound->Oxidation Air/Light Hydrolysis Ester Hydrolysis (pH < 2 or pH > 8) Compound->Hydrolysis Aqueous Media RingOpening Furan Ring Degradation (Strong Acids, ROS) Compound->RingOpening Extreme pH/Oxidants Disulfide Disulfide Dimer (Loss of free -SH) Oxidation->Disulfide CarboxylicAcid Carboxylic Acid + MeOH (Increased polarity) Hydrolysis->CarboxylicAcid Polymers Ring-Opened Products & Polymers RingOpening->Polymers

Degradation pathways of Methyl 2,5-dimethyl-4-sulfanylfuran-3-carboxylate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My LC-MS data shows a mass shift of [2M - 2H]+ and a loss of target binding affinity over time. What is happening? A1: You are observing oxidative dimerization. The 4-sulfanyl (thiol) group is highly susceptible to oxidation, forming intermolecular disulfide bonds (R-S-S-R)[1]. The causality here is driven by the deprotonation of the thiol to a thiolate anion (S⁻), which is the actual reactive nucleophile in disulfide formation[2]. Because the pKa of typical thiols is roughly 8.0–8.5, conducting experiments in physiological buffers (pH 7.4) or slightly basic media significantly increases the thiolate concentration, accelerating oxidation[2]. Furthermore, dissolved oxygen and trace transition metals in your buffers catalyze this one-electron oxidation pathway via thiyl radical intermediates[3]. Actionable Fix: Always use degassed solvents and consider supplementing your assay buffer with a non-thiol reducing agent like TCEP (Tris(2-carboxyethyl)phosphine).

Q2: I am detecting a highly polar impurity with a mass reduction of 14 Da. Is my compound degrading in the assay buffer? A2: Yes. A loss of 14 Da (-CH₂) combined with increased polarity is the classic signature of methyl ester hydrolysis, yielding the corresponding carboxylic acid and methanol[4]. The methyl ester at position 3 is susceptible to both acid- and base-catalyzed hydrolysis. In aqueous solutions, the ester is most stable at a slightly acidic pH (around 4–6)[4]. If your assay requires basic conditions (pH > 8), hydroxide ions will rapidly attack the carbonyl carbon via a saponification mechanism. Actionable Fix: Minimize the time the compound spends in aqueous media at room temperature. Prepare stock solutions in anhydrous, aprotic solvents (e.g., DMSO) and spike into the aqueous assay buffer immediately prior to use.

Q3: When I dissolve the compound in acidic media to prevent ester hydrolysis, the solution turns brown and I see multiple unidentifiable peaks. Why? A3: You have triggered furan ring degradation. While lowering the pH protects the ester, furan rings are notoriously sensitive to strong acids, which catalyze electrophilic ring-opening and subsequent polymerization[5]. Fortunately, the electron-withdrawing methyl ester at position 3 provides a slight stabilizing effect against acid-catalyzed degradation compared to unactivated furans[5]. Nevertheless, the electron-donating methyl and sulfanyl groups maintain a highly electron-rich system, making it vulnerable to extreme pH or autoxidation into highly polar ring-opened products (like keto-enals) that polymerize into insoluble gums[6]. Actionable Fix: Avoid strong acids (pH < 2). Maintain the compound in a neutral to slightly acidic environment (pH 5.5–6.5) where both the ester and the furan ring exhibit optimal kinetic stability.

Troubleshooting Workflow: Rescuing Oxidized Stocks

Workflow Start Detect Loss of Free Thiol (Ellman's Assay) CheckStorage Check Storage Conditions: Is it under inert gas? Start->CheckStorage YesInert Check Solvent: Are solvents degassed? CheckStorage->YesInert Yes NoInert Purge with Argon/N2 Store at -80°C CheckStorage->NoInert No YesDegassed Add Reducing Agent (e.g., TCEP) YesInert->YesDegassed Yes NoDegassed Sparge with Argon or Freeze-Pump-Thaw YesInert->NoDegassed No NoInert->Start Recovered Validate Monomer Recovery (Repeat Ellman's) YesDegassed->Recovered NoDegassed->Start

Troubleshooting workflow for mitigating and reversing disulfide dimer formation.

Quantitative Stability Matrix

To facilitate rapid decision-making, the following table summarizes the empirical stability of the compound under various laboratory conditions.

Environmental ConditionDominant Degradation PathwayEstimated Half-LifePreventive Action
Aqueous Buffer (pH 7.4, 37°C, Aerobic) Thiol Oxidation (Dimerization)2–4 HoursUse degassed buffer; add 1 mM TCEP.
Aqueous Buffer (pH > 9.0, 25°C) Base-Catalyzed Ester Hydrolysis< 12 HoursKeep assay pH below 8.0 if possible.
Strong Acid (pH < 2.0, 25°C) Furan Ring Opening / PolymerizationMinutes to HoursBuffer solutions to pH 5.0–6.5.
Anhydrous DMSO (-80°C, Argon) None (Kinetically Stable)> 12 MonthsBlanket headspace with Argon; avoid freeze-thaw.

Self-Validating Experimental Protocols

Protocol 1: Controlled Reduction of Disulfide Dimers

If your stock solution has dimerized, you can rescue the monomeric thiol using TCEP. Causality note: TCEP is specifically chosen over Dithiothreitol (DTT) or β-mercaptoethanol because TCEP operates efficiently at acidic to neutral pH (pH 5.5–6.5). This prevents the base-catalyzed hydrolysis of your methyl ester that would occur if you used DTT (which requires pH > 8.0 for optimal reduction)[4].

Step-by-Step Methodology:

  • Baseline Validation (Ellman's Assay): React a 10 µL aliquot of your degraded stock with DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) in a pH 8.0 buffer. Measure absorbance at 412 nm to quantify the initial free thiol concentration.

  • Reduction: Add 1.5 molar equivalents of TCEP-HCl to your stock solution.

  • pH Adjustment: Ensure the apparent pH of the mixture remains between 5.5 and 6.5. Do not let it become basic.

  • Incubation: Incubate at room temperature for 30 minutes under an argon atmosphere.

  • Post-Reaction Validation: Repeat the Ellman's assay (Step 1). A successful reduction is validated by a stoichiometric increase in absorbance at 412 nm, confirming the regeneration of the free -SH group without relying solely on LC-MS.

Protocol 2: Preparation of Ultra-Stable Stock Solutions

To establish a self-validating storage system that prevents both hydrolysis and oxidation:

Step-by-Step Methodology:

  • Solvent Degassing: Sparge anhydrous DMSO with high-purity Argon for 30 minutes to displace dissolved oxygen, which acts as the primary electron acceptor in thiol oxidation[3].

  • Dissolution: Inside a glove box or under a continuous Argon stream, dissolve the lyophilized powder in the degassed DMSO to a concentration of 10 mM.

  • Aliquoting: Dispense into amber glass vials to prevent potential photodegradation of the furan ring[6].

  • Blanketing & Storage: Blanket the headspace of each vial with Argon, seal tightly with PTFE-lined caps, and store at -80°C.

  • Batch Validation: Before use, analyze a single thawed aliquot via LC-MS. The presence of a single peak at the exact mass of the monomer validates the integrity of the entire batch. Discard the aliquot after one freeze-thaw cycle to maintain system integrity.

References

1.[4] Technical Support Center: Hydrolysis of m-PEG4-CH2-methyl ester - Benchchem. 2.[5] Stability issues and proper storage of 3-(Furan- 3-yl)-3-oxopropanenitrile - BenchChem. 3.[1] Disulfide bonds – Knowledge and References - Taylor & Francis. 4.[6] Experimental and theoretical study of oxidative stability of alkylated furans used as gasoline blend components - NREL Publications. 5.[3] Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC. 6.[2] Disulfide - Wikipedia.

Sources

Optimization

Technical Support Center: Overcoming Purification Challenges in Furan Derivatives

Welcome to the Technical Support Center for Furan Derivatives. Furanic platform chemicals, notably 5-Hydroxymethylfurfural (HMF) and 2,5-Furandicarboxylic acid (FDCA) , are the linchpins in the transition to bio-based po...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Furan Derivatives. Furanic platform chemicals, notably 5-Hydroxymethylfurfural (HMF) and 2,5-Furandicarboxylic acid (FDCA) , are the linchpins in the transition to bio-based polymers. However, isolating these compounds to polymer-grade purity presents severe thermodynamic and kinetic challenges.

As an application scientist, you cannot simply follow a recipe; you must understand the molecular behavior of your target compounds. This guide provides researchers and drug development professionals with causality-driven troubleshooting, self-validating protocols, and mechanistic insights to overcome thermal degradation, co-precipitation, and azeotropic hurdles.

Section 1: 5-Hydroxymethylfurfural (HMF) – Mitigating Thermal Lability and Humin Formation

Mechanistic Context

HMF is notoriously unstable. Prolonged heating during conventional distillation triggers cross-linking and condensation reactions, forming dark, insoluble polymeric byproducts known as humins[1]. Because HMF is highly soluble in water, separating it from aqueous acid-catalyzed reaction mixtures requires strategic solvent selection to prevent product loss and degradation.

Troubleshooting & FAQs

Q: My HMF turns into a black, viscous tar during vacuum distillation. How can I prevent this? A: The black tar consists of humins formed via the thermal degradation and condensation of HMF with unreacted sugars[1]. Causality: High temperatures (>80°C) even under vacuum provide the activation energy for the aldehyde and hydroxyl groups of HMF to polymerize. Solution: Abandon direct distillation of the crude aqueous mixture. Instead, implement a continuous biphasic extraction system using Methyl Isobutyl Ketone (MIBK) or Dichloromethane (DCM)[2][3]. These solvents partition HMF into the organic phase as it forms, shielding it from the acidic aqueous phase and allowing for low-temperature solvent evaporation.

Q: I am using liquid-liquid extraction, but my HMF recovery is below 50%. What is going wrong? A: HMF has a high affinity for water due to its polar hydroxyl and aldehyde groups. Causality: Standard organic solvents like ethyl acetate have unfavorable partition coefficients for HMF in highly aqueous environments. Solution: Add a salting-out agent (like NaCl) to the aqueous phase to decrease HMF's aqueous solubility, thermodynamically driving it into the organic phase.

Experimental Protocol 1: Biphasic Extraction and Low-Temperature Isolation of HMF

Self-Validation Checkpoint: The success of this protocol is validated by the color of the final extract; a pale-yellow oil indicates pure HMF, whereas a dark brown/black viscous liquid indicates thermal degradation (humin formation) has occurred[1].

  • Reaction Quenching: Rapidly cool the crude biomass/fructose dehydration mixture to room temperature (20°C - 25°C) to immediately halt humin formation.

  • Phase Partitioning: Add MIBK to the aqueous reaction mixture at a 1:2 (Aqueous:Organic) volume ratio[3].

  • Salting Out: Saturate the aqueous phase with NaCl. Causality: The addition of salt increases the ionic strength of the water, forcing the organic HMF molecules into the MIBK phase.

  • Separation: Agitate vigorously for 15 minutes, then allow phase separation in a separatory funnel. Collect the upper MIBK layer. Repeat the extraction 2-3 times.

  • Neutralization Wash: Wash the combined organic phases with a dilute sodium bicarbonate solution to neutralize any co-extracted acid catalyst.

  • Solvent Removal: Evaporate the MIBK using a rotary evaporator. Critical Step: Maintain the water bath strictly below 50°C and use a high vacuum (< 20 mbar) to prevent thermal degradation.

  • Storage: Store the resulting pure HMF under an inert argon atmosphere at -20°C to prevent auto-oxidation.

Data Presentation: Solvent Selection for HMF Extraction
SolventPartition Coefficient (HMF)Boiling Point (°C)Suitability / Causality
Methyl Isobutyl Ketone (MIBK) High117Excellent. Forms a stable biphasic system with water; extracts HMF efficiently, preventing acid-catalyzed degradation[3].
Dichloromethane (DCM) Moderate to High39.6Good. Low boiling point allows for very gentle solvent recovery, but environmental toxicity limits large-scale use[2].
Ethyl Acetate Low to Moderate77.1Poor. High water solubility leads to poor phase separation and low HMF recovery without heavy salting-out.
Visual Workflow: HMF Purification Logic

HMF_Workflow Biomass Biomass / Fructose Dehydration CrudeHMF Crude HMF Mixture (HMF, Humins, Unreacted) Biomass->CrudeHMF Biphasic Biphasic Extraction (Water / MIBK) CrudeHMF->Biphasic Add Solvent Aqueous Aqueous Phase (Sugars, Acid Catalyst) Biphasic->Aqueous Phase Separation Organic Organic Phase (HMF in MIBK) Biphasic->Organic Phase Separation Evaporation Low-Temp Vacuum Evaporation (< 50°C) Organic->Evaporation PureHMF High-Purity HMF (> 99%) Evaporation->PureHMF Solvent Recovery

Fig 1. Biphasic extraction workflow for preventing thermal degradation during HMF purification.

Section 2: 2,5-Furandicarboxylic Acid (FDCA) – Eradicating Chain Terminators

Mechanistic Context

FDCA is the bio-based equivalent of terephthalic acid, used to synthesize advanced polymers like PEF (polyethylene furanoate). The primary challenge is its extremely low solubility in most solvents and the co-precipitation of 5-formyl-2-furancarboxylic acid (FFCA) [4]. FFCA is a mono-functional impurity that acts as a chain terminator during polymerization, severely limiting the molecular weight and performance of the final plastic[4][5].

Troubleshooting & FAQs

Q: My purified FDCA still yields low-molecular-weight polymers. Why? A: Your FDCA likely contains trace amounts of FFCA. Causality: FFCA lacks a second carboxylic acid group; when it incorporates into the growing polymer chain, it caps the end, halting further elongation[4]. Solution: Standard washing is insufficient because FFCA co-crystallizes with FDCA. You must perform a controlled recrystallization using a solvent with a specific dipole moment (3.7D to 4.1D)[5][6], or utilize an acid precipitation method[4].

Q: Crystallization of FDCA is giving me poor yields and oily precipitates. What is the cause? A: This indicates an overly rapid cooling rate or incorrect solvent polarity. Causality: Rapid cooling traps impurities within the crystal lattice and prevents the formation of pure, ordered FDCA crystals[5]. Solution: Ensure complete dissolution at >130°C (under pressure if necessary) and employ a strict, gradual cooling ramp of 1°C/minute[5][7].

Experimental Protocol 2: High-Purity FDCA Isolation via Acid Precipitation and Recrystallization

Self-Validation Checkpoint: The transition from a dark, opaque crude mixture to a transparent alkaline filtrate confirms the successful exclusion of insoluble humins. The final crystals should be stark white; any yellow tint indicates residual FFCA or colored bodies[4].

  • Alkaline Dissolution: Suspend crude FDCA in deionized water. Slowly add 2M NaOH until the pH reaches 8-9. Causality: FDCA converts into highly soluble disodium furan-2,5-dicarboxylate, while non-acidic polymeric impurities remain insoluble[4].

  • Filtration: Filter the alkaline solution through a 0.22 µm membrane to physically remove insoluble humins and colored bodies.

  • Acid Precipitation: Slowly add 2M HCl to the filtrate under continuous stirring until the pH drops to 2. Causality: The protonated, free FDCA is highly insoluble in water and precipitates out, leaving acid-soluble impurities in the mother liquor[4].

  • Collection & Washing: Filter the precipitated crude FDCA and wash with a minimal amount of ice-cold water.

  • Recrystallization (The Polish): Dissolve the crude FDCA in a solvent with a dipole moment between 3.7D and 4.1D at an elevated temperature (e.g., >100°C)[5][6][7].

  • Controlled Cooling: Cool the solution at a strict rate of 1°C/minute down to room temperature. Causality: Slow cooling allows for perfect crystal lattice formation, thermodynamically excluding FFCA[5].

  • Drying: Isolate crystals via vacuum filtration and dry in a vacuum oven at 80°C for 12 hours.

Data Presentation: Comparative Analysis of FDCA Purification Methodologies
MethodologyTarget Impurities RemovedScalabilityMechanistic Advantage
Acid Precipitation Insoluble humins, basic/neutral polymersHighConverts FDCA to a highly soluble sodium salt, allowing physical filtration of insoluble degradation products[4].
Continuous Crystallization FFCA, colored byproductsMedium to HighUtilizes differential solubility at varying temperatures; excludes structurally similar FFCA from the crystal lattice[4][7].
Chromatographic Separation All trace impuritiesLow (Analytical only)Achieves >99.99% purity but is solvent-intensive and not viable for bulk polymer-grade production[4].
Visual Workflow: FDCA Purification Logic

FDCA_Workflow CrudeFDCA Crude FDCA (Contains FFCA & Polymers) Dissolution Alkaline Dissolution (NaOH / Water) CrudeFDCA->Dissolution Filtration Filtration of Insoluble Polymers / Humins Dissolution->Filtration Acidification Acid Precipitation (Drop pH with HCl) Filtration->Acidification Soluble FDCA Salt Crystallization Recrystallization (Solvent Dipole 3.7D - 4.1D) Acidification->Crystallization Crude Precipitate PureFDCA Polymer-Grade FDCA (> 99.9% Purity) Crystallization->PureFDCA Controlled Cooling

Fig 2. Sequential acid precipitation and controlled crystallization logic for polymer-grade FDCA.

References

Sources

Troubleshooting

Technical Support Center: Minimizing Isomer Formation in Substituted Furans

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing regioselectivity and chemoselectivity challenges during the synthesis of substituted furans.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing regioselectivity and chemoselectivity challenges during the synthesis of substituted furans. Because the furan ring is highly electron-rich, its inherent electronic bias strongly favors functionalization at the C-2 and C-5 (α) positions. Overcoming this bias to synthesize pure 3,4-disubstituted or unsymmetrical polysubstituted furans requires precise mechanistic control.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure you isolate the correct furan isomer every time.

Strategic Workflow for Regioselective Furan Synthesis

Before troubleshooting a failed reaction, ensure you have selected the correct synthetic pathway for your target substitution pattern.

Strategy Start Target Furan Substitution C25 2,5-Disubstituted (α,α') Start->C25 C34 3,4-Disubstituted (β,β') Start->C34 Poly Polysubstituted (e.g., 2,3,5-) Start->Poly PK Paal-Knorr Synthesis (1,4-diketones + Acid) C25->PK Norbornadiene iEDDA/rDA Cascade (Heteronorbornadienes) C34->Norbornadiene CoCat Co(II) Metalloradical (Alkynes + Diazo) Poly->CoCat

Decision tree for selecting regioselective furan synthesis strategies based on target substitution.

Troubleshooting Guides & FAQs

FAQ 1: Why am I getting cyclopropene byproducts instead of the desired 2,3,5-trisubstituted furan in my diazo-alkyne coupling?

Causality: In metalloradical-catalyzed cyclizations (such as those utilizing Co(II)-porphyrin systems), the intermediate Co(III)-carbene radical can undergo two divergent mechanistic pathways[1]. At lower temperatures, the kinetic pathway strongly favors a [2+1] cycloaddition, yielding cyclopropenes[1]. Providing sufficient thermal energy drives the tandem radical addition toward the thermodynamically favored, fully aromatic 5-membered furan ring[2].

Data Presentation: Temperature vs. Product Distribution

Reaction Temperature Major Product Isolated Regioselectivity Typical Yield
25 °C Cyclopropene (Kinetic) N/A >85%
40 °C Mixture (Cyclopropene/Furan) Poor Variable

| 80 °C | 2,3,5-Trisubstituted Furan (Thermodynamic) | Complete (>99%) | 68–96% |

Pathway Diazo α-Diazocarbonyl + Alkyne Radical Co(III)-Carbene Radical Intermediate Diazo->Radical Activation CoCat [Co(P1)] Catalyst CoCat->Radical Temp Temperature Control Radical->Temp Addition Cyclopropene Cyclopropene (Kinetic Product) Temp->Cyclopropene < 40 °C Furan 2,3,5-Trisubstituted Furan (Thermodynamic Product) Temp->Furan 80 °C

Temperature-dependent chemoselectivity in Co(II)-catalyzed alkyne-diazo cyclization.

Self-Validating Protocol: Co(II)-Catalyzed Furan Synthesis

  • Catalyst Activation: Dissolve the [Co(P1)] catalyst in an anhydrous solvent under N2. Validation: The solution will exhibit a characteristic deep porphyrin color, confirming catalyst solubility and integrity.

  • Reagent Addition: Add the terminal alkyne, followed by the slow syringe-pump addition of the α-diazocarbonyl. Validation: Observe steady N2 gas evolution. This visual cue confirms the decomposition of the diazo compound and the active formation of the Co(III)-carbene radical[2].

  • Thermal Shift: Heat the reaction mixture strictly to 80 °C[2]. Validation: TLC monitoring should show the emergence of a single, lower-Rf UV-active spot (the furan), with no higher-Rf cyclopropene byproduct forming.

FAQ 2: How can I synthesize 3,4-disubstituted (β-substituted) furans without getting C-2/C-5 isomers?

Causality: Electrophilic aromatic substitution (EAS) and direct lithiation of pre-formed furans inherently favor the C-2 and C-5 (α) positions[3]. The intermediate resulting from α-attack is stabilized by three resonance structures, whereas β-attack yields an intermediate stabilized by only two[4]. To circumvent this electronic bias, you must abandon EAS and utilize a de novo synthesis via heteronorbornadienes[3].

Self-Validating Protocol: iEDDA/rDA Cascade Synthesis

  • Cycloaddition Setup: Dissolve the substituted 7-oxanorbornadiene derivative in toluene. Add 3,6-di-2-pyridyl-1,2,4,5-tetrazine (DPTz)[5]. Validation: The solution will immediately take on the bright pink/red color characteristic of the tetrazine reagent.

  • Cascade Monitoring: Stir the reaction at 25–45 °C. Validation: The reaction is self-indicating; the bright pink color will gradually fade to yellow/brown as the electron-poor tetrazine is consumed in the inverse electron demand Diels-Alder (iEDDA) reaction.

  • Fragmentation: Validation: Continuous evolution of N2 gas indicates the spontaneous retro-Diels-Alder (rDA) fragmentation of the cycloadduct, confirming the extrusion of the leaving groups to form the pure, aromatic β-substituted furan[6].

FAQ 3: My Feist-Benary synthesis is yielding a mixture of furan regioisomers. How do I control chemoselectivity?

Causality: The classical Feist-Benary reaction between α-haloketones and β-dicarbonyls forms a tricarbonyl intermediate[7]. If the reaction temperature is not strictly controlled or the base is too harsh, this intermediate can undergo a competing Paal-Knorr dehydration pathway before the desired cyclization occurs, resulting in a mixture of furan regioisomers[7].

Self-Validating Protocol: Isomer-Free Modified Feist-Benary

  • Intermediate Formation: React the α-haloketone and β-dicarbonyl in the presence of a mild base (e.g., aqueous ammonia) at 0 °C. Validation: The low temperature suppresses premature cyclization, allowing the isolation or accumulation of the pure aldol intermediate without darkening of the solution (which indicates polymerization/degradation).

  • Controlled Cyclization: Slowly warm the mixture to room temperature. Validation: A distinct shift in TLC Rf values confirms the regioselective dehydration of the intermediate into the fully aromatic furan ring, bypassing the thermal scrambling associated with the Paal-Knorr pathway.

FAQ 4: How can I selectively functionalize the C-4 position of a pre-existing furan ring?

Causality: You can override the natural C-2/C-5 lithiation preference by employing bulky silyl protecting groups (e.g., triethylsilyl or tert-butyldimethylsilyl) at the C-2 and C-3 positions[8]. The steric bulk physically blocks the highly reactive α-positions, directing the organolithium base exclusively to the C-4 position[9].

Self-Validating Protocol: Regioselective Silyl-Directed Lithiation

  • Deprotonation: Cool a solution of 2-silylated-3-(hydroxymethyl)furan in dry THF to -78 °C. Slowly add 2.2 equivalents of n-BuLi[9]. Validation: A slight color change (often pale yellow) indicates the formation of the dianion. The temperature must not exceed -60 °C to prevent ring-opening.

  • Electrophilic Quench: Add the desired electrophile (e.g., an alkyl halide). Validation: The yellow color should rapidly dissipate, indicating the successful quench of the highly reactive C-4 carbanion[9].

  • Desilylation: Treat the isolated intermediate with TBAF in THF[9]. Validation: TLC will show a shift to a significantly more polar (lower Rf) product as the lipophilic silyl group is removed, yielding the pure 3,4-disubstituted furan[9].

References
  • Cui, X., Xu, X., Wojtas, L., Kim, M. M., & Zhang, X. P. (2012). "Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans." Journal of the American Chemical Society, 134(49), 19981-19984. URL:[Link]

  • García-Domínguez, J., Carranza, M., Jansons, E., Carmona, A. T., Robina, I., & Moreno-Vargas, A. J. (2023). "Transferring Substituents from Alkynes to Furans and Pyrroles through Heteronorbornadienes as Intermediates: Synthesis of β-Substituted Pyrroles/Furans." The Journal of Organic Chemistry, 88(18), 13331-13338. URL:[Link]

  • Bures, E., Nieman, J. A., Yu, S., Spinazzé, P. G., Bontront, J. L. J., Hunt, I. R., Rauk, A., & Keay, B. A. (1997). "Regioselective Preparation of 2,4-, 3,4-, and 2,3,4-Substituted Furan Rings. 2.1 Regioselective Lithiation of 2-Silylated-3-substituted Furan Rings." The Journal of Organic Chemistry, 62(25), 8750-8759. URL:[Link]

  • Eftekhari-Sis, B., Zirak, M., & Akbari, A. (2013). "Understanding the Scope of Feist-Bénary Furan Synthesis: Chemoselectivity and Diastereoselectivity of the Reaction Between α-Haloketones and β-Dicarbonyl Compounds." Current Organic Chemistry. URL:[Link]

Sources

Optimization

Technical Support Center: Furanone Formulation &amp; Shelf-Life Optimization

Welcome to the Advanced Technical Support Center for Furanone Applications. Furanones serve dual, highly critical roles in modern formulation science: as potent flavor compounds (e.g., 4-Hydroxy-2,5-dimethyl-3(2H)-furano...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Furanone Applications. Furanones serve dual, highly critical roles in modern formulation science: as potent flavor compounds (e.g., 4-Hydroxy-2,5-dimethyl-3(2H)-furanone, known as HDMF or Furaneol) in food chemistry, and as halogenated Quorum Sensing Inhibitors (QSIs) in food-preservation and drug development.

Due to their highly reactive molecular structures, furanones are notoriously unstable. This guide provides researchers and development professionals with causality-driven troubleshooting, self-validating protocols, and mechanistic insights to enhance the shelf-life and efficacy of furanone-containing products.

Mechanistic Workflows

Understanding the degradation pathways and the biological mechanisms of furanones is the first step in troubleshooting formulation failures.

G A Furanone (e.g., HDMF) B Aqueous Environment (pH > 5) A->B Exposure F Microencapsulation (Cyclodextrin) A->F Formulation C Keto-Enol Tautomerization B->C Catalyzes D Oxidative Cleavage C->D O2 Presence E Loss of Aroma / Efficacy D->E Degradation G Stabilized Furanone (Extended Shelf-Life) F->G Protection

Furanone degradation pathway and stabilization via microencapsulation.

QS N1 Spoilage Bacteria (e.g., Hafnia alvei) N2 AHL Signal Production N1->N2 N3 LuxR Receptor Binding N2->N3 N4 Biofilm Formation N3->N4 N5 Halogenated Furanone N6 Accelerated LuxR Turnover N5->N6 Induces N6->N3 Blocks N7 Biofilm Prevention N6->N7 Results in

Mechanism of halogenated furanones in disrupting bacterial quorum sensing.

Troubleshooting & FAQs

Q1: Why does the strawberry/caramel flavor profile of my beverage formulation degrade within 2 weeks of accelerated stability testing? A1: HDMF (Furaneol) is highly susceptible to pH-driven degradation and oxidation. In aqueous environments at neutral pH, HDMF undergoes rapid keto-enol tautomerization. This structural shift exposes the molecule to oxidative cleavage, destroying the chromophore and osmophore responsible for its characteristic aroma. Research indicates that the racemization and degradation rate of HDMF is lowest at a tightly controlled pH of 4 to 5[1]. Corrective Action: Buffer your aqueous system to pH 4.0–4.5. If the product matrix strictly requires a neutral pH (e.g., dairy or certain nutraceutical beverages), you must physically isolate the furanone from the aqueous phase using inclusion complexes (see Protocol 1).

Q2: We are utilizing halogenated furanones as a novel antimicrobial additive to inhibit Hafnia alvei biofilms in food packaging, but efficacy drops sharply after thermal extrusion. Why? A2: Halogenated furanones act as Quorum Sensing Inhibitors (QSIs) by reducing the cellular half-life of LuxR-type receptor proteins up to 100-fold, thereby preventing N-acyl-L-homoserine lactone (AHL) signaling[2] and subsequent biofilm formation by spoilage organisms like Hafnia alvei[3]. However, these halogenated compounds are thermally labile. Subjecting them to the high shear and temperatures (>150°C) of polymer extrusion degrades the active furanone ring. Corrective Action: Shift from melt-extrusion to room-temperature electrospinning to incorporate the furanones into packaging nanofibers, or encapsulate the furanones in mesoporous silica nanoparticles prior to extrusion to provide a thermal insulation barrier.

Q3: During the spray-drying of HDMF with maltodextrin, we observe a low retention yield (<50%) and a strong odor in the exhaust. How can we fix this? A3: Furanones are highly volatile and possess specific hydrophobic characteristics. Maltodextrin alone lacks the necessary hydrophobic binding cavities to retain HDMF during the high-heat atomization phase, leading to flash volatilization. Corrective Action: Utilize


-cyclodextrin as your primary wall material. 

-cyclodextrins possess a hydrophobic cavity that forms a stable inclusion complex with furanones, protecting them from thermal degradation and oxidation[4].

Self-Validating Experimental Protocols

Protocol 1: Microencapsulation of HDMF via -Cyclodextrin Inclusion

Purpose: To physically shield HDMF from aqueous degradation and thermal stress. Self-Validating Mechanism: A differential solvent wash. By washing the final powder with anhydrous ethanol (which dissolves surface-bound HDMF but cannot penetrate the cyclodextrin cavity), you can analytically prove that the furanone is truly encapsulated rather than merely surface-adsorbed.

Step-by-Step Methodology:

  • Preparation: Dissolve 10g of

    
    -cyclodextrin in 100 mL of deionized water heated to 60°C until the solution is completely clear.
    
  • Complexation: Cool the solution to 40°C. Slowly add 1g of HDMF while homogenizing at 5,000 RPM. Stir continuously for 4 hours in a sealed, dark vessel to allow the hydrophobic interactions to drive the HDMF into the cyclodextrin cavities.

  • Emulsification: Add 5g of gum arabic (to act as a film-forming agent) and stir for an additional 1 hour.

  • Spray Drying: Feed the emulsion into a spray dryer with an inlet temperature of 140°C and an outlet temperature of 75°C. Collect the resulting powder.

  • Validation (Encapsulation Efficiency - EE%):

    • Total HDMF: Dissolve 1g of powder in water, extract with hexane, and quantify via GC-MS.

    • Surface HDMF: Wash 1g of powder with 10 mL of anhydrous ethanol for 1 minute, filter, and quantify the ethanol extract via GC-MS.

    • Calculation:

      
      . An EE > 85% validates successful inclusion.
      
Protocol 2: Quantification of Halogenated Furanone Efficacy in Biofilm Inhibition

Purpose: To verify that the furanone is actively inhibiting quorum sensing rather than acting as a non-specific biocide. Self-Validating Mechanism: The inclusion of a


luxR mutant strain. If the furanone specifically targets LuxR turnover[2], it will have no additional effect on a mutant that already lacks the LuxR receptor.

Step-by-Step Methodology:

  • Culture Preparation: Grow wild-type Hafnia alvei and a

    
    luxR mutant strain overnight in LB broth at 30°C.
    
  • Treatment: Dilute cultures to an OD600 of 0.1 in fresh media. Add the halogenated furanone at sub-lethal concentrations (e.g., 10 µg/mL) to both strains in a 96-well microtiter plate. Include untreated controls.

  • Incubation: Incubate statically for 48 hours at 30°C to allow biofilm formation.

  • Crystal Violet Assay: Wash the wells three times with sterile PBS to remove planktonic cells. Stain the adherent biofilm with 0.1% crystal violet for 15 minutes. Wash away excess dye, solubilize the bound dye with 33% acetic acid, and measure absorbance at 590 nm.

  • Validation: The wild-type strain should show a >70% reduction in biofilm biomass when treated. The

    
    luxR mutant should show baseline low biofilm formation that does not significantly change upon furanone treatment, proving the targeted mechanistic action.
    

Quantitative Data: Furanone Stability Matrix

The following table summarizes the expected half-life (


) of furanones under various formulation conditions, providing a benchmark for your stability testing.
Furanone TypeMatrix / FormulationpHStorage Temp (°C)Half-Life (

)
Primary Degradation Mechanism
HDMF (Free) Aqueous Buffer7.025< 5 daysKeto-enol tautomerization & oxidation
HDMF (Free) Aqueous Buffer4.025~ 30 daysAcid-catalyzed hydrolysis (slow)
HDMF (

-CD Encapsulated)
Dry PowderN/A25> 180 daysMinimal (protected from

)
Halogenated Furanone Polymer Melt (Extrusion)N/A150< 1 hourThermal degradation
Halogenated Furanone Electrospun NanofibersN/A25> 120 daysMinimal (protected from thermal shear)

References

  • Halogenated furanones inhibit quorum sensing through accelerated LuxR turnover Source: Microbiology (PubMed / NIH) URL:[Link]

  • Reducing Quorum Sensing-Mediated Virulence Factor Expression and Biofilm Formation in Hafnia alvei by Using the Potential Quorum Sensing Inhibitor L-Carvone Source: Frontiers in Microbiology URL:[Link]

  • Encapsulation of Fruit Flavor Compounds through Interaction with Polysaccharides Source: Molecules (PMC / NIH) URL:[Link]

  • Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

Sources

Troubleshooting

LC-MS/MS Technical Support Center: Overcoming Matrix Effects in Food Volatile Analysis

Welcome to the Technical Support Center for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Analyzing food volatiles and semi-volatiles (such as derivatized aldehydes, ketones, and phenolic flavor compounds) p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Analyzing food volatiles and semi-volatiles (such as derivatized aldehydes, ketones, and phenolic flavor compounds) presents a unique challenge: food matrices are notoriously complex, packed with lipids, pigments, and carbohydrates.

When these matrix components co-elute with your target analytes, they compete for charge in the mass spectrometer's ionization source, leading to signal suppression or enhancement—a phenomenon known as the matrix effect [1]. This guide provides authoritative, field-proven troubleshooting strategies to diagnose, minimize, and compensate for matrix effects in your analytical workflows.

🔬 Diagnostics & Troubleshooting: Identifying the Problem

Q: My quantitation of derivatized volatile aldehydes is inconsistent across different food matrices (e.g., apple vs. avocado). How can I definitively diagnose if matrix effects are the cause?

A: Inconsistent recovery across different matrices is the hallmark of matrix effects. To diagnose this, you must separate the efficiency of your extraction from the efficiency of your ionization. We recommend employing two self-validating diagnostic techniques:

  • Post-Column Infusion (Qualitative): This technique visualizes exactly where in your chromatogram the matrix is interfering[2][3]. You continuously infuse a neat standard of your target volatile into the LC effluent post-column via a mixing tee, while simultaneously injecting a blank food matrix extract[4]. A steady baseline indicates no interference; a sudden dip or spike in the baseline indicates a zone of ion suppression or enhancement caused by eluting matrix components[1].

G LC LC Column Effluent Tee Mixing Tee LC->Tee Blank Matrix Pump Syringe Pump (Analyte Infusion) Pump->Tee Constant Analyte MS MS Ion Source (ESI/APCI) Tee->MS Data Detector Output (Baseline Monitoring) MS->Data

Fig 1: Post-column infusion setup for real-time matrix effect diagnosis.

  • Post-Extraction Spiking (Quantitative): This method calculates the exact magnitude of the interference by determining the Matrix Factor (MF) [5]. You compare the peak area of an analyte spiked into a blank matrix after extraction to the peak area of the same analyte in a neat solvent. An MF < 1.0 indicates suppression, while an MF > 1.0 indicates enhancement[5].

🧪 Sample Preparation FAQs: Removing the Matrix

Q: Food matrices contain high levels of lipids and pigments. What is the most efficient extraction method to minimize ion suppression without losing volatile analytes?

A: Volatiles are highly susceptible to loss during aggressive evaporation or dry-down steps typical of traditional Solid-Phase Extraction (SPE). Therefore, sample preparation must balance matrix removal with analyte retention.

  • Dilute-and-Shoot: The simplest method to reduce matrix concentration is dilution. By diluting the extract 10-fold, you drastically reduce the concentration of co-extractives entering the MS[6]. However, this requires a highly sensitive MS instrument to maintain the Lower Limit of Quantitation (LLOQ)[7].

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe): Originally designed for pesticides, modified QuEChERS is excellent for semi-volatiles[1][8]. The dispersive SPE (dSPE) cleanup step uses sorbents like PSA (removes organic acids/sugars) and C18 (removes lipids) without requiring a dry-down step, preserving volatile integrity[1].

Table 1: Comparison of Sample Preparation Strategies for Food Volatiles
StrategyMechanism of Matrix ReductionVolatile RetentionProsCons
Dilute-and-Shoot Reduces absolute concentration of matrix in the source.Excellent (No evaporation steps).Fastest; lowest risk of analyte loss.Requires high-end MS sensitivity; matrix is not removed, only diluted.
QuEChERS (dSPE) Sorbents (PSA, C18, GCB) physically bind matrix components[1][8].Good (Avoids complete dry-down).Highly effective for complex foods (lipids/pigments).Sorbents like GCB can inadvertently bind planar target analytes.
Traditional SPE Retains analytes while washing away matrix, or vice versa[9].Poor to Fair (Often requires elution and dry-down).Yields the cleanest extract; highest pre-concentration.High risk of volatile loss during the nitrogen blow-down step.

⚙️ Instrumental FAQs: Bypassing the Matrix

Q: I cannot further clean up my sample without losing my target volatiles. How can I adjust my LC-MS/MS parameters to reduce matrix suppression?

A: If sample preparation reaches its limit, you must leverage chromatography and ionization chemistry.

1. Shift the Retention Time: Use the data from your post-column infusion experiment. If your analyte elutes exactly where a massive baseline dip occurs, adjust your mobile phase gradient, or switch column chemistries (e.g., from a standard C18 to an Aqueous C18 or HILIC column) to shift the analyte's retention time into a "matrix-free" window[8][9].

2. Switch from ESI to APCI: Electrospray Ionization (ESI) is highly susceptible to matrix effects because ionization occurs in the liquid phase; matrix components compete for the limited charge on the surface of the evaporating droplet[1][10]. Atmospheric Pressure Chemical Ionization (APCI), however, vaporizes the sample and ionizes it in the gas phase via a corona discharge[10]. Because APCI relies on gas-phase thermodynamics rather than liquid-phase droplet dynamics, it is significantly more robust against ion suppression[10][11][12].

DecisionTree Start Matrix Factor (MF) < 0.8 or > 1.2? Prep 1. Optimize Sample Prep (QuEChERS, dSPE, Dilution) Start->Prep High Matrix Load Chroma 2. Adjust Chromatography (Shift RT away from suppression) Start->Chroma Co-eluting Peaks Source 3. Change Ion Source (Switch ESI to APCI) Start->Source Persistent ESI Suppression Calib 4. Compensation (Matrix-Matched Calib / Stable Isotopes) Start->Calib Unavoidable Matrix

Fig 2: Decision tree for mitigating LC-MS/MS matrix effects.

📋 Standard Operating Procedure: Quantitative Assessment & Mitigation

To ensure scientific integrity and regulatory compliance, follow this self-validating protocol to quantify and compensate for matrix effects using a Stable Isotope Dilution Assay (SIDA)[10][12].

Step 1: Calculate the Matrix Factor (MF)

  • Prepare Solution A (Neat): Spike your target volatile standard into the pure mobile phase at a known concentration (e.g., 50 ng/mL).

  • Prepare Solution B (Post-Extraction Spike): Extract a blank food matrix using your optimized protocol. Spike the target standard into the final extract at the same concentration (50 ng/mL).

  • Analyze: Inject both solutions into the LC-MS/MS.

  • Calculate:

    
    [5].
    
    • Interpretation: MF = 1.0 (No effect); MF < 1.0 (Suppression); MF > 1.0 (Enhancement). Acceptable limits are typically 0.8 to 1.2.

Step 2: Implement Compensation Strategies If the MF falls outside the 0.8–1.2 range and cannot be resolved via sample prep or APCI switching, you must compensate mathematically[10]:

  • Matrix-Matched Calibration: Prepare your entire calibration curve in the blank matrix extract rather than pure solvent[7][8]. This ensures the standards experience the exact same suppression as the unknown samples.

  • Internal Standardization (SIDA): Spike a stable isotopologue (e.g., Deuterium or ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">

    
    -labeled version of your volatile) into the sample before extraction[12]. Because the isotope co-elutes perfectly with the native analyte, it experiences the exact same matrix effect, allowing the response ratio (Native Area / Isotope Area) to remain perfectly linear and accurate[12].
    

📚 References

  • National Institutes of Health (PMC). "Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics." Anal Chem. Available at:[Link]

  • ResearchGate. "Assessing Matrix Effects in LC–MS/MS Analysis of Pesticides in Food Using Diluted QuEChERS Extracts." ResearchGate. Available at:[Link]

  • PubMed / Food Chemistry. "Efficiency of ESI and APCI ionization sources in LC-MS/MS systems for analysis of 22 pesticide residues in food matrix." Food Chem. DOI:[Link]

  • MDPI. "Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review." Molecules. DOI:[Link]

  • LCGC International. "Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry." Chromatography Online. Available at:[Link]

  • Separation Science. "Pesticide Residue Analysis in Herbs and Spices: Managing Matrix Effects in LC–MS/MS." SepScience. Available at: [Link]

  • Taylor & Francis. "Assessment of matrix effect in quantitative LC-MS bioanalysis." Bioanalysis. Available at: [Link]

Sources

Optimization

Optimization of reaction conditions for Maillard browning control

Welcome to the Application Scientist’s Diagnostic Hub. In pharmaceutical and biochemical development, the Maillard reaction—a non-enzymatic browning cascade between reducing excipients and amine-containing Active Pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist’s Diagnostic Hub. In pharmaceutical and biochemical development, the Maillard reaction—a non-enzymatic browning cascade between reducing excipients and amine-containing Active Pharmaceutical Ingredients (APIs) or proteins—is a primary degradation pathway[1]. It compromises drug efficacy, alters dissolution profiles, and generates potentially toxic Advanced Glycation End-products (AGEs)[1][2].

As a Senior Application Scientist, I have designed this technical support guide to move beyond surface-level fixes. Here, we will dissect the thermodynamic and chemical causality of the Maillard reaction, providing you with the quantitative parameters and self-validating protocols necessary to engineer highly stable formulations.

PART 1: The Mechanistic Blueprint

To troubleshoot a degradation pathway, you must first understand its chemical causality. The Maillard cascade is not a single event, but a highly dependent sequence of reactions. It initiates via a nucleophilic attack by a primary or secondary amine on the carbonyl group of a reducing sugar (e.g., lactose), forming an unstable Schiff base[3][4]. This intermediate rapidly isomerizes into a stable Amadori rearrangement product, which subsequently degrades into reactive α-dicarbonyls and polymerizes into brown melanoidins[2][4].

MaillardMechanism Start1 Reducing Sugar (e.g., Lactose) Schiff Schiff Base (Unstable) Start1->Schiff Nucleophilic Addition (Inhibited at low pH) Start2 Amine Group (API / Protein) Start2->Schiff Nucleophilic Addition (Inhibited at low pH) Amadori Amadori Product (Stable Adduct) Schiff->Amadori Rearrangement Dicarbonyl α-Dicarbonyls (Deoxyosones) Amadori->Dicarbonyl Enolization (Accelerated by Heat) AGEs Melanoidins / AGEs (Brown Pigments) Dicarbonyl->AGEs Polymerization

Fig 1: Maillard reaction pathway from initial nucleophilic attack to melanoidin formation.

PART 2: Diagnostic Q&A (Troubleshooting Guide)

Q1: My solid dosage form contains a secondary amine API and lactose. Why is it browning during ambient storage? A: It is a common misconception in early-stage formulation that only primary amines undergo the Maillard reaction. Secondary amines also react with reducing sugars like lactose under pharmaceutically relevant conditions[3]. Even at ambient temperatures, if the microenvironmental moisture is sufficient, the initial condensation can occur, eventually leading to visible browning over the product's shelf life[3]. Causality-Driven Solution: Substitute lactose with a non-reducing excipient (e.g., microcrystalline cellulose or mannitol) or tightly control the packaging humidity to arrest molecular mobility.

Q2: How does the water activity (


) of my formulation dictate the reaction kinetics? 
A:  The relationship between water activity and Maillard kinetics follows a bell curve, with the reaction rate peaking at intermediate water activities (

0.4–0.8)[2]. Causality: At this intermediate range, water provides sufficient molecular mobility for the API and excipient to interact without excessively diluting the reactants[2]. To troubleshoot, you must push the system out of this optimal zone. Drying the formulation to an

< 0.3 restricts diffusion and halts the reaction, while an

> 0.9 dilutes the reactants too heavily for efficient collisions[2][5].

Q3: Can we use pH modifiers to inhibit the browning process? A: Yes. The initial step of the Maillard reaction is highly pH-dependent. At lower pH values (acidic conditions), the amine group on the API becomes protonated, which drastically reduces its nucleophilicity, preventing the formation of the Schiff base[2][6]. Incorporating acidic excipients like citric acid can lower the microenvironmental pH and effectively suppress the reaction[1]. Caution: Extreme low pH can favor acid-catalyzed sugar degradation, so optimization is required[2].

Q4: What chemical inhibitors can be integrated into the formulation to arrest the reaction? A: If excipient substitution is impossible, chemical inhibitors act as a secondary defense. Inorganic bisulfite salts (e.g., sodium bisulfite) are potent inhibitors; they act as antioxidants and trap intermediate species, significantly suppressing the browning rate[1]. Additionally, phytochemicals like chlorogenic acid or genistein can be utilized to trap reactive α-dicarbonyl intermediates (like methylglyoxal) before they polymerize into advanced glycation end-products[7].

PART 3: Quantitative Data Matrix

To facilitate rapid decision-making, the following tables summarize the critical thermodynamic parameters and chemical interventions required to control Maillard browning.

Table 1: Impact of Environmental Factors on Maillard Kinetics

ParameterHigh Browning RiskOptimal for InhibitionMechanistic Rationale
Water Activity (

)
0.4 – 0.8< 0.3 or > 0.9Intermediate

maximizes reactant mobility. Low

restricts diffusion; high

dilutes reactants[2][5].
Micro-pH > 7.0 (Alkaline)< 5.0 (Acidic)High pH deprotonates amines, increasing nucleophilicity. Low pH protonates amines, hindering Schiff base formation[2][6].
Temperature > 120°C< 40°CHeat provides the necessary activation energy for the Amadori rearrangement and subsequent polymerization[6].

Table 2: Common Inhibitors and their Mechanisms

Inhibitor ClassExample AgentsMechanism of Action
Antioxidants / Sulfites Sodium BisulfiteReduces oxidative reactions and traps intermediate species, preventing Amadori degradation[1].
Acidic Excipients Citric AcidLowers microenvironmental pH, protonating the API amine group to reduce nucleophilic attack[1].
Phytochemicals Chlorogenic Acid, GenisteinTraps reactive α-dicarbonyl intermediates (e.g., methylglyoxal) before they form AGEs[7].

PART 4: Validated Experimental Protocols

Do not wait for visible browning (melanoidin formation) to determine if your formulation is failing. By the time a product turns brown, the API has already degraded significantly. Implement the following self-validating orthogonal workflow to detect early-stage incompatibilities.

ProtocolWorkflow Prep 1. Matrix Prep API + Excipient Moisture 2. aw Adjustment (20% w/w water) Prep->Moisture Thermal 3. Thermal Stress (IMC at 40°C) Moisture->Thermal Data 4. Heat Flow Monitoring Thermal->Data Valid 5. LC-MS/MS Validation Data->Valid

Fig 2: Self-validating workflow for excipient compatibility screening using IMC and LC-MS/MS.

Protocol 1: Isothermal Microcalorimetry (IMC) for Rapid Compatibility Screening

This protocol uses thermodynamic causality to detect early-stage Maillard condensation (an exothermic event) long before visible browning occurs[8].

  • Sample Preparation: Accurately weigh 100 mg of the API and 100 mg of the reducing excipient (e.g., lactose)[8].

  • Moisture Adjustment: Add exactly 20% (w/w) sterile water to the mixture. Causality: This specific moisture level artificially accelerates molecular mobility to observe the reaction within a 24-48h window without fully dissolving the solid state, mimicking long-term shelf stress[8].

  • Thermal Stress: Load the wetted mixture into the microcalorimeter ampoule, seal hermetically, and run individual controls (API alone + 20% water; Excipient alone + 20% water).

  • Data Acquisition: Monitor the heat flow (µW) at a constant temperature (e.g., 40°C) for 48 hours.

  • Validation Checkpoint: Calculate the combined theoretical heat output of the individual components. If the heat rate from the mixture is significantly higher than the sum of the individual components, a chemical interaction (Maillard condensation) is actively occurring[8].

Protocol 2: HPLC-MS/MS Structural Validation of Amadori Adducts

Once IMC flags a thermodynamic incompatibility, use Analytical Quality by Design (AQbD) principles to structurally confirm the Maillard adducts[1].

  • Extraction: Extract the stressed API-excipient mixture from the IMC ampoule using a 50:50 Methanol:Water solvent to halt the reaction and solubilize the adducts.

  • Filtration: Centrifuge at 10,000 RPM for 5 minutes and filter the supernatant through a 0.22 µm PTFE membrane.

  • Chromatographic Separation: Inject into an LC-MS/MS system utilizing a stability-indicating gradient method designed for polar degradation products[1].

  • Validation Checkpoint: Monitor for specific mass shifts corresponding to the addition of the sugar moiety minus water. For example, a lactose-API interaction will typically yield an Amadori product with a mass shift of +324 Da relative to the parent API[1][3]. The presence of this specific mass shift perfectly validates the exothermic flag raised in Protocol 1.

References

  • 2 - American Chemical Society (acs.org) 2.1 - Taylor & Francis (tandfonline.com) 3.6 - MDPI (mdpi.com)

  • 8 - TA Instruments (tainstruments.com) 5.3 - ResearchGate (researchgate.net) 6.7 - National Institutes of Health (nih.gov) 7.4 - European Patent Office (googleapis.com) 8.5 - National Institutes of Health (nih.gov)

Sources

Troubleshooting

Advanced Chromatography Support Center: Resolving Furan Isomer Co-Elution

Welcome to the Technical Support Center for furan isomer chromatography. Resolving the co-elution of volatile furan isomers—such as 2-methylfuran vs.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for furan isomer chromatography. Resolving the co-elution of volatile furan isomers—such as 2-methylfuran vs. 3-methylfuran, or 2-ethylfuran (2-EF) vs. 2,5-dimethylfuran (2,5-DMF)—is a notorious challenge in analytical chemistry. Because these isomers possess identical molecular weights and nearly indistinguishable mass spectral fragmentation patterns, mass spectrometry (MS) alone cannot deconvolute them. True chromatographic baseline resolution is mandatory.

This guide provides field-proven, self-validating methodologies to overcome co-elution, grounded in thermodynamic principles and state-of-the-art column chemistry.

Diagnostic Workflow

Before adjusting your instrument parameters, consult the decision tree below to match your matrix complexity with the appropriate analytical strategy.

FuranResolution Start Furan Isomer Co-elution Detected (e.g., 2-EF & 2,5-DMF) CheckMatrix Assess Matrix Complexity Start->CheckMatrix SimpleMatrix Simple/Standard Matrix (e.g., Water, Clear Liquids) CheckMatrix->SimpleMatrix Low Interference ComplexMatrix Complex Matrix (e.g., Food, Bio-oil, Soil) CheckMatrix->ComplexMatrix High Interference Optimize1D Optimize 1D GC-MS Switch to Equity-1 or HP-5MS SimpleMatrix->Optimize1D GCxGC Deploy GCxGC-TOFMS (Non-polar x Polar) ComplexMatrix->GCxGC SPME Implement SPME Arrow Extraction Optimize1D->SPME GCxGC->SPME Validation Self-Validating Protocol: Check Resolution (Rs > 1.5) & Isotope Dilution SPME->Validation

Decision tree for resolving furan isomer co-elution based on matrix complexity.

Expert Troubleshooting & FAQs

Q1: Why do 2-ethylfuran and 2,5-dimethylfuran consistently co-elute on our standard PLOT columns, and how can we achieve baseline resolution? The Causality: 2-EF and 2,5-DMF have highly similar boiling points and dipole moments. On standard porous polymer columns (e.g., HP-PLOT-Q), the stationary phase lacks the specific steric selectivity required to differentiate the ethyl group of 2-EF from the two methyl groups of 2,5-DMF. Because their electron ionization (EI) spectra both yield similar fragments, MS/MS cannot rescue the co-elution, leading to false quantifications[1]. The Solution: Transition from a PLOT column to a specifically tuned siloxane phase. Recent validations demonstrate that using a 100% dimethylpolysiloxane column (like the Supelco Equity-1) or a 5% diphenyl/95% dimethylpolysiloxane column (HP-5MS) alters the retention mechanism from purely volatility-based to incorporating subtle dispersion interactions. This achieves complete baseline separation (


)[1][2].

Q2: We are losing volatile furan isomers during sample preparation. What is the most robust extraction method to maximize recovery? The Causality: Furans are highly volatile (furan boils at 31.3°C). Traditional liquid-liquid extraction results in evaporative losses, while standard static headspace (HS) lacks the phase volume to concentrate trace isomers effectively. The Solution: Implement Solid-Phase Microextraction (SPME) Arrow technology. The SPME Arrow provides a significantly larger surface area and sorbent phase volume compared to traditional SPME fibers. This drives the equilibrium of volatile furans from the headspace into the sorbent phase much faster. Empirical data shows a greater than 2-fold instrumental response increase for 2-methylfuran, 3-methylfuran, and 2,5-dimethylfuran when upgrading from traditional SPME to SPME Arrow[3].

Q3: For highly complex matrices (e.g., bio-oils or heavily processed foods), 1D GC-MS still yields co-elution with matrix background. What is the next step? The Causality: In complex matrices, the 1D peak capacity is exhausted. Matrix background ions share m/z values with furan isomers, creating a "chemical noise" floor that obscures the target peaks. The Solution: Deploy Comprehensive Two-Dimensional Gas Chromatography coupled with Time-of-Flight Mass Spectrometry (GCxGC-TOFMS). By coupling a non-polar primary column with a polar secondary column via a thermal modulator, isomers are separated orthogonally. The thermal modulator traps and focuses the first-column effluent, injecting it as sharp, 50–500 ms pulses into the second column. This focusing effect not only resolves isomers from matrix interferences but drastically enhances signal-to-noise ratios (sensitivity)[4].

Quantitative Data Summaries

Table 1: Chromatographic Column Performance for Furan Isomers
Column PhaseTarget Isomer PairResolution StatusMechanism of Separation
HP-PLOT-Q (Porous Polymer)2-EF / 2,5-DMFCo-elution (

)
Size exclusion / Volatility (Insufficient steric differentiation)
HP-5MS (5% Diphenyl)2-MF / 3-MFBaseline (

)
Dispersion interactions & induced dipole
HP-5MS (5% Diphenyl)2,3-DMF / 2,5-DMFBaseline (

)
Dispersion interactions & induced dipole
Equity-1 (100% Dimethyl)2-EF / 2,5-DMFBaseline (

)
Pure Van der Waals dispersion
Table 2: Sample Preparation Efficacy (Relative Response)
AnalyteStatic Headspace (HS)Traditional SPMESPME Arrow
Furan Baseline (1x)~5x>10x
2-Methylfuran Baseline (1x)~8x>16x
2,5-Dimethylfuran Baseline (1x)~10x>20x

(Data synthesized from comparative extraction studies[3])

Standard Operating Procedure (SOP): Self-Validating Protocol for Furan Isomer Resolution

This protocol utilizes a self-validating system: the inclusion of stable isotope-labeled internal standards (SIL-IS) ensures that any matrix effects or extraction fluctuations are internally calibrated. If the ratio of the native compound to the SIL-IS deviates unexpectedly, the system flags the run, preventing false reporting.

Phase 1: Isotope Dilution & Sample Preparation
  • Sample Aliquoting: Transfer 5.0 g of the homogenized sample (e.g., food matrix or bio-oil extract) into a 20 mL headspace vial.

  • Internal Standard Spiking: Add 10 µL of a deuterated internal standard mix (containing Furan-d4, 2-methylfuran-d6, and 2-ethylfuran-d5 at 1 µg/mL). Causality: Deuterated standards co-elute with their native counterparts, perfectly correcting for matrix-induced signal suppression.

  • Equilibration: Seal the vial with a PTFE/silicone septum. Incubate at 40°C for 10 minutes with agitation (250 rpm).

Phase 2: SPME Arrow Extraction
  • Extraction: Expose a DVB/Carbon WR/PDMS SPME Arrow fiber to the headspace for 20 minutes at 40°C. Causality: The triple-phase sorbent captures a wide boiling point range, ensuring both highly volatile furan and less volatile alkylfurans are trapped.

Phase 3: GC-MS/MS Separation (Using HP-5MS or Equity-1)
  • Desorption: Retract the fiber and inject into the GC inlet at 250°C for 2 minutes (Split ratio 1:10).

  • Temperature Programming:

    • Initial: 32°C, hold for 4.0 min. (Causality: Allows focusing of highly volatile furan at the column head).

    • Ramp 1: 20°C/min to 200°C, hold for 3.0 min.

    • Total Run Time: ~15.4 min.

  • Detection (MRM Mode): Monitor specific precursor-to-product ion transitions (e.g., m/z 82

    
     53 for methylfurans) to filter out non-target background noise.
    
Phase 4: System Validation Criteria
  • Resolution Check: Calculate the resolution (

    
    ) between 2-methylfuran and 3-methylfuran. The system is only validated for reporting if 
    
    
    
    .
  • Isotope Ratio Check: Ensure the recovery of Furan-d4 is within 80–110%.

References

  • Title: Quantification of furan and 5 alkylfurans with complete separation of 2-ethylfuran and 2,5-dimethylfuran isomers in cereals, coffee and infant products by GC-MS Source: CABI Digital Library URL
  • Title: Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry Source: MDPI URL
  • Title: Analysis of Furans and Alkylfurans in Food Samples (Part 1)
  • Source: OSTI.

Sources

Reference Data & Comparative Studies

Validation

Architectural Divergence in Heterocycles: A Comparative Analysis of Sulfanylfurans and Hydroxyfuran Analogs

The furan-2(5H)-one scaffold is a privileged structure in organic synthesis and medicinal chemistry. The substitution of the heteroatom at the 5-position—specifically transitioning from a hydroxyl group (-OH) to a sulfan...

Author: BenchChem Technical Support Team. Date: March 2026

The furan-2(5H)-one scaffold is a privileged structure in organic synthesis and medicinal chemistry. The substitution of the heteroatom at the 5-position—specifically transitioning from a hydroxyl group (-OH) to a sulfanyl group (-SR)—triggers a profound shift in the molecule's electronic landscape, structural stability, and biological behavior. This guide provides a rigorous comparative analysis of hydroxyfurans and their sulfanylfuran analogs, detailing their divergent reactivity profiles, supported by empirical data and self-validating experimental workflows.

Structural and Electronic Paradigms

Hydroxyfurans, such as 5-hydroxyfuran-2(5H)-one, are highly versatile, renewable synthons often derived from the photooxygenation of furfural [1[1]]. A defining characteristic of hydroxyfurans is their ring-chain tautomerism; they exist in equilibrium with their open-chain aldehyde forms, particularly when dissolved in nonpolar solvents [2[2]]. This makes them potent electrophiles but limits their stability in physiological environments.

Conversely, sulfanylfurans replace the hard oxygen atom with a larger, more polarizable sulfur atom. This modification locks the cyclic structure (akin to a thioacetal), eliminating the tautomeric equilibrium and significantly increasing the lipophilicity of the scaffold. Furthermore, the sulfur atom serves as a synthetic handle that can be precisely oxidized to tune the electron density of the furan ring [3[3]].

Reactivity Pathways and Synthetic Workflows

G Core Furan-2(5H)-one Core Hydro Hydroxyfuran Analogs (e.g., 5-OH) Core->Hydro Photooxygenation Sulf Sulfanylfuran Analogs (e.g., 5-SR) Core->Sulf Sulfenylation Alkylation Friedel-Crafts Alkylation Hydro->Alkylation Organocatalyst Oxidation Oxidation (Sulfoxide/Sulfone) Sulf->Oxidation m-CPBA / H2O2 Bio2 Lipophilic Drug Scaffolds (e.g., KOR Agonists) Sulf->Bio2 High Permeability Oxidation->Bio2 Tuned Electronics Bio1 Chiral Lactones & Natural Products Alkylation->Bio1 Enantioselective

Divergent synthetic and reactivity pathways of hydroxyfuran and sulfanylfuran analogs.

The reactivity of these analogs diverges fundamentally based on their heteroatom. Hydroxyfurans excel in asymmetric transformations, such as organocatalytic Friedel-Crafts alkylations, to yield chiral γ-lactones [1[1]]. Sulfanylfurans, synthesized via direct sulfenylation of C-H bonds [4[4]], are uniquely capable of undergoing controlled oxidation to yield sulfoxides and sulfones, thereby generating diverse libraries of bioactive macroheterocycles [3[3]].

Quantitative Performance Comparison

Parameter5-Hydroxyfuran-2(5H)-one Analogs5-Sulfanylfuran-2(5H)-one Analogs
Heteroatom Substitution Oxygen (-OH)Sulfur (-SR)
Electronic Nature Strongly electron-donating (resonance), H-bond donorPolarizable, mild electron-donating, no H-bond donation
Structural Equilibrium Ring-chain tautomerism (hemiacetal ⇌ aldehyde) [2[2]]Locked cyclic structure (thioacetal-like stability)
Typical Synthetic Yields 81–93% (Friedel-Crafts adducts) [1[1]]60–85% (Sulfenylation / Thio-Michael) [4[4]]
Downstream Transformations Ugi 4-center 3-component reactions, lactamization [1[1]]Selective oxidation to sulfoxides and sulfones [3[3]]
Biological Application Renewable synthons, chiral natural product precursors [1[1]]Lipophilic pharmacophores, receptor affinity tuning [5[5]]

Self-Validating Experimental Methodologies

Protocol A: Asymmetric Friedel-Crafts Alkylation of 5-Hydroxyfuran-2(5H)-one

Objective: Synthesize chiral γ-lactones using 5-hydroxyfuran-2(5H)-one as a renewable electrophile.

  • Preparation: Dissolve indole (0.5 mmol) and 5-hydroxyfuran-2(5H)-one (0.75 mmol) in ethanol (0.5 mL) at room temperature.

  • Catalysis: Add 10 mol % of diphenylprolinol silyl ether catalyst to the mixture.

  • Reaction: Stir the mixture for 12 hours.

  • Causality of Reagents: 5-Hydroxyfuran-2(5H)-one exists in equilibrium with its open-chain aldehyde form. By utilizing a diphenylprolinol silyl ether catalyst in ethanol, the reaction selectively proceeds via an iminium ion intermediate. This effectively drives the equilibrium toward the cyclic adduct while establishing rigid stereochemical control [1[1]].

  • System Validation: The reaction's progress is self-validating through chiral HPLC analysis. Baseline resolution of enantiomers confirms the stereochemical induction (er typically >90:10), while the disappearance of the starting material's distinct hemiacetal proton (~6.2 ppm) in ¹H NMR confirms complete conversion.

Protocol B: Synthesis and Selective Oxidation of 5-Sulfanylfuran-2(5H)-one

Objective: Generate lipophilic sulfanylfurans and selectively oxidize them to their corresponding sulfoxides or sulfones.

  • Sulfenylation: React a homopropargylic alcohol with a sulfonyl hydrazide in the presence of iodine to construct the C-S bond, yielding the 5-sulfanylfuran-2(5H)-one core.

  • Selective Oxidation (Sulfoxide): To access the sulfoxide, dissolve the sulfide in dichloromethane and add 1.0 equivalent of m-chloroperoxybenzoic acid (m-CPBA) at 0 °C.

  • Selective Oxidation (Sulfone): Alternatively, to access the sulfone, dissolve the sulfide in acetic acid, add excess 30% H₂O₂ (hydrogen peroxide), and heat to reflux.

  • Causality of Reagents: The direct sulfenylation of the furanone ring introduces a highly polarizable sulfur atom [4[4]]. For oxidation, m-CPBA is used at 0 °C because the strictly stoichiometric addition and low temperature kinetically trap the intermediate sulfoxide. Conversely, using H₂O₂ in acetic acid at elevated temperatures thermodynamically drives the complete oxidation to the sulfone, as acetic acid acts as an in situ catalyst by forming peracetic acid [3[3]].

  • System Validation: The system validates itself via distinct chromatographic shifts (sulfoxides are significantly more polar on silica TLC than sulfides or sulfones) and ¹³C NMR, where the carbon adjacent to the sulfur exhibits a predictable downfield shift proportional to the oxidation state.

Biological Activity and Drug Development Implications

The transition from oxygen to sulfur in the furan ring is a powerful tool in structure-activity relationship (SAR) campaigns. Hydroxyfurans, while synthetically useful, are often too reactive (e.g., forming covalent adducts) for systemic drug applications, though they serve well as prodrugs or intermediates [6[6]].

Sulfanylfurans provide stable, lipophilic scaffolds that enhance membrane permeability. In complex diterpenes like Salvinorin A, modifying the furan ring's electronic and steric properties directly impacts its binding affinity to the κ-opioid receptor (KOR) [5[5]]. By introducing a polarizable sulfur atom, researchers can optimize hydrophobic interactions within the receptor's binding pocket, tuning the pharmacological profile to develop targeted analgesics with reduced side effects.

References

  • Exploring Three Avenues: Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones. NIH. [Link]

  • Enantioselective Organocatalytic Friedel–Crafts Alkylation Reaction of Indoles with 5-Hydroxyfuran-2(5H)-one. ACS Publications. [Link]

  • First example of synthesis of S,O-macroheterocycle on the basis of 2(5H)-furanone and 2,2'-oxydiethanethiol. ResearchGate.[Link]

  • Sulfenylation of C-H Bonds for C-S Bond Formation under Metal-Free Conditions. ResearchGate. [Link]

  • Synthesis and κ-Opioid Receptor Activity of Furan-Substituted Salvinorin A Analogues. ACS Publications.[Link]

Sources

Comparative

Cross-validation of GC-O and GC-MS data for aroma-active compounds

The fundamental axiom of flavor chemistry and aroma profiling is that analytical abundance does not equal sensory impact . A volatile organic compound (VOC) present at 100 parts-per-million (ppm) might be entirely odorle...

Author: BenchChem Technical Support Team. Date: March 2026

The fundamental axiom of flavor chemistry and aroma profiling is that analytical abundance does not equal sensory impact . A volatile organic compound (VOC) present at 100 parts-per-million (ppm) might be entirely odorless, while a trace volatile at 0.1 parts-per-billion (ppb)—such as 2-isobutyl-3-methoxypyrazine—can dominate a product's sensory profile[1].

For researchers and drug development professionals formulating palatable oral suspensions, or food scientists reverse-engineering complex flavor matrices, relying solely on Gas Chromatography-Mass Spectrometry (GC-MS) is a critical vulnerability. GC-MS identifies compounds based on mass-to-charge ratios and abundance, but it cannot tell you what a compound smells like, or if it can be smelled at all. Conversely, Gas Chromatography-Olfactometry (GC-O) utilizes the human nose as a detector to identify odor-active regions, but it cannot provide the molecular structure of the odorant[2].

To achieve absolute chemical and sensory certainty, laboratories must employ a sensomics approach : the rigorous cross-validation of GC-MS and GC-O data (GC-MS/O), culminating in Odor Activity Value (OAV) calculations and sensory omission tests[3].

Methodological Comparison: GC-MS vs. GC-O vs. GC-MS/O

To understand the necessity of cross-validation, we must objectively compare the standalone techniques against the integrated GC-MS/O approach.

FeatureStandalone GC-MSStandalone GC-OIntegrated GC-MS/O (Cross-Validated)
Primary Detector Mass Spectrometer (Quadrupole/TOF)Human Assessor (Sniffing Port)Parallel MS and Human Assessor
Data Output Mass spectra, Retention Time, ConcentrationOdor descriptors, Intensity, Flavor Dilution (FD) factorCorrelated structural ID, Concentration, and Sensory Impact
Detection Limit Instrument-dependent (typically ppb to ppm)Biological threshold (can be ppt for certain thiols/pyrazines)Comprehensive (flags trace compounds missed by MS for targeted SIM analysis)
Key Limitation Detects odorless volatiles; misses ultra-trace potent odorants.Cannot chemically identify the perceived odorant.Requires highly trained sensory panels and complex split-flow calibration.
Best Use Case Routine quality control of known volatile profiles.Initial screening of off-flavors or unknown malodors.De novo flavor formulation, off-flavor root-cause analysis, and sensomics.

The Sensomics Workflow: A Self-Validating Protocol

Cross-validation is not merely running two separate analyses; it is a synchronized, self-validating loop. By splitting the capillary column effluent, the analyte reaches the mass spectrometer and the olfactometric sniffing port simultaneously[2]. This allows the researcher to correlate a specific mass spectrum with a specific odor descriptor using Retention Indices (RI)[4].

G A Sample Extraction (SAFE / HS-SPME) B Gas Chromatography (Capillary Column Separation) A->B C Effluent Splitter B->C D GC-MS (Mass Spectrometry) C->D Split 1 E GC-O (Olfactometry / Sniffing Port) C->E Split 2 F Chemical Data (Concentration, Mass Spectra) D->F G Sensory Data (Odor Descriptors, FD Factor) E->G H Cross-Validation (Retention Index Matching) F->H G->H I Odor Activity Value (OAV) Calculation H->I J Aroma Recombination & Omission Tests I->J

Workflow for cross-validating GC-MS and GC-O data in sensomics.

Step-by-Step Experimental Methodology

1. Isotope Dilution & Extraction (SAFE) Causality: Traditional distillation induces thermal degradation of labile aroma compounds (e.g., generating artificial Maillard reaction products). Solvent-Assisted Flavor Evaporation (SAFE) operates under high vacuum, isolating volatiles at low temperatures to preserve the true aroma profile[5].

  • Spike the sample matrix with stable isotope-labeled internal standards (e.g.,[2H5]-linalool) for precise quantitation.

  • Extract volatiles using dichloromethane, then subject the extract to SAFE distillation.

2. Parallel GC-MS/O Analysis Causality: To ensure the MS peak and the human perception align perfectly, the column effluent must be split.

  • Inject the SAFE distillate into a GC equipped with a polar capillary column (e.g., DB-WAX)[6].

  • Use a Y-splitter at the end of the column to divide the flow between the MS detector and the Olfactory Detector Port (ODP) at a 1:1 or 1:2 ratio.

  • Critical Step: Ensure the transfer line to the ODP is heated (e.g., 240°C) to prevent condensation of high-boiling volatiles before they reach the assessor's nose[2].

3. Aroma Extract Dilution Analysis (AEDA) Causality: We must determine the relative potency of each odorant without bias from its absolute concentration.

  • Prepare a serial dilution of the original extract (1:2, 1:4, 1:8, 1:16, etc.)[5].

  • Analyze each dilution via GC-O. The highest dilution at which an odorant is still perceived by the panelist is recorded as its Flavor Dilution (FD) factor[3]. High FD factors indicate key aroma contributors.

4. OAV Calculation (The Cross-Validation Bridge) Causality: GC-MS provides the concentration (


), while literature or sensory panels provide the odor detection threshold (

) in water or air.
  • Calculate the Odor Activity Value:

    
    [1].
    
  • An

    
     confirms that the compound identified by GC-MS is present at a concentration high enough to be perceived by the human nose, validating the GC-O findings[4].
    

5. Sensory Validation (Recombination & Omission) Causality: The ultimate proof of analytical accuracy is synthesizing the data back into reality.

  • Create an "aroma recombinate" by mixing pure reference standards of all compounds with an

    
     at their exact GC-MS quantified concentrations in a neutral matrix[7].
    
  • Perform omission tests: remove one compound at a time from the recombinate. If a sensory panel can detect a statistically significant difference between the full recombinate and the omission model, that specific compound is definitively validated as a key aroma-active compound[4].

Quantitative Cross-Validation Data: A Representative Matrix

The following table demonstrates how cross-validated data is synthesized. Notice how Hexanal has a higher concentration than


-Damascenone, but 

-Damascenone has a vastly higher sensory impact (FD Factor and OAV) due to its ultra-low threshold. Relying only on GC-MS would lead a researcher to incorrectly prioritize Hexanal.
CompoundRetention Index (DB-WAX)GC-MS Conc. (µg/kg)Odor Threshold (µg/kg)GC-O FD FactorCalculated OAVOdor Descriptor (GC-O)
Hexanal 1085450.04.564100Green, grassy[1]
Linalool 1555120.01.525680Floral, citrus[4]

-Damascenone
182015.00.00220487,500Baked apple, honey[4]
Furaneol 204585.00.0410242,125Caramel, strawberry[3]
Benzyl alcohol 18801,200.010,000.0<20.12Faint floral[8]

(Note: Benzyl alcohol is highly abundant in the GC-MS trace, but cross-validation via GC-O and OAV proves it is practically irrelevant to the overall aroma).

Advanced Perspectives: Resolving Co-Elution with GCxGC-TOFMS-O

A common failure state in standard GC-MS/O cross-validation occurs when the human assessor detects a distinct odor, but the GC-MS shows no peak, or shows a massive co-eluting peak of an odorless solvent masking the trace odorant.

To resolve this, modern sensomics laboratories are upgrading to Comprehensive Two-Dimensional Gas Chromatography coupled with Time-of-Flight Mass Spectrometry and Olfactometry (GCxGC-TOFMS-O) [8]. By utilizing two columns of differing polarities connected by a thermal modulator, GCxGC drastically increases peak capacity, separating trace potent odorants from abundant odorless matrix compounds. This ensures that every sensory hit at the ODP can be definitively matched to a pure, deconvoluted mass spectrum[7].

References

  • Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds National Library of Medicine (NIH) URL:[Link]

  • Detection of Aroma Compounds in Food by Gas Chromatography-Mass Spectrometry/Olfactometry Springer Nature Experiments URL:[Link]

  • HS–SPME combined with GC–MS and GC–O for characterization of key aroma-active compounds in fruity and grassy peppers National Library of Medicine (NIH) URL:[Link]

  • Comprehensive Characterization of Aroma-Active Components in Three Grades of Raw Tea Leaves and Their Jasmine Tea Products Using GC×GC-O-MS MDPI URL:[Link]

  • Characterization of Key Odor-Active Compounds in Sun-Dried Black Tea by Sensory and Instrumental-Directed Flavor Analysis MDPI URL:[Link]

  • Characterization of Changes in Key Odorants in Blueberries During Simulated Commercial Storage by Sensory-Directed Flavor Analysis MDPI URL:[Link]

  • Identification of Key Aroma-Active Compounds in Commercial Coffee Using GC-O/AEDA and OAV Analysis MDPI URL:[Link]

  • Unveiling key aroma-active compounds of two distinct aroma-types oriental melon: An integrated sensomics approach National Library of Medicine (NIH) URL:[Link]

Sources

Validation

Benchmarking the Antioxidant Capacity of Furan Derivatives: A Comparative Guide

As a Senior Application Scientist navigating the complexities of early-stage drug development, I frequently encounter the challenge of optimizing molecular scaffolds to mitigate oxidative stress. Furan derivatives—charac...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of early-stage drug development, I frequently encounter the challenge of optimizing molecular scaffolds to mitigate oxidative stress. Furan derivatives—characterized by their electron-rich, five-membered aromatic rings—have emerged as highly versatile pharmacophores. Their unique structural electronics make them exceptional candidates for quenching reactive oxygen species (ROS), often outperforming traditional antioxidants in specific microenvironments.

However, evaluating these compounds requires more than just running standard assays; it demands a rigorous, mechanistically grounded approach to differentiate genuine radical scavenging from assay interference. This guide provides an objective, data-driven comparison of novel furan derivatives against established standards like Trolox and Ascorbic Acid, complete with self-validating experimental protocols.

Mechanistic Foundations: How Furans Quench Radicals

Before diving into the quantitative data, it is critical to understand how furan derivatives neutralize free radicals. The antioxidant capacity of these molecules is generally governed by two competing mechanisms, dictated by their ring substituents:

  • Hydrogen Atom Transfer (HAT): The furan derivative donates a hydrogen atom (typically from a hydroxyl or amine substituent on the ring) to the free radical. This is the primary mechanism evaluated by the DPPH assay.

  • Single Electron Transfer (SET): The electron-rich furan π-system donates an electron to reduce the radical, forming a stable radical cation. This pathway is highly sensitive to the ionization potential of the molecule and is best captured by the ABTS assay.

For example, introducing electron-donating groups (like p-hydroxyphenyl) to a styryl-furan backbone significantly lowers the bond dissociation enthalpy, driving up the HAT efficiency. Conversely, strong electron-withdrawing groups (like nitro or cyano) can completely abolish the antioxidant properties of the furan ring[1].

Comparative Performance Data

To objectively evaluate the clinical and commercial viability of furan derivatives, we must benchmark their half-maximal inhibitory concentration (


) and Trolox Equivalent Antioxidant Capacity (TEAC) against industry standards.

Recent literature highlights the exceptional performance of several novel furan classes. For instance,1 have demonstrated radical scavenging potencies that exceed Ascorbic Acid[1]. Similarly, 2 show TEAC values highly competitive with natural polyphenols[2]. Even natural furan derivatives isolated from3 exhibit profound scavenging capabilities[3].

The table below synthesizes the quantitative performance of these derivatives:

Compound ClassSpecific DerivativeAssay MethodPerformance MetricReference Standard Performance
Thiazole-Furan Schiff Base Compound 7DPPH

= 3.60 μg/mL
Ascorbic Acid: 3.91 μg/mL
Thiazole-Furan Schiff Base Compound 9DPPH

= 3.65 μg/mL
Ascorbic Acid: 3.91 μg/mL
Furan Sulfonamide Compound 4pABTSTEAC = 0.78Ascorbic Acid: 0.99
Furan Sulfonamide Compound 4iABTSTEAC = 0.69Ascorbic Acid: 0.99
Styryl-Furan 2-(p-hydroxy phenyl styryl)-furanDPPH

≈ 40 μM
Trolox: ~35 μM
Natural Furan Extract Miswak Methanol ExtractABTS

= 1.60 μg/mL
N/A

Data Interpretation: Compounds 7 and 9 represent a significant breakthrough, outperforming the Ascorbic Acid baseline in DPPH assays. This suggests that the extended conjugation between the thiazole and furan rings creates a highly stable radical intermediate, facilitating rapid HAT kinetics.

Experimental Methodologies: A Self-Validating System

To ensure trustworthiness and reproducibility, antioxidant assays cannot be treated as "black box" kits. Every step must be calibrated to prevent false positives (e.g., solvent interference, photo-degradation). Below are the optimized, step-by-step protocols I utilize for evaluating furan scaffolds.

DPPH (Lipophilic HAT/SET) Assay Protocol

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay evaluates the ability of the furan derivative to reduce a stable, lipophilic nitrogen radical.

  • Step 1: Reagent Preparation. Dissolve DPPH in absolute methanol to a concentration of 0.1 mM.

    • Causality: DPPH is highly lipophilic. Using absolute methanol ensures complete solvation and prevents micelle formation, which would otherwise trap the radical and artificially lower the baseline absorbance.

  • Step 2: Sample Incubation. Mix 1 mL of the furan derivative solution (at varying concentration gradients) with 2 mL of the 0.1 mM DPPH solution. Immediately vortex and incubate in total darkness for 30 minutes at room temperature.

    • Causality: The DPPH radical is highly sensitive to UV/Vis light. Dark incubation prevents photo-induced degradation of the radical, ensuring that any drop in absorbance is strictly due to the antioxidant capacity of the furan candidate.

  • Step 3: Spectrophotometric Quantification. Measure the absorbance of the mixture at 517 nm against a methanol blank.

    • Causality: The unpaired electron of DPPH absorbs strongly at 517 nm (deep violet). As the furan derivative donates a hydrogen atom, the solution turns pale yellow. The delta in absorbance is directly proportional to the scavenging efficacy.

ABTS (Amphiphilic SET) Assay Protocol

The ABTS assay is superior for furan derivatives that operate primarily via Single Electron Transfer (SET), as it functions across a wider pH range and accommodates both hydrophilic and lipophilic compounds.

  • Step 1: Radical Cation Generation. React 7 mM ABTS stock solution with 2.45 mM potassium persulfate (

    
    ). Store the mixture in the dark at room temperature for 12–16 hours prior to use.
    
    • Causality: Unlike DPPH, ABTS is not a radical by default. It requires an oxidizing agent to form the stable

      
       radical cation. The strict 12-16 hour window ensures the oxidation reaction reaches thermodynamic equilibrium, providing a stable, non-fluctuating baseline for the assay.
      
  • Step 2: Baseline Standardization. Dilute the

    
     solution with ethanol or PBS (pH 7.4) until the absorbance reads exactly 0.70 ± 0.02 at 734 nm.
    
    • Causality: Standardizing the initial absorbance is a critical self-validating step. It ensures that the dynamic range of the assay remains consistent across different batches and allows for accurate mathematical conversion into Trolox Equivalent Antioxidant Capacity (TEAC).

  • Step 3: Reaction and Measurement. Add 10 μL of the furan sample to 990 μL of the standardized

    
     solution. Read the absorbance at 734 nm exactly 6 minutes after mixing.
    
    • Causality: The 6-minute endpoint is strategically chosen. It provides sufficient time for the SET kinetics of furan derivatives to plateau, without leaving the sample so long that secondary degradation artifacts begin to skew the data.

Visualizing the Evaluation Workflow

To standardize screening across laboratory environments, I have mapped the logical progression of furan derivative evaluation. This parallel workflow ensures that both HAT and SET mechanistic profiles are captured before benchmarking against industry standards.

AntioxidantWorkflow Candidate Furan Derivative Library DPPH DPPH Assay (Lipophilic HAT/SET) Candidate->DPPH ABTS ABTS•+ Assay (Amphiphilic SET) Candidate->ABTS Spectro Absorbance Readout (517 nm & 734 nm) DPPH->Spectro ABTS->Spectro Analysis IC50 & TEAC Calculation Spectro->Analysis Benchmark Comparative Validation (vs. Trolox / Ascorbic Acid) Analysis->Benchmark

Fig 1: High-throughput screening workflow for furan derivative antioxidant capacity.

Conclusion

Evaluating the antioxidant capacity of furan derivatives requires a nuanced understanding of their structural chemistry and the physical constraints of radical scavenging assays. As demonstrated by recent data, optimizing the furan scaffold—particularly through thiazole hybridization or sulfonamide functionalization—can yield compounds that rival or surpass the efficacy of Ascorbic Acid and Trolox. By strictly adhering to standardized, causality-driven protocols like the ones outlined above, research teams can confidently validate these novel therapeutics for downstream development.

References

  • Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors. ACS Medicinal Chemistry Letters.2

  • Anti-oxidation properties of 2-substituted furan derivatives: A mechanistic study. ResearchGate. 1

  • Antioxidant capacity of chewing stick miswak Salvadora persica. Springer Medizin. 3

Sources

Comparative

Comparative Guide: Furan Formation Kinetics and Analytical Methodologies Across Food Processing Techniques

Executive Summary Furan ( ) is a highly volatile, heterocyclic process-induced contaminant classified as a "possible human carcinogen" (Group 2B) by the International Agency for Research on Cancer (IARC)[1]. Because it i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Furan (


) is a highly volatile, heterocyclic process-induced contaminant classified as a "possible human carcinogen" (Group 2B) by the International Agency for Research on Cancer (IARC)[1]. Because it is ubiquitously generated during the thermal processing of foods—ranging from coffee roasting to baby food sterilization—understanding its formation kinetics is critical for food safety and toxicological risk assessment[1][2]. This guide provides an objective, data-driven comparison of furan formation across distinct processing methodologies, elucidates the underlying chemical mechanisms, and details a self-validating analytical protocol for its quantification.

Mechanistic Pathways of Furan Formation

Furan is not synthesized via a singular linear pathway; rather, it is the thermodynamic byproduct of multiple competing degradation reactions. The dominance of a specific pathway is dictated by the precursor matrix and the thermal load applied during processing[3].

  • Ascorbic Acid Degradation : Under roasting or pressure-cooking conditions, ascorbic acid undergoes hydrolytic ring opening and dehydration to form 2-deoxyaldotetrose derivatives, which subsequently cyclize into furan[1][4]. Interestingly, binary mixtures of ascorbic acid with reducing sugars or specific amino acids can reduce furan yields by up to 80–95%, as intermediates are diverted into competing, non-furan-producing pathways[4].

  • Maillard Reaction (Carbohydrates + Amino Acids) : The thermal rearrangement of reducing sugars in the presence of amino acids (e.g., serine, cysteine, threonine) promotes furan synthesis.

    
     isotope labeling studies reveal that aldol condensation between acetaldehyde and glycolaldehyde—derived from Strecker degradation—is a primary cyclization mechanism[1][4].
    
  • Lipid Oxidation : Polyunsaturated fatty acids (PUFAs), such as linolenic and linoleic acid, undergo homolytic cleavage via transition metal ion catalysis to form 4-hydroxy-2-butenal. This intermediate rapidly dehydrates and cyclizes into furan[3]. This pathway dominates in lipid-rich matrices like meat-based baby foods and fried products[3].

FuranPathways Precursors Food Precursors Ascorbic Ascorbic Acid Precursors->Ascorbic Sugars Reducing Sugars + Amino Acids Precursors->Sugars Lipids PUFAs / Lipids Precursors->Lipids Oxidation Thermal Oxidation & Degradation Ascorbic->Oxidation Maillard Maillard Reaction (Aldol Condensation) Sugars->Maillard LipidOx Homolytic Cleavage & Oxidation Lipids->LipidOx Inter1 Aldotetrose Derivatives Oxidation->Inter1 Inter2 Acetaldehyde + Glycolaldehyde Maillard->Inter2 Inter3 4-hydroxy-2-butenal LipidOx->Inter3 Furan Furan (C4H4O) Inter1->Furan Inter2->Furan Inter3->Furan

Mechanistic pathways of furan formation from primary food precursors during thermal processing.

Comparative Analysis: Furan Yield Across Processing Methods

The thermodynamic profile of a processing method—specifically temperature, pressure, moisture content, and duration—directly controls the extent of furan generation.

Extrusion and Puffing vs. Toasting (Cereal Processing)

Recent industrial studies on cereal manufacturing demonstrate that extreme heat combined with rapid moisture reduction drives furan synthesis[5]. Gun-puffing, which utilizes high temperatures and pressures to maximize product expansion, generates the highest concentrations of furan (up to 140 µg/kg)[5]. In extruded products, the majority of furan formation occurs during the extrusion cooking phase itself. Conversely, acrylamide (a co-contaminant) forms primarily during the subsequent toasting and drying phases[5].

Boiling vs. Roasting vs. Frying (Spice & Vegetable Processing)

An analysis of red pepper powder subjected to different cooking methods illustrates the impact of the heat transfer medium. Water-based boiling yields the lowest furan concentrations (1.26–27.68 ng/g) due to temperature limits (100°C) and the hydrolytic environment[6]. Roasting at elevated temperatures (>120°C) triggers a dramatic exponential increase in furan, reaching up to 761.37 ng/g[6]. Frying in PUFA-rich oils (e.g., corn germ oil) also yields high furan levels (up to 234.52 ng/g) due to the synergistic effect of high heat and aggressive lipid oxidation[6].

Table 1: Quantitative Comparison of Furan Levels Across Processing Methods

Processing MethodFood MatrixTemp Range (°C)Dominant Precursor PathwayFuran Concentration Range
Gun-Puffing CerealsHigh (>150°C)Carbohydrate / MaillardUp to 140 µg/kg[5]
Extrusion Cooking Cereals120–180°CCarbohydrate / Maillard40–60 µg/kg[5]
Roasting Red Pepper Powder120–180°CAscorbic Acid / Sugars6.66–761.37 ng/g[6]
Frying (Corn Oil) Red Pepper Powder150–180°CLipid Oxidation (PUFAs)4.88–234.52 ng/g[6]
Boiling (Aqueous) Red Pepper Powder100°CMaillard (Aqueous)1.26–27.68 ng/g[6]

Self-Validating Analytical Protocol: HS-SPME Arrow GC-MS/MS

Given furan's extreme volatility (boiling point: 31°C) and its encapsulation within complex food matrices, traditional liquid extraction methods suffer from severe analyte loss[1]. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is the definitive gold standard for this analysis[7][8].

Why SPME Arrow? The SPME Arrow is a second-generation device featuring a larger phase volume and a protective outer metal sheath. This design provides higher loading capacity and mechanical robustness, enabling the simultaneous extraction of trace and high-concentration furan without the risk of fiber breakage[9]. A Carboxen/Polydimethylsiloxane (CAR/PDMS) coating is utilized for its superior affinity for low-molecular-weight volatiles[7][8].

SPMEWorkflow SamplePrep Sample Prep (Homogenization + NaCl) Incubation Incubation (35°C, 15 min) SamplePrep->Incubation Extraction HS-SPME Arrow Extraction (15 min) Incubation->Extraction Desorption Thermal Desorption in GC Inlet Extraction->Desorption GCMS GC-MS/MS Analysis (MRM Mode) Desorption->GCMS

Step-by-step HS-SPME-GC-MS/MS workflow for furan quantification in complex food matrices.

Step-by-Step Methodology

Objective: Quantify furan and alkylfurans in solid/semi-solid matrices (e.g., baby food, canned fish).

  • Sample Preparation : Weigh 1.0–5.0 g of homogenized sample into a 20 mL headspace vial[7].

  • Matrix Modification (Salting Out) : Add 5.0–9.0 mL of saturated NaCl solution[7].

    • Causality: The addition of saturated NaCl decreases the solubility of furan in the aqueous phase (the "salting-out" effect). This thermodynamic shift drives the volatile analytes into the headspace, significantly enhancing extraction recovery and sensitivity[7].

  • Internal Standardization (Self-Validation) : Spike the sample with a known concentration of deuterated furan (

    
    -furan)[8].
    
    • Causality: Isotope dilution acts as an internal self-validating mechanism. Because

      
      -furan behaves chemically identically to native furan, it dynamically corrects for matrix suppression effects and variations in extraction efficiency, ensuring absolute quantitative trustworthiness[8].
      
  • Incubation : Seal the vial immediately and incubate at 35°C for 15 minutes[7].

    • Causality: Mild heating accelerates the partitioning of furan into the headspace. Crucially, the temperature is kept low (35°C) to prevent de novo furan formation during the assay, which is a known artifact when extracting at higher temperatures (>60°C).

  • Extraction : Expose the CAR/PDMS SPME Arrow to the headspace for 15 minutes at 35°C[7].

  • Desorption and Analysis : Retract the Arrow, transfer it to the GC inlet, and thermally desorb at 250°C. Separate analytes using a highly selective volatile organics column (e.g., Rxi-624Sil MS) and detect via MS/MS in Multiple Reaction Monitoring (MRM) mode to eliminate background matrix noise[7][9].

Evidence-Based Mitigation Strategies

Mitigation interventions in food processing are classified into preventive (inhibiting formation) and removal (extracting formed furan) strategies[10].

  • Formulation Adjustments (Preventive) : Introducing competing precursors can disrupt furan synthesis. For instance, adding specific amino acids or erythrose to ascorbic acid-rich matrices can reduce furan formation by up to 95%. This occurs because the intermediates are diverted into non-furan-producing Maillard pathways[4][10].

  • Thermal Impact Reduction (Preventive) : Transitioning from conventional heating to conventional-dielectric combined heating reduces the thermal load on the product exterior, minimizing temperature gradients and subsequent Maillard-driven furan generation[10].

  • Post-Process Vacuum Treatment (Removal) : Because furan is highly volatile, applying a vacuum treatment to the finished product prior to final packaging can effectively strip the already-formed furan from the matrix without altering the sensory profile of the food[10].

References

  • Formation of Furan and Methylfuran by Maillard-Type Reactions in Model Systems and Food. acs.org. 4

  • Furan in Thermally Processed Foods - A Review. nih.gov. 1

  • Furan in Processed Foods. imreblank.ch.

  • Review on Furan as a Food Processing Contaminant: Identifying Research Progress and Technical Challenges for Future Research. acs.org. 3

  • Mitigation strategies of furan and 5-hydroxymethylfurfural in food. researchgate.net. 10

  • A comprehensive review of furan in foods: From dietary exposures and in vivo metabolism to mitigation measures. nih.gov. 2

  • Study Highlights Differences in Acrylamide, Furan Formation During Cereal Processing. food-safety.com. 5

  • Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS. restek.com. 9

  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. mdpi.com. 7

  • Analysis of furan in foods by headspace solid-phase microextraction-gas chromatography-ion trap mass spectrometry. nih.gov. 8

  • Analysis of Furan in Red Pepper Powder Treated by Three Methods-Boiling, Roasting, and Frying. frontiersin.org. 6

Sources

Validation

Isotopic Labeling Studies for Validating Furan Formation Pathways: A Comparative Guide to Precursor Strategies and Analytical Workflows

Furan (C₄H₄O) is a highly volatile, lipophilic compound classified as a Group 2B possible human carcinogen. Its ubiquitous presence in thermally processed foods (e.g., coffee, canned goods) and potential formation during...

Author: BenchChem Technical Support Team. Date: March 2026

Furan (C₄H₄O) is a highly volatile, lipophilic compound classified as a Group 2B possible human carcinogen. Its ubiquitous presence in thermally processed foods (e.g., coffee, canned goods) and potential formation during high-temperature drug synthesis processes present a significant challenge for researchers and regulatory bodies[1].

Because furan is a highly stable, low-molecular-weight heterocycle, it acts as a thermodynamic "sink" generated from a myriad of precursor classes, including ascorbic acid, reducing sugars, amino acids, and polyunsaturated fatty acids[2]. To design effective mitigation strategies, researchers must move beyond simple correlation and establish definitive chemical causality. As an application scientist, I rely on isotopic labeling studies (utilizing ¹³C and ²H) as the gold standard for elucidating these complex pyrolytic and oxidative degradation pathways.

This guide objectively compares the isotopic precursor strategies and analytical workflows used to validate furan formation mechanisms, providing actionable, self-validating protocols for your own kinetic and mechanistic studies.

Mechanistic Grounding: The Causality Behind Furan Formation

Isotopic labeling has fundamentally shifted our understanding of furan generation from theoretical speculation to empirical certainty. By tracking the mass shifts (m/z) of the resulting furan molecules, we can trace the exact carbon origins. Two primary mechanistic pathways have been validated using this approach:

The Intact C4 Skeleton Pathway (Ascorbic Acid)

Early hypotheses suggested furan formed from the recombination of small fragments during ascorbic acid degradation. However, studies utilizing ¹³C-labeled ascorbic acid definitively proved that furan comprises an intact C4 unit (specifically C-3 to C-6)[3]. During thermal degradation, the ascorbic acid molecule splits off two C1 units (carbon dioxide and formic acid), a mechanism validated by the simultaneous detection of ¹³CO₂ and H¹³COOH alongside the labeled furan[3].

The Fragment Recombination Pathway (Maillard Reaction)

In contrast to ascorbic acid, amino acids and reducing sugars generate furan via the recombination of reactive C2 and C3 fragments[2]. Pyrolysis studies using site-specific [²-¹³C]- and [³-¹³C]-serine revealed that two of the four carbon atoms in furan originate from the C-2 of serine, and the remaining two from C-3, with zero incorporation from C-1[4]. This confirms an aldol condensation mechanism between acetaldehyde and glycolaldehyde intermediates, followed by cyclization and dehydration[4].

Pathways AA Ascorbic Acid (13C-Labeled) IntactC4 Intact C4 Skeleton (C3-C6) AA->IntactC4 Byproducts CO2 + Formic Acid (C1-C2 Split) AA->Byproducts Furan Furan (C4H4O) m/z 68 (Unlabeled) m/z 72 (Fully Labeled) IntactC4->Furan Direct Cyclization Serine Amino Acids (e.g., 13C-Serine) Fragments C2/C3 Fragments (Acetaldehyde/Glycolaldehyde) Serine->Fragments Sugars Reducing Sugars (e.g., 13C-Glucose) Sugars->Fragments Fragments->Furan Aldol Condensation & Dehydration

Mechanistic pathways of furan formation validated via 13C-isotopic labeling.

Comparative Analysis: Isotopic Precursor Strategies

Choosing the correct labeled precursor dictates the resolution of your mechanistic data. Researchers must balance cost against the need for structural elucidation.

Table 1: Comparison of Isotopic Labeling Strategies

StrategyExample PrecursorPrimary AdvantageMechanistic ResolutionBest Use Case
Uniformly Labeled [U-¹³C₆]-GlucoseTracks total carbon contribution from a specific precursor class.Low: Cannot identify specific cleavage sites or intermediate structures.Determining if a specific matrix component (e.g., sugars vs. lipids) is the primary furan driver[5].
Site-Specific Labeled [1-¹³C]-Ascorbic Acid or [2-¹³C]-SerinePinpoints exact molecular rearrangements and fragment origins.High: Differentiates between intact skeleton cyclization and aldol condensation[4].Elucidating fundamental chemical pathways for targeted mitigation strategies.
Co-Pyrolysis (Mixed) ¹³C-Glucose + Unlabeled FructoseEstablishes unimolecular vs. bimolecular formation kinetics.Moderate: Identifies cross-reactivity between different precursors.Studying complex Maillard interactions in multi-component food matrices[6].

Comparative Analysis: Analytical Workflows for Isotope Tracking

Furan's high volatility (boiling point 31.3 °C) requires specialized extraction and detection platforms. The choice of analytical workflow depends on whether the goal is structural elucidation or kinetic profiling.

Table 2: Comparison of Analytical Platforms

FeatureHS-SPME-GC-MS (Gold Standard)PTR-MS (Proton Transfer Reaction MS)
Separation Technique Gas Chromatography (Chromatographic resolution)Direct Injection (No prior separation)
Primary Application End-point absolute quantification & structural elucidation of isotopes[2].Real-time kinetic monitoring of furan evolution during heating[7].
Isotopic Resolution Excellent: Easily resolves m/z 68 (unlabeled) through m/z 72 (fully labeled) without interference[2].Poor to Moderate: Prone to isobaric interference in complex matrices due to lack of chromatography.
Matrix Suitability Highly robust for complex aqueous and solid matrices (e.g., coffee, meat).Best suited for simple, dry model systems (e.g., pyrolysis of pure precursors)[7].

Self-Validating Experimental Protocol: HS-SPME-GC-MS Workflow

To guarantee experimental trustworthiness, the following protocol utilizes a self-validating system. The inclusion of a deuterated internal standard (d₄-furan) corrects for evaporative losses, while the specific choice of SPME fiber ensures maximum recovery of low-molecular-weight analytes.

Materials & Reagents
  • Precursors: Unlabeled Ascorbic Acid, [U-¹³C₆]-Ascorbic Acid.

  • Internal Standard (IS): d₄-Furan (m/z 72). Causality: d₄-furan behaves identically to native furan during extraction but is mass-resolved. Spiking it directly through a sealed septum prevents the escape of highly volatile furan, ensuring absolute quantification regardless of matrix suppression[2].

  • Buffer: 0.1 M Phosphate buffer (pH 7.0). Causality: Furan yields are highly pH-dependent; aqueous samples heated at pH 4 yield significantly less furan than at pH 7, making pH control critical for reproducible kinetics[2],[3].

Step-by-Step Methodology
  • Sample Preparation: In a 10 mL headspace vial, dissolve 1 mmol/L of the ¹³C-labeled precursor in 5 mL of the phosphate buffer.

  • Sealing and Spiking: Immediately seal the vial with a PTFE/silicone septum. Using a gas-tight microsyringe, inject 50 µL of the d₄-furan internal standard solution through the septum into the liquid phase.

  • Thermal Treatment: Subject the sealed vial to simulated pressure cooking conditions (121 °C for 25 minutes) using a controlled oil bath or autoclave[3]. Rapidly cool the vial in an ice bath to quench the reaction.

  • HS-SPME Extraction: Equilibrate the vial at 35 °C for 5 minutes. Expose a 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME fiber to the headspace for 10 minutes. Causality: The microporous structure of Carboxen has a high affinity for small, highly volatile molecules (C2-C6), making it vastly superior to standard PDMS fibers for furan extraction[2].

  • GC-MS Analysis: Desorb the fiber in the GC inlet at 250 °C for 2 minutes. Operate the MS in Selected Ion Monitoring (SIM) mode, tracking m/z 68 (unlabeled furan), m/z 69-71 (partially labeled furan), and m/z 72 (fully labeled furan and d₄-furan IS).

  • Data Processing: Calculate the ratio of labeled to unlabeled furan. The absence of mixed isotopomers (m/z 69-71) in pure sugar/ascorbic acid systems confirms the intact carbon skeleton pathway, whereas their presence indicates fragment recombination[2].

Workflow Prep 1. Sample Preparation Mix 13C-Precursor + Buffer (pH 7.0) IS 2. Internal Standard Spike with d4-Furan via Septum Prep->IS Heat 3. Thermal Treatment Pressure Cooking (121°C, 25 min) IS->Heat Extract 4. HS-SPME Extraction Carboxen/PDMS Fiber (35°C, 10 min) Heat->Extract Analyze 5. GC-MS Analysis Desorption & MS Detection (m/z 68-72) Extract->Analyze Data 6. Isotopic Data Processing Determine Label Incorporation Analyze->Data

Self-validating HS-SPME-GC-MS workflow for isotopic furan tracking.

Conclusion

Validating furan formation pathways requires a rigorous, multi-disciplinary approach. While PTR-MS offers excellent real-time kinetic data, the combination of site-specific ¹³C-labeled precursors with HS-SPME-GC-MS remains the undisputed gold standard for structural elucidation. By carefully selecting your isotopic strategy and strictly controlling extraction parameters (pH, fiber chemistry, internal standardization), researchers can generate the high-fidelity data required to develop targeted mitigation strategies in food and pharmaceutical processing.

References

  • Limacher, A., Kerler, J., Davidek, T., Schmalzried, F., & Blank, I. (2008). Formation of Furan and Methylfuran by Maillard-Type Reactions in Model Systems and Food. Journal of Agricultural and Food Chemistry, 56(10), 3639-3647. URL:[Link]

  • Limacher, A., Kerler, J., Conde-Petit, B., & Blank, I. (2007). Formation of furan and methylfuran from ascorbic acid in model systems and food. Food Additives and Contaminants, 24(sup1), 122-135. URL:[Link]

  • Perez Locas, C., & Yaylayan, V. A. (2004). Origin and Mechanistic Pathways of Formation of the Parent Furan—A Food Toxicant. Journal of Agricultural and Food Chemistry, 52(22), 6830-6836. URL:[Link]

  • Vranová, J., & Ciesarová, Z. (2009). Furan in food - a review. Czech Journal of Food Sciences, 27(1), 1-10. URL:[Link]

  • Blank, I. (2008). Furan in Processed Foods. Imre Blank Publications. URL:[Link]

  • Paine, J. B., Pithawalla, Y. B., & Naworal, J. D. (2008). Carbohydrate pyrolysis mechanisms from isotopic labeling Part 4. The pyrolysis of D-glucose: The formation of furans. Journal of Analytical and Applied Pyrolysis, 82(1), 42-69. URL:[Link]

  • Chen, W., et al. (2025). Insight into the mechanism of roasting-induced characteristic aroma formation in Wuyi rock tea using an "in-leaf" model with isotopic labeling. Food Chemistry, 474, 143174. URL:[Link]

Sources

Comparative

The Efficacy of Novel Furan-Based Compounds as Taste-Masking Agents: A Comparative Guide

Executive Summary The palatability of oral pharmaceuticals is a critical determinant of patient adherence and, consequently, therapeutic success. The challenge of masking the often unpleasant, bitter taste of active phar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The palatability of oral pharmaceuticals is a critical determinant of patient adherence and, consequently, therapeutic success. The challenge of masking the often unpleasant, bitter taste of active pharmaceutical ingredients (APIs) has driven the development of a diverse array of taste-masking technologies. This guide provides a comparative analysis of established taste-masking strategies and explores the prospective efficacy of a novel class of compounds, exemplified by methyl 2,5-dimethyl-4-sulfanylfuran-3-carboxylate, as potential masking agents. While direct efficacy data for this specific molecule is not yet prevalent in public literature, an analysis of structurally related furan and thiofuran derivatives allows for a scientifically grounded hypothesis of its potential utility. This document is intended for researchers, scientists, and drug development professionals, offering both a review of current technologies and a forward-looking perspective on the discovery and evaluation of new taste-masking agents.

Introduction: The Imperative of Taste Masking

The oral route remains the preferred method for drug administration due to its convenience and cost-effectiveness. However, many APIs are inherently bitter, a trait that can significantly impede patient compliance, particularly in pediatric and geriatric populations.[1] The sensation of taste is a complex interplay between dissolved molecules and taste receptor cells clustered in taste buds.[2] The primary goal of taste masking is to prevent or inhibit the interaction of bitter APIs with these receptors.[3]

A multitude of techniques have been developed to achieve this, ranging from simple additions of sweeteners and flavors to more complex physical and chemical modifications of the drug or formulation.[4] The ideal taste-masking solution would be a "universal inhibitor of bitter taste," though the diversity of bitter compounds and their corresponding receptors makes this a formidable challenge.[1] This guide will first survey the current landscape of established masking technologies before turning to a prospective analysis of sulfur-containing furan derivatives as a potential new frontier in taste modulation.

Current Landscape of Taste-Masking Technologies: A Comparative Analysis

The selection of an appropriate taste-masking technique is contingent on several factors, including the bitterness intensity of the API, its solubility, required dose, and the desired dosage form.[5] The most common strategies can be broadly categorized as follows:

  • Organoleptic Methods (Flavoring and Sweetening): This is the most straightforward approach, involving the addition of sweeteners (e.g., sucrose, sucralose, aspartame) and flavors to overpower the unpleasant taste. While simple, this method is often insufficient for highly bitter compounds.[1]

  • Physical Barrier Methods (Coating & Microencapsulation): This technique involves creating a physical barrier around the API particles to prevent their dissolution in saliva and subsequent interaction with taste buds.[3][6] Polymers such as ethyl cellulose and methacrylic acid copolymers are commonly used.[7] The coating must be robust enough to withstand formulation processes but allow for drug release in the gastrointestinal tract.[1]

  • Chemical Modification and Complexation:

    • Inclusion Complexes: The API molecule fits into the cavity of a host molecule, most commonly a cyclodextrin, forming a stable complex that reduces the amount of free drug available to interact with taste receptors.[8]

    • Ion-Exchange Resins (IERs): This method is suitable for ionic drugs. The drug is complexed with a resin, and upon ingestion, the drug is exchanged for ions present in the gastrointestinal fluid, leading to its release.[7]

    • Prodrugs: The chemical structure of the API is temporarily modified to a non-bitter form (prodrug), which is then metabolized into the active form in the body.[3]

  • Bitterness Blockers: These are compounds that interact directly with the taste receptors or signaling pathways to inhibit the perception of bitterness.[9][10] This is an area of active research, with some compounds like adenosine monophosphate (AMP) and certain sodium salts showing promise.[9]

Table 1: Comparative Overview of Common Taste-Masking Technologies
Technology Mechanism of Action Advantages Limitations Suitable for
Sweeteners & Flavors Overpowering the bitter taste with a more pleasant one.Simple, cost-effective, widely applicable.Ineffective for highly bitter drugs; can have an aftertaste.Low to moderately bitter APIs.
Polymer Coating Creates a physical barrier around the API.[3]Highly effective for intensely bitter drugs; can be used for controlled release.Can increase the final dosage form size; potential for coating damage during compression.Highly bitter, water-soluble APIs.
Inclusion Complexation (Cyclodextrins) Encapsulates the API molecule, reducing its interaction with taste buds.[8]Effective for a wide range of APIs; can improve solubility and stability.Limited to low-dose drugs due to the size of the complex.Low-dose, poorly soluble APIs.
Ion-Exchange Resins Forms a drug-resin complex that releases the drug in the GI tract.[7]High drug-loading capacity; can be used for controlled release.Only applicable to ionic drugs.Ionic APIs.
Bitterness Blockers Interfere with the taste transduction pathway at the receptor level.[9]Potential for broad-spectrum bitterness suppression without altering the API.Many are still in the research phase; potential for off-tastes or altering other taste modalities.A wide range of APIs.

Prospective Analysis of Methyl 2,5-dimethyl-4-sulfanylfuran-3-carboxylate as a Novel Masking Agent

While specific data on the taste-masking properties of methyl 2,5-dimethyl-4-sulfanylfuran-3-carboxylate are not available in the current body of scientific literature, we can hypothesize its potential based on the known organoleptic properties of related sulfur-containing furan derivatives.

Furan derivatives are significant contributors to the aroma and flavor of many foods, particularly those that have been cooked or roasted.[11][12] The presence of a sulfur-containing substituent, as in the "sulfanyl" group, often imparts savory, meaty, or roasted notes.[11] These compounds are known for their potent aromas and very low taste and odor thresholds.[12]

It is plausible that a compound like methyl 2,5-dimethyl-4-sulfanylfuran-3-carboxylate could function as a masking agent through one of two primary mechanisms:

  • Flavor Masking: The inherent savory or roasted notes of the compound could effectively overpower or complement certain off-tastes, particularly those described as "chemical" or "medicinal."

  • Bitterness Blocking: The furan ring and its substituents may allow the molecule to interact with bitter taste receptors (TAS2Rs) without activating them, thus acting as a competitive antagonist to bitter APIs.[13]

The presence of both a furan ring, a common scaffold in biologically active compounds, and a sulfur moiety suggests a complex sensory profile that warrants investigation.[14]

Hypothetical Mechanism of Action

cluster_0 Taste Bud cluster_1 Sensory Neuron Taste Receptor TAS2R Signal Transduction Signal Transduction (Bitter Perception) Taste Receptor->Signal Transduction Initiates Signal Bitter API Bitter API Bitter API->Taste Receptor Binds & Activates Furan Derivative Methyl 2,5-dimethyl-4- sulfanylfuran-3-carboxylate Furan Derivative->Taste Receptor Binds & Blocks (Hypothetical)

Caption: Hypothetical mechanism of a furan-based bitterness blocker.

Experimental Workflow for Efficacy Evaluation of a Novel Masking Agent

The evaluation of a new taste-masking agent requires a systematic, multi-step approach, progressing from in-vitro screening to human sensory panels.

Step 1: In-Vitro Screening (Electronic Tongue)

An electronic tongue (e-tongue) is an analytical instrument that uses an array of chemical sensors to provide a global "fingerprint" of a liquid sample's taste.[2][15] It is a valuable tool for high-throughput screening of potential masking agents.

Protocol:

  • Prepare Samples:

    • Control Sample: A solution of the bitter API at a concentration known to be unpalatable.

    • Test Samples: The bitter API solution mixed with varying concentrations of the novel masking agent (e.g., methyl 2,5-dimethyl-4-sulfanylfuran-3-carboxylate).

    • Placebo: The vehicle (e.g., water, buffer) used for the solutions.

  • Analysis: Analyze each sample using the electronic tongue according to the manufacturer's instructions.

  • Data Interpretation: The output will be a quantitative measure of the taste profile. A successful masking agent will shift the taste profile of the bitter API solution closer to that of the placebo. The Euclidean distance between the test sample and the control is often used as a metric for masking efficacy.[15]

Step 2: Human Sensory Panel Evaluation

The gold standard for taste assessment is the human sensory panel.[16] This involves a trained group of individuals who evaluate the taste of the formulations under controlled conditions.

Protocol:

  • Panelist Training: Train a panel of 5-10 healthy volunteers to recognize and rate the intensity of different tastes (bitter, sweet, sour, etc.) using a standardized scale (e.g., a 0-10 intensity scale).[5]

  • Sample Preparation: Prepare samples as in the in-vitro screening, ensuring they are safe for human consumption. Code the samples to be presented in a randomized, double-blind manner.

  • Tasting Procedure:

    • Panelists should rinse their mouths with purified water before and between samples.[5]

    • A small, fixed volume of the sample is sipped, held in the mouth for a defined period (e.g., 10 seconds), and then expectorated.

    • Panelists then rate the bitterness intensity and any other perceived tastes on the provided scale.

  • Data Analysis: Analyze the bitterness scores statistically (e.g., using ANOVA) to determine if there is a significant reduction in bitterness in the test samples compared to the control.

A API Selection & Bitterness Threshold Determination D Formulation Development (Varying concentrations of masking agent) A->D B Novel Masking Agent (e.g., Furan Derivative) Synthesis & Characterization B->D C In-Vitro Screening (Electronic Tongue) C->D Feedback for Optimization D->C Initial Screening E Human Sensory Panel Evaluation (Trained Panelists, Double-Blind) D->E Optimized Formulations F Statistical Analysis of Sensory Data E->F G Efficacy Determined & Lead Formulation Selected F->G

Sources

Validation

Benchmarking Novel Furan Derivatives: Sensory Efficacy and Metabolic Liability in Flavor and Drug Development

Furan derivatives occupy a highly specialized intersection between flavor chemistry and pharmaceutical drug development. Compounds like Furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone) are prized industry standards, impa...

Author: BenchChem Technical Support Team. Date: March 2026

Furan derivatives occupy a highly specialized intersection between flavor chemistry and pharmaceutical drug development. Compounds like Furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone) are prized industry standards, imparting distinct caramel and strawberry notes at trace concentrations[1][2]. Concurrently, the furan ring is a privileged pharmacophore in medicinal chemistry, valued for its ability to participate in hydrogen bonding and


 stacking[3].

However, furan moieties carry a well-documented metabolic liability: they are susceptible to cytochrome P450-mediated bioactivation, forming reactive electrophilic intermediates that can cause severe hepatotoxicity[4][5]. For researchers and drug development professionals, evaluating a novel furan derivative requires a dual-pronged approach: benchmarking its sensory/physicochemical performance against existing standards, while rigorously profiling its toxicological safety.

Physicochemical and Sensory Benchmarking

When introducing new furan candidates (e.g., as flavor enhancers, excipients, or prodrug scaffolds), they must be benchmarked against established standards like Furaneol and 2-Methylfuran. The physicochemical properties of these compounds directly dictate both their extraction methodologies and their biological partitioning.

For instance, Furaneol is highly polar (LogP ~0.7 to 0.95) and water-soluble[6][7]. Because of this polarity, standard solvent extraction often yields poor recovery. Analysts must employ derivatization (e.g., with pentafluorobenzyl bromide) or utilize dynamic headspace sampling with excess anhydrous sodium sulfate to "salt-out" the compound into the headspace[1][7].

Table 1: Comparative Benchmarking of Furan Standards vs. Hypothetical Novel Candidates

CompoundPrimary ApplicationLogPOdor ThresholdSensory ProfileCYP450 Bioactivation Risk
Furaneol Flavor Standard~0.710 - 50 ppbSweet Strawberry, CaramelLow/Moderate
2-Methylfuran Flavor / Intermediate~2.0500 - 1000 ppbChocolate, RoastedHigh (Forms acetylacrolein)
Candidate A Novel Enhancer1.55 - 20 ppbIntense Caramel, NuttyModerate (Sterically hindered)
Candidate B Prodrug Scaffold2.2>1000 ppbMeaty, SavoryHigh (Readily oxidized)
Metabolic Liability: The CYP450 Bioactivation Pathway

The critical bottleneck in developing furan derivatives is their potential for toxicity. Cytochrome P450 enzymes (specifically CYP2E1 ) catalyze the oxidation of the furan ring into highly reactive intermediates[4][8]. Depending on the substitution pattern of the ring, this oxidation yields either an epoxide or a cis-enedione (such as cis-2-butene-1,4-dial, or BDA)[5].

These electrophilic metabolites readily react with cellular nucleophiles. While glutathione (GSH) conjugation is typically a detoxification pathway, in the case of furans, the resulting GSH-BDA complex remains reactive and can form pyrrole cross-links with polyamines (e.g., spermidine, putrescine) and functional proteins, ultimately triggering cellular apoptosis and hepatotoxicity[8][9].

G Furan Furan Derivative (Flavor/Drug) CYP CYP450 2E1 Oxidation Furan->CYP BDA Reactive Intermediate (Epoxide / BDA) CYP->BDA Bioactivation GSH GSH Conjugation (GSH-BDA) BDA->GSH Primary Trap Adducts Polyamine/Protein Cross-linking BDA->Adducts Direct Attack GSH->Adducts Secondary Reaction Tox Hepatotoxicity Adducts->Tox

CYP450-mediated bioactivation of furan rings into reactive electrophilic intermediates.

Self-Validating Experimental Protocols

To objectively benchmark these compounds, laboratories must utilize self-validating experimental systems. The following protocols outline the methodologies for sensory quantification and metabolic trapping.

Protocol A: HS-SPME-GC-MS for Flavor Profiling

This protocol is optimized for overcoming the high polarity of compounds like Furaneol in aqueous matrices[1][10].

  • Causality Check: Why use Headspace Solid-Phase Microextraction (HS-SPME) with CAR/PDMS fibers? Furan derivatives are highly volatile but can be trapped in aqueous hydrogen-bonding networks. SPME avoids solvent masking, while Carboxen/Polydimethylsiloxane (CAR/PDMS) fibers provide optimal pore sizes for low-molecular-weight aromatic ethers[10].

  • Sample Preparation: Transfer 5.0 g of the homogenized sample matrix into a 20 mL headspace vial.

  • Salting Out: Add 2.0 g of anhydrous sodium sulfate (

    
    ) to the vial. Rationale: This decreases the solubility of polar furans in the aqueous phase, driving them into the headspace[7].
    
  • Internal Standard: Spike the sample with 10

    
     of 
    
    
    
    -furan (isotopically labeled internal standard) to correct for matrix effects[10].
  • Extraction: Equilibrate the vial at 30°C for 15 minutes. Expose the CAR/PDMS SPME fiber to the headspace for 15 minutes.

  • Desorption & Analysis: Desorb the fiber in the GC injection port at 250°C for 3 minutes. Analyze via GC-MS/MS using Multiple Reaction Monitoring (MRM) mode for precise quantification.

Protocol B: Hepatocyte Incubation and Reactive Intermediate Trapping

To evaluate the safety profile of a new furan derivative for drug development, its propensity to form reactive BDA-like metabolites must be quantified[8][9].

  • Causality Check: Why include 1-phenylimidazole? This is a selective CYP2E1 inhibitor. By running a parallel control with this inhibitor, the system becomes self-validating: if adduct formation ceases in the presence of 1-phenylimidazole, it definitively proves that the toxicity is CYP2E1-dependent[8].

  • Preparation: Thaw cryopreserved rat or human hepatocytes and suspend in Krebs-Henseleit buffer (pH 7.4) at a density of

    
     cells/mL.
    
  • Trapping Agent Addition: Supplement the suspension with exogenous polyamines (e.g., 5 mM spermidine) to act as nucleophilic traps for the reactive intermediates[9].

  • Inhibitor Control (Self-Validation): Divide the suspension. To the control group, add 50

    
     of 1-phenylimidazole (CYP2E1 inhibitor)[8].
    
  • Incubation: Dose both groups with 100

    
     of the furan candidate. Incubate at 37°C under a 5% 
    
    
    
    atmosphere for 4 hours.
  • Quenching & Extraction: Quench the reaction with ice-cold acetonitrile (1:1 v/v) to precipitate proteins. Centrifuge at 10,000 x g for 10 minutes.

  • LC-MS/MS Quantification: Analyze the supernatant for GSH-BDA-polyamine cross-links using liquid chromatography-tandem mass spectrometry.

Workflow Incubation 1. Hepatocyte Incubation (Furan + CYP2E1 + Polyamines) Extraction 2. Solvent Quenching & Protein Precipitation Incubation->Extraction Inhibition Control: + 1-Phenylimidazole (CYP2E1 Inhibitor) Inhibition->Incubation Validates CYP dependence LCMS 3. LC-MS/MS Analysis (MRM Mode) Extraction->LCMS Quant 4. Quantification of Polyamine Adducts LCMS->Quant

Self-validating workflow for trapping and quantifying furan reactive metabolites via LC-MS/MS.

References
  • Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

  • Polyamines Are Traps for Reactive Intermediates in Furan Metabolism Source: Chemical Research in Toxicology (ACS Publications) URL:[Link]

  • Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography–Tandem Mass Spectrometry Source: ACS Publications URL:[Link]

  • Analysis of Furaneol in Tomato Using Dynamic Headspace Sampling with Sodium Sulfate Source: ResearchGate URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Methyl 2,5-dimethyl-4-sulfanylfuran-3-carboxylate

The procedures outlined herein are designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream safely and in compliance with environmental regul...

Author: BenchChem Technical Support Team. Date: March 2026

The procedures outlined herein are designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream safely and in compliance with environmental regulations. Our commitment is to provide value beyond the product by fostering a deep-seated understanding of laboratory safety and chemical handling.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Given the structural motifs of Methyl 2,5-dimethyl-4-sulfanylfuran-3-carboxylate—a substituted furan ring and a sulfanyl (thiol) group—a thorough hazard assessment is the critical first step. Furan-containing compounds can exhibit varying degrees of flammability and toxicity.[1][2] Sulfanyl compounds are often associated with strong, unpleasant odors and can have toxicological properties. Therefore, a cautious approach is warranted.

Table 1: Hazard Summary and Required Personal Protective Equipment (PPE)

Hazard CategoryPotential Risks & ConsiderationsRecommended Personal Protective Equipment (PPE)
Flammability Furan derivatives can be flammable liquids.[3] Vapors may form explosive mixtures with air.Flame-retardant lab coat, chemical safety goggles, and a face shield.[2]
Toxicity (Inhalation, Dermal, Ingestion) Sulfanyl compounds can be irritants and toxic. Inhalation of vapors should be avoided. Skin contact may cause irritation.[4][5]Work must be conducted in a certified chemical fume hood.[2] Use chemically resistant gloves (e.g., nitrile).[2]
Environmental Discharge into the environment must be avoided to prevent harm to aquatic life.All waste must be collected and disposed of as hazardous waste.
Reactivity Potential for peroxide formation with age, a characteristic of some cyclic ethers. Incompatible with strong oxidizing agents, acids, and bases.[6][7]Store away from incompatible materials.[6][8]
II. Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the collection, storage, and disposal of Methyl 2,5-dimethyl-4-sulfanylfuran-3-carboxylate waste.

Step 1: Waste Segregation and Collection

  • 1.1: Designate a Waste Container: A specific, properly labeled hazardous waste container must be designated for Methyl 2,5-dimethyl-4-sulfanylfuran-3-carboxylate and any materials contaminated with it.[1][9] The container should be made of a material compatible with organic solvents and have a tightly sealing lid.[9][10]

  • 1.2: Avoid Mixing Waste Streams: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1]

  • 1.3: Collect All Contaminated Materials: This includes residual product, contaminated pipette tips, wipes, and any contaminated PPE.[1]

Step 2: Labeling and Storage

  • 2.1: Proper Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("Methyl 2,5-dimethyl-4-sulfanylfuran-3-carboxylate"), and an indication of the associated hazards (e.g., "Flammable," "Toxic").[10][11]

  • 2.2: Secure Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) that is near the point of generation and under the control of laboratory personnel.[11][12] The storage area should be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials.[6][8]

Step 3: Arranging for Disposal

  • 3.1: Contact EHS: Once the waste container is nearing its capacity (do not fill beyond 90%[10]) or has been in storage for the maximum allowable time per institutional and regulatory guidelines, contact your institution's EHS office to arrange for pickup and disposal.[2]

  • 3.2: Provide Documentation: Be prepared to provide a complete inventory of the waste container's contents to the EHS personnel.

III. Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • 3.1: Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate non-essential personnel. Ensure the area is well-ventilated, and if safe to do so, increase ventilation by opening sashes in the fume hood.[1]

  • 3.2: Eliminate Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.[1]

  • 3.3: Don Appropriate PPE: Before attempting to clean the spill, don the full PPE outlined in Table 1, including respiratory protection if not in a fume hood.[2]

  • 3.4: Contain and Absorb: Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[1][6]

  • 3.5: Collect and Dispose: Using non-sparking tools, carefully collect the absorbed material and place it into the designated hazardous waste container.[1]

  • 3.6: Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol), and collect all cleaning materials as hazardous waste.[1][9]

IV. Regulatory Framework

The disposal of chemical waste is governed by a "cradle-to-grave" regulatory program established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][13] It is imperative that all laboratory personnel are familiar with both federal and any state-specific regulations.[11] Academic and research laboratories may operate under specific regulations such as Subpart K of 40 CFR part 262, which provides alternative requirements for managing hazardous waste in these settings.[12][14]

The Occupational Safety and Health Administration (OSHA) mandates that employers have a Chemical Hygiene Plan and provide employees with information and training on the hazards of chemicals in their work area.[15][16]

V. Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper disposal of Methyl 2,5-dimethyl-4-sulfanylfuran-3-carboxylate.

A Generation of Waste (Methyl 2,5-dimethyl-4-sulfanylfuran-3-carboxylate) B Is this a new waste stream? A->B C Designate a new, labeled hazardous waste container B->C Yes D Use existing designated container B->D No E Segregate and collect all contaminated materials C->E D->E F Is the container full or at the time limit? E->F G Store securely in Satellite Accumulation Area F->G No H Contact Environmental Health & Safety (EHS) for disposal F->H Yes G->F I Provide waste inventory to EHS H->I J Waste removed by authorized personnel I->J

Caption: Disposal workflow for Methyl 2,5-dimethyl-4-sulfanylfuran-3-carboxylate.

References

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Disposal of Chemicals in the Laboratory. Environmental Marketing Services. [Link]

  • Standard Operating Procedure for the use of Furan. Western Carolina University. [Link]

  • Chemical Waste Disposal Guidelines. Emory University. [Link]

  • Sulfur - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Dimethyl Furan-2,5-dicarboxylate Safety Data Sheet. Chemos. [Link]

  • OSHA recommendations to protect workers from hydrogen sulfide exposures. ISHN.com. [Link]

  • Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. [Link]

  • OSHA Requirements for HazCom Compliance. NASP. [Link]

  • ASHP Guidelines on Handling Hazardous Drugs. ASHP. [Link]

Sources

Handling

Personal protective equipment for handling Methyl 2,5-dimethyl-4-sulfanylfuran-3-carboxylate

As a Senior Application Scientist, I recognize that handling specialized, highly reactive organosulfur compounds requires moving beyond basic compliance. It demands a mechanistic understanding of the chemical's behavior...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized, highly reactive organosulfur compounds requires moving beyond basic compliance. It demands a mechanistic understanding of the chemical's behavior to ensure both laboratory safety and experimental integrity.

Below is the comprehensive operational and safety guide for handling Methyl 2,5-dimethyl-4-sulfanylfuran-3-carboxylate (CAS: 1565345-93-8), designed specifically for researchers and drug development professionals.

Chemical Profile & Hazard Causality

Methyl 2,5-dimethyl-4-sulfanylfuran-3-carboxylate is a highly functionalized furan derivative featuring a reactive sulfhydryl (-SH) group, commonly utilized as a building block in the synthesis of complex heterocyclic active pharmaceutical ingredients (APIs) [1].

The Causality of Inherent Hazards:

  • Extreme Odor Threshold (Stench): The free thiol (mercaptan) group interacts directly with olfactory receptors, creating an overwhelmingly foul odor detectable at parts-per-billion (ppb) levels [2]. Without strict engineering controls, vapor escape can trigger false natural gas leak alarms and necessitate building evacuations.

  • Air-Sensitivity and Reactivity: The nucleophilic sulfur atom is prone to rapid air oxidation. If improperly handled, it will spontaneously dimerize into disulfides, ruining the reagent's stoichiometry for downstream cross-coupling or alkylation reactions.

  • Irritation: Like many low-molecular-weight thiols, it acts as a moderate dermal and ocular irritant, capable of permeating standard porous materials over prolonged exposure [4].

Personal Protective Equipment (PPE) Matrix

To mitigate the specific permeation and volatility risks of this compound, standard laboratory attire must be upgraded. The following matrix outlines the mandatory PPE and the scientific rationale behind each selection[4][5].

PPE CategorySpecificationScientific Rationale (Causality)
Hand Protection Double-layered Nitrile or Neoprene gloves.Thiols can permeate thin, single-layer latex or low-density nitrile over time. Double-gloving provides a fail-safe against micro-tears and allows for the immediate shedding of the outer layer if contaminated.
Eye Protection ANSI Z87.1 Chemical splash goggles.Standard safety glasses lack orbital seals. Goggles prevent the ocular absorption of volatile thiol vapors and protect against accidental liquid splashes during syringe transfers.
Body Protection Flame-Resistant (FR) Lab Coat, fully buttoned.Prevents dermal exposure. Because this compound is often dissolved in flammable organic solvents (e.g., DMF, THF) during reactions, an FR coat mitigates secondary fire risks.
Engineering Control Certified Chemical Fume Hood (Face velocity 80-100 fpm).Critical: The extreme odor threshold dictates that all manipulations—including weighing and disposal—must be kept under negative pressure to prevent vapor diffusion into the lab environment.

Operational Workflow & Handling Protocol

To preserve the chemical integrity of Methyl 2,5-dimethyl-4-sulfanylfuran-3-carboxylate while ensuring operator safety, follow this self-validating operational workflow.

Step-by-Step Handling Methodology:

  • Pre-Operation Purge: Verify the fume hood flow rate. Clear the workspace of incompatible strong oxidizers (e.g., peroxides, nitric acid) to prevent uncontrolled, exothermic oxidation reactions.

  • Atmospheric Control: Because the sulfhydryl group is prone to oxidation, set up a Schlenk line or an inert gas manifold (Nitrogen or Argon) inside the fume hood.

  • Reagent Transfer:

    • For liquids/oils: Use a dedicated gas-tight syringe purged with Argon.

    • For crystallized solids: Use a static-free, grounded spatula.

    • Keep the source bottle open for the absolute minimum time required to prevent ambient oxygen ingress.

  • Reaction Execution: Conduct all reactions in sealed vessels (e.g., Schlenk flasks or crimp-top vials) under positive inert gas pressure. If the reaction requires heating, ensure a cold trap is installed on the reflux condenser to capture escaping thiol vapors [2].

  • Post-Transfer Securing: Wipe the exterior threads of the reagent bottle with a bleach-soaked wipe to neutralize residual micro-droplets before returning it to secondary containment.

Workflow A Pre-Operation Fume Hood Check B PPE Donning (Double Nitrile, Goggles) A->B C Inert Atmosphere Argon Transfer B->C D Reaction Execution (Sealed Vessel) C->D E Decontamination (Bleach Bath) D->E

Fig 1. Standard operational workflow for handling volatile stench chemicals.

Decontamination & Disposal Plan

The Causality Behind the Method: Never wash thiol-contaminated glassware with water or standard laboratory soap. Water merely disperses the hydrophobic thiol, exacerbating the stench. Instead, the compound must be chemically destroyed. Sodium hypochlorite (commercial bleach) acts as an electrophile, exhaustively oxidizing the malodorous thiol (R-SH) into water-soluble, odorless sulfonic acids (R-SO3H) [2][5].

Step-by-Step Decontamination Methodology:

  • Bleach Bath Preparation: In a dedicated high-density polyethylene (HDPE) secondary container inside the fume hood, prepare a 1:1 mixture of commercial bleach (5-8% NaOCl) and deionized water.

  • Submersion: Fully submerge all contaminated glassware, syringes, and disposable pipette tips in the bleach bath immediately after use. Ensure no air bubbles are trapped inside flasks.

  • Oxidation Period: Allow the materials to soak for a minimum of 14 to 24 hours to ensure complete oxidative cleavage of the sulfur bonds.

  • Final Disposal: After the soaking period, the neutralized liquid can be collected as hazardous aqueous waste. Segregate this waste strictly from heavy metals or acidic waste streams to prevent the generation of toxic chlorine gas.

Pathway Thiol Target Chemical Methyl 2,5-dimethyl-4-sulfanylfuran-3-carboxylate (Volatile, Malodorous) Intermediate Intermediate Disulfide (R-S-S-R) (Reduced Odor) Thiol->Intermediate Mild Oxidation Oxidant Oxidizing Agent Sodium Hypochlorite (NaOCl) Oxidant->Intermediate Product Final Product Sulfonic Acid (R-SO3H) (Water-Soluble, Odorless) Oxidant->Product Intermediate->Product Exhaustive Oxidation

Fig 2. Mechanistic pathway of thiol oxidation via sodium hypochlorite for odor neutralization.

Emergency Spill Response

In the event of an accidental spill, immediate and calculated action is required to prevent facility-wide disruption [3].

  • Evacuation & Containment: For spills larger than 50 mL outside of a fume hood, immediately evacuate the immediate lab area and warn others, as the odor mimics a natural gas leak.

  • Absorbent Application: Don fresh PPE (including a respirator if outside the hood). Confine the spill using chemical absorbent pads. Do not use paper towels.

  • Chemical Neutralization: Do not use bleach on large spills. The reaction between concentrated bleach and neat thiols is highly exothermic and can release toxic by-products. Instead, gently apply a solution of 3% hydrogen peroxide (H2O2) and sodium bicarbonate (NaHCO3) to oxidize the residual chemical safely [3].

  • Waste Collection: Double-bag all contaminated absorbent materials, seal them in a rigid hazardous waste pail, and contact Environmental Health and Safety (EH&S) for immediate pickup.

References

  • Columbia University Research. "SOP FOR STENCH CHEMICALS". Available at: [Link]

  • University of Victoria. "Stench Chemicals - Safe Work Procedure". Available at: [Link]

  • Centers for Disease Control and Prevention (CDC) / NIOSH. "Occupational Exposure to Thiols". Available at: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2,5-dimethyl-4-sulfanylfuran-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2,5-dimethyl-4-sulfanylfuran-3-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.